Pentaerythritol tetraisostearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFSDGXTDNTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894450 | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
62125-22-8 | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062125228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7IK5483F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentaerythritol tetraisostearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) tetraisostearate is a complex tetraester synthesized from the reaction of pentaerythritol and isostearic acid. With its high molecular weight and branched-chain structure, it exhibits exceptional properties as an emollient, skin conditioning agent, and viscosity modifier. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and characterization. While direct involvement in specific biological signaling pathways has not been elucidated in publicly available research, its mechanism of action as a skin barrier enhancer is discussed. Detailed experimental protocols for synthesis and characterization, where available, are provided to support researchers in its application and development.
Chemical Structure and Identification
Pentaerythritol tetraisostearate is a large, sterically hindered molecule with a central pentaerythritol core esterified with four isostearic acid chains. This structure contributes to its high molecular weight and significant hydrophobic properties.
IUPAC Name: [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate[1]
Synonyms: Pentaerythrityl Tetraisostearate, PE TETRASTEARATE, Unipent PTIS[2]
CAS Number: 62125-22-8
Molecular Formula: C_77H_148O_8[1][3]
Molecular Weight: 1202.02 g/mol [3]
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is a viscous, oily liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Crystalline solid | [3] |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 990.00 to 991.00 °C @ 760.00 mmHg (estimated) | [3] |
| Density | 0.914 g/cm³ | [4] |
| Solubility | Poorly soluble in water | [3] |
| Flash Point | 643.00 °F (339.50 °C) (estimated) | [3] |
| Viscosity | 167 cSt at 40 °C | [5] |
| Thermal Stability | Stable up to 300°C | [2] |
Synthesis and Purification
The primary method for synthesizing this compound is through the direct esterification of pentaerythritol with isostearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Pentaerythritol
-
Isostearic Acid
-
Catalyst (e.g., stannous oxide, zinc chloride, ferric chloride, or a composite metal oxide)[6][7]
Procedure (based on patent literature):
-
Charging the Reactor: Pentaerythritol and isostearic acid are charged into a reaction kettle, typically at a molar ratio of 1:4.0-4.2.[7]
-
Catalyst Addition: The catalyst is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature range of 140-150 °C for 4-5 hours under a nitrogen atmosphere to prevent oxidation.[7] The reaction is carried out under reduced pressure (e.g., -0.05 to -0.1 MPa) to facilitate the removal of water, which is a byproduct of the esterification.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined threshold.
-
Purification:
Spectroscopic and Chromatographic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and comparison with similar compounds like pentaerythritol tetrastearate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the long alkyl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex but should show characteristic signals for the methylene (B1212753) protons of the pentaerythritol core and the various protons of the isostearate chains.
-
¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the ester group at around 170-175 ppm, along with signals for the carbons of the pentaerythritol core and the isostearate chains.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be employed to assess the purity of this compound and to quantify it in various matrices. A non-aqueous reverse-phase HPLC method with an evaporative light scattering detector (ELSD) has been developed for the quantification of the related compound, pentaerythritol tetrastearate.[8][9] A similar approach could be adapted for this compound.
Biological Properties and Applications in Drug Development
Currently, there is no direct evidence in the scientific literature to suggest that this compound interacts with specific biological signaling pathways. Its primary biological effect is related to its function as a skin conditioning agent and emollient.
Mechanism of Action as a Skin Barrier Enhancer
This compound improves skin barrier function by acting as an occlusive agent. It forms a thin, water-repellent film on the surface of the skin, which helps to reduce transepidermal water loss (TEWL). This, in turn, helps to maintain skin hydration and suppleness.[10][11]
Caption: Logical workflow of this compound's effect on the skin barrier.
Potential in Drug Development
The properties of this compound, such as its safety, emollience, and ability to form stable emulsions, make it a candidate for use as an excipient in topical and transdermal drug delivery systems. Its occlusive nature could potentially enhance the penetration of active pharmaceutical ingredients (APIs) into the skin. However, specific studies on its use as a drug delivery vehicle are limited in the public domain.
Safety and Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetic products.[3][12][13] The available toxicological data indicate that it has low potential for skin irritation and sensitization. Due to its large molecular size, dermal absorption is expected to be minimal.
Conclusion
This compound is a well-characterized synthetic ester with significant applications in the cosmetic and personal care industries. Its chemical structure and physicochemical properties are well-defined, and its synthesis is achievable through standard esterification processes. While its direct interaction with biological signaling pathways remains uninvestigated, its role in enhancing skin barrier function is a key aspect of its utility. Further research into its potential as a drug delivery vehicle could open new avenues for its application in the pharmaceutical field. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. specialchem.com [specialchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Pentaerythrityl Tetraisostearate - Products - Gold-Fufa International Co., Ltd [en.gfufa.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetraisostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) tetraisostearate is a versatile tetraester valued for its high thermal stability, lubricity, and emollient properties, finding applications in cosmetics, pharmaceuticals, and industrial lubricants.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for pentaerythritol tetraisostearate, focusing on the direct esterification of pentaerythritol with isostearic acid. Detailed experimental protocols derived from scientific literature and patents are presented, alongside a comparative analysis of reaction conditions, catalysts, and yields. This document aims to serve as a core resource for researchers and professionals engaged in the development and synthesis of this compound.
Introduction
This compound is a large molecular weight liquid oil synthesized from the reaction of pentaerythritol and isostearic acid.[4] Its structure, featuring a central pentaerythritol core with four branched-chain isostearic acid moieties, imparts desirable characteristics such as high viscosity, low volatility, and excellent oxidative stability.[1] These properties make it a valuable ingredient in various formulations, including skin conditioners, binders, and viscosity-increasing agents in cosmetics.[5] In the pharmaceutical industry, it can be utilized as an excipient in topical and oral dosage forms. This guide details the fundamental synthesis methodologies, enabling a deeper understanding of its production for research and development purposes.
Core Synthesis Pathway: Direct Esterification
The most prevalent industrial method for synthesizing this compound is the direct esterification of pentaerythritol with isostearic acid.[6] This reaction involves the formation of four ester bonds, with the continuous removal of water as a byproduct to drive the equilibrium towards the product.[4][6]
The general chemical equation for this reaction is:
C(CH₂OH)₄ + 4 R-COOH ⇌ C(CH₂OOC-R)₄ + 4 H₂O
Where R-COOH represents isostearic acid.
The synthesis is a series of consecutive reactions, proceeding through mono-, di-, and tri-ester intermediates before reaching the final tetraester product.[6] Key to an efficient synthesis is the selection of an appropriate catalyst and optimization of reaction conditions to maximize the yield and purity of the final product.
Catalysts
A variety of catalysts can be employed to accelerate the esterification reaction. These can be broadly categorized as:
-
Protonic Acids: p-Toluenesulfonic acid is a commonly used catalyst in this category.[7]
-
Lewis Acids: Metal oxides and chlorides such as stannous oxide, zinc oxide, stannous dichloride, and zinc chloride are effective catalysts.[7]
-
Composite Metal Oxides: These have been shown to be effective, allowing for lower reaction temperatures and shorter reaction times.[8]
The choice of catalyst can influence reaction kinetics, product color, and the need for post-reaction purification steps. For instance, some acid catalysts may require a neutralization and washing step, which can lead to emulsification issues and yield loss.[8]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound based on patented procedures.
Method 1: Composite Metal Oxide Catalysis
This method utilizes a composite metal oxide catalyst, which offers the advantages of lower reaction temperatures and shorter reaction times.[8]
Materials:
-
Pentaerythritol
-
Isostearic Acid
-
Composite Metal Oxide Catalyst
Procedure:
-
Charge a reaction kettle with pentaerythritol and isostearic acid in a molar ratio of 1:4.0-4.2.[8]
-
Begin stirring the mixture.
-
Add the composite metal oxide catalyst.
-
Heat the reaction mixture to a temperature of 140-150°C and maintain for 4-5 hours.[8]
-
Upon completion of the reaction, separate the composite metal oxide catalyst to obtain the crude this compound.
-
Purify the crude product by reducing the pressure to -0.05 to -0.1 MPa at a temperature of 100-130°C to distill off any residual organic solvent and water.[8]
-
Filter the product to obtain the final this compound.[8]
Method 2: Stannous Oxide Catalysis under Vacuum
This protocol employs stannous oxide as a catalyst and utilizes vacuum conditions to facilitate the removal of water, driving the reaction to completion.[7]
Materials:
-
Pentaerythritol
-
Isostearic Acid
-
Stannous Oxide
Procedure:
-
Charge a reaction kettle with pentaerythritol and isostearic acid in a molar ratio of 1:3.8-4.8.[7]
-
Add stannous oxide as the catalyst, with a mass ratio of catalyst to pentaerythritol of 0.01-0.3:1.[7]
-
Apply a vacuum with a pressure of -0.1 to -0.05 MPa.[7]
-
Heat the reaction mixture to a temperature of 100-160°C.[7]
-
Maintain these conditions for a reaction time of 0.5-12 hours to yield the this compound product.[7]
Data Presentation
The following tables summarize the quantitative data from various synthesis methods for this compound, allowing for easy comparison.
| Parameter | Method 1 (Composite Metal Oxide)[8] | Method 2 (Stannous Oxide)[7] | General Literature[4] |
| Pentaerythritol:Isostearic Acid Molar Ratio | 1:4.0-4.2 | 1:3.8-4.8 | 1:4 |
| Catalyst | Composite Metal Oxide | Stannous Oxide | Sulfuric Acid, Ion Exchange Resins |
| Catalyst Loading | 1% of isostearic acid weight (example) | 0.01-0.3:1 mass ratio to pentaerythritol | Not specified |
| Reaction Temperature (°C) | 140-150 | 100-160 | 115-137 |
| Reaction Time (hours) | 4-5 | 0.5-12 | Not specified |
| Pressure | Atmospheric, then -0.05 to -0.1 MPa for purification | -0.1 to -0.05 MPa | Reduced pressure (0.03-0.09 MPa) |
| Yield (%) | 98.0-99.2 | Not specified | >95 (purity) |
| Product Acid Number | 0.10-0.18 | Not specified | Not specified |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Direct esterification pathway for this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via direct esterification is a well-established and adaptable process. The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis and the purity of the final product. By carefully controlling parameters such as temperature, pressure, and reactant molar ratios, high yields of this compound can be achieved. This guide provides a foundational understanding of the synthesis pathways and experimental considerations, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research may focus on the development of more sustainable and efficient catalytic systems to further optimize the production of this important specialty chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 62125-22-8 [smolecule.com]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 7. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pentaerythritol Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) esters (PE esters) are a class of synthetic esters derived from the polyol pentaerythritol, a molecule with a compact neopentane (B1206597) backbone and four primary hydroxyl groups[1]. This unique tetrafunctional structure allows for the attachment of four fatty acid chains, resulting in highly branched, stable molecules. These esters are recognized for their superior thermal and oxidative stability, low volatility, excellent lubricity, and biodegradability, making them valuable in a wide range of demanding applications, from high-performance lubricants to specialized polymer additives[2][3][4].
In the pharmaceutical and drug development sectors, PE esters are being explored as excipients and functional agents. Their properties make them suitable for use as plasticizers, binders, and, notably, as carriers in solid dispersion systems to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs)[5][6]. This guide provides a comprehensive overview of the core physical and chemical properties of various PE esters, detailed experimental methodologies for their characterization, and a summary of their synthesis and functional mechanisms.
Synthesis of Pentaerythritol Esters
PE esters are typically synthesized via an esterification reaction between pentaerythritol and one or more carboxylic acids (or their anhydrides)[7][8]. The reaction involves the formation of an ester linkage and the elimination of water.
A general workflow for the synthesis and purification of pentaerythritol esters is outlined below.
Physical Properties
The physical properties of PE esters are largely dictated by the nature and chain length of the fatty acids used in their synthesis. Longer or more branched acid chains generally lead to higher viscosity[9]. The symmetrical, compact structure of the pentaerythritol core contributes to high boiling points and low volatility[4].
| Ester Type | Property | Value | Reference |
| Pentaerythritol (Precursor) | Melting Point | 260.5 °C | [1] |
| Flash Point (Open Cup) | ~240 °C | [10] | |
| Density | 1.396 g/cm³ | [1] | |
| Pentaerythritol Tetranitrate (PETN) | Physical State | White Crystalline Solid | [11][12] |
| Melting Point | 141.3 °C | [13] | |
| Density | 1.75 g/cm³ | [11] | |
| Detonation Temperature | 210 °C | [11] | |
| Pentaerythritol Tetraacrylate (PETA) | Physical State | Liquid | [14] |
| Density | 1.19 g/mL (at 25 °C) | [15] | |
| Refractive Index (20/D) | 1.487 | [15] | |
| PE Esters (for Dielectric Fluid) | Flash Point | >240 °C | [7] |
| Pour Point | < -40 °C | [7] | |
| PE Ester Epoxide (from 10-undecylenic acid) | Viscosity | 212.1 cSt (at 40 °C) | [16] |
| 80 cSt (at 100 °C) | [16] | ||
| Viscosity Index | 406 | [16] | |
| Pour Point | -15 °C | [16] | |
| Flash Point | 301 °C | [16] | |
| Pentaerythritol Rosin Ester | Flash Point | >204 °C (>400 °F) | [17] |
Chemical Properties
The chemical characteristics of PE esters make them suitable for high-performance applications. Their ester linkages are stable, but they are biodegradable. Their high thermal and oxidative stability is a key feature[3].
| Ester Type | Property | Description | Reference |
| Pentaerythritol Tetranitrate (PETN) | Solubility | Practically insoluble in water; Soluble in acetone (B3395972) and dimethylformamide. | [13] |
| Stability | Decomposes under heat; Undergoes biodegradation in the environment. | [13] | |
| Reactivity | Highly explosive, sensitive to shock and heat. | [11] | |
| Pentaerythritol Tetraacrylate (PETA) | Reactivity | A tetrafunctional monomer used as a highly reactive crosslinking agent in polymer manufacturing. | [14][15] |
| General PE Esters | Thermal Stability | High thermal stability, suitable for high-temperature applications. | [3] |
| Oxidative Stability | Excellent resistance to oxidation and degradation. | [2][3] | |
| Volatility | Low volatility due to high molecular weight. | [3][4] | |
| Biodegradability | Considered biodegradable, making them an environmentally friendly option compared to mineral oils. | [2] | |
| Compatibility | Good compatibility with a wide range of polymers, resins, and oils. | [4] |
Experimental Protocols
Characterizing the properties of PE esters involves a series of standardized and specialized analytical techniques.
Protocol for Synthesis (General Esterification)
-
Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.
-
Reactant Charging: Add pentaerythritol, a molar excess of the desired carboxylic acid(s) (e.g., 8:1 acid to polyol molar ratio), and an azeotropic solvent such as toluene[18][19].
-
Catalyst Addition: Introduce a catalyst, such as p-toluenesulfonic acid or a supported composite acid, to the mixture[16][20].
-
Reaction: Heat the mixture to the reflux temperature of the solvent (typically 150-170°C)[21][22]. Continuously remove the water generated during the reaction via the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water generation ceases.
-
Purification: After cooling, neutralize the catalyst if necessary. Remove the solvent and excess fatty acids by vacuum distillation[18]. Further purification can be achieved via molecular distillation or column chromatography to isolate the desired ester product[19].
Protocol for Dynamic Viscosity Measurement
This protocol is based on a rolling-ball viscometer method[9][23].
-
Apparatus: Utilize a high-pressure rolling-ball viscometer.
-
Calibration: Calibrate the instrument using a reference fluid with well-documented viscosity and density over the desired temperature and pressure ranges (e.g., 1-phenyldodecane)[23].
-
Sample Preparation: Ensure the PE ester sample is free of water and other impurities. Degas the sample if necessary.
-
Measurement: Introduce the sample into the measuring cell. Perform measurements along several isotherms (e.g., 303.15 K to 353.15 K) at increasing pressures (e.g., 0.1 MPa to 60 MPa)[9][23].
-
Data Analysis: Calculate the dynamic viscosity at each temperature and pressure point using the calibration data and the rolling time of the ball. The overall uncertainty for this method is typically estimated to be around ±3%[9].
Protocol for Thermal Stability Analysis (Thermal Aging)
This protocol is adapted from methods used to test PE esters as PVC stabilizers[22].
-
Sample Preparation: Prepare thin sheets (e.g., 10mm x 10mm) of a polymer matrix (e.g., PVC) containing a standardized concentration of the PE ester to be tested.
-
Apparatus: Use a calibrated thermal aging oven with precise temperature control.
-
Test Execution: Place the prepared samples in the oven at a constant, elevated temperature (e.g., 180 ± 1°C)[22].
-
Evaluation: Remove samples at predetermined time intervals. Evaluate degradation by observing color change (e.g., using a colorimeter) or by measuring the time until a significant change, such as blackening, occurs. This "long-term stability" time is a key performance indicator.
-
Alternative Method (TGA): For intrinsic thermal stability, use Thermogravimetric Analysis (TGA). Heat a small sample of the pure ester under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to determine the onset temperature of decomposition.
Relevance and Application in Drug Development
While PE esters are not APIs themselves, their chemical and physical properties make them highly effective excipients in drug formulation, particularly for improving the delivery of challenging APIs. One primary application is in the formation of solid dispersions to enhance the solubility of crystalline drugs[6].
The mechanism involves the dispersion of the API within the carrier matrix at a molecular level, preventing the drug from recrystallizing and thereby maintaining it in a higher-energy amorphous state, which leads to improved dissolution and permeation.
Pentaerythritol-based carriers can encapsulate drug molecules within their structure, leveraging low lattice energy to facilitate amorphization[6]. The combination with polymers can create synergistic effects, further improving drug loading and release profiles. This approach transforms poorly soluble crystalline drugs into formulations with significantly enhanced bioavailability, a critical goal in modern drug development[6].
Conclusion
Pentaerythritol esters are a versatile class of compounds with a unique combination of physical and chemical properties. Their high thermal stability, low volatility, and excellent compatibility are derived directly from their highly branched, tetrafunctional molecular architecture. The ability to tailor these properties by selecting different fatty acid substituents allows for their use in a wide array of applications, from industrial lubricants to advanced pharmaceutical excipients. For drug development professionals, understanding the synthesis, characterization, and functional mechanisms of these esters is crucial for leveraging their potential to solve complex formulation challenges and improve the therapeutic efficacy of novel and existing drugs.
References
- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 2. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 3. saatchi-global.com [saatchi-global.com]
- 4. Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 5. News - Pentaerythritol: The Choice for Diverse Applications and Excellent Quality [zhonganindustry.com]
- 6. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pentaerythritol Esters and Its Properties as Dielectric Fluid with Low Flammability [yyhx.ciac.jl.cn]
- 8. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pentaerythritol tetranitrate - Sciencemadness Wiki [sciencemadness.org]
- 13. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 14. polysciences.com [polysciences.com]
- 15. Pentaerythritol tetraacrylate | 4986-89-4 [chemicalbook.com]
- 16. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]
- 17. harwick.com [harwick.com]
- 18. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Preparation method of pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. medcraveonline.com [medcraveonline.com]
- 23. pubs.acs.org [pubs.acs.org]
Pentaerythritol Tetraisostearate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) tetraisostearate is a large, branched-chain tetraester with significant applications in the cosmetic and pharmaceutical industries. Its unique physicochemical properties, including high molecular weight, thermal stability, and emollient nature, make it a valuable ingredient in a variety of formulations. This technical guide provides an in-depth overview of its molecular characteristics, synthesis, purification, and analytical characterization, tailored for a scientific audience.
Molecular Profile
Pentaerythritol tetraisostearate is synthesized from a pentaerythritol core and four isostearic acid side chains.[1] This structure imparts a high molecular weight and a branched configuration, which are key to its physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇₇H₁₄₈O₈ | [2][3] |
| Molecular Weight | 1202.02 g/mol | [2][4] |
| CAS Number | 62125-22-8 | [3] |
| EINECS/ELINCS No. | 263-423-1 | [2] |
| IUPAC Name | [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | [3] |
| Appearance | Crystalline solid, Liquid | [2][5] |
| Solubility | Poorly soluble in water | [2] |
Synthesis and Purification
The industrial production of this compound is primarily achieved through the direct esterification of pentaerythritol with isostearic acid.[1] The reaction is typically conducted at elevated temperatures and under vacuum to facilitate the removal of water, thereby driving the reaction to completion.
Experimental Protocol: Synthesis
A representative laboratory-scale synthesis protocol is detailed below, based on methodologies described in the literature.[6][7]
Materials:
-
Pentaerythritol
-
Isostearic Acid
-
Catalyst (e.g., p-toluenesulfonic acid, stannous oxide, or a composite metal oxide)[6][7]
-
Nitrogen gas
-
Basic solution (e.g., 10% w/v sodium hydroxide) for neutralization
-
Adsorbent (e.g., activated carbon or diatomite)
Procedure:
-
Charging Reactants: In a reaction kettle equipped with a stirrer, thermometer, and a system for vacuum application and nitrogen purging, charge pentaerythritol and isostearic acid. The typical molar ratio of pentaerythritol to isostearic acid is between 1:3.8 and 1:4.8.[2]
-
Catalyst Addition: Add the catalyst. The amount can range from 0.01 to 0.3 times the mass of pentaerythritol.[2]
-
Esterification Reaction:
-
Purge the system with nitrogen to create an inert atmosphere.[7]
-
Begin stirring and heat the mixture to the reaction temperature, typically between 140°C and 160°C.[2][7]
-
Apply a vacuum (e.g., -0.05 to -0.1 MPa) to continuously remove the water produced during the reaction.[2][7]
-
Maintain the reaction for 0.5 to 12 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined threshold.[2]
-
-
Purification of Crude Product:
-
Cool the reaction mixture.
-
Neutralization: If an acid catalyst was used, neutralize it by adding a stoichiometric amount of a basic solution.
-
Decolorization: Add an adsorbent like activated carbon or diatomite to remove color impurities and stir.[8]
-
Filtration: Separate the catalyst and adsorbent from the crude product by filtration to obtain the final this compound product.[7]
-
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization
Comprehensive characterization is crucial to ensure the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound will show characteristic absorption bands for the ester functional group (C=O stretch) and the long alkyl chains (C-H stretches).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Signals corresponding to the long alkyl chains of isostearate and the methylene (B1212753) protons of the pentaerythritol core are expected.[6]
-
¹³C NMR: The spectrum will show signals for the ester carbonyl, the quaternary and methylene carbons of the pentaerythritol core, and the various carbons of the isostearate alkyl chains.[6]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity and quantifying this compound. Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) are suitable.[9][10]
Experimental Protocol: HPLC-ELSD (Adapted from Pentaerythritol Tetrastearate Analysis) [9][10]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A non-aqueous mobile phase is employed, which can be run in either an isocratic or gradient mode.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: A calibration curve is constructed using standards of known concentrations. The purity of the synthesized sample is determined by comparing its peak area to the calibration curve.
Applications in Research and Drug Development
This compound is primarily used as an emollient, skin conditioning agent, and viscosity-increasing agent in cosmetic and topical pharmaceutical formulations.[2] Its film-forming and water-resistant properties make it suitable for long-lasting and protective emulsions.[8] For drug development professionals, its non-comedogenic nature and safety profile are advantageous for dermal drug delivery systems.[6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[2]
References
- 1. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 2. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Buy this compound | 62125-22-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 9. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. westrchem.com [westrchem.com]
Spectroscopic Analysis of Pentaerythritol Tetraisostearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) tetraisostearate is a high molecular weight ester prized for its unique properties as an emollient, skin conditioning agent, and viscosity-increasing agent in cosmetic and pharmaceutical formulations.[1][2] Its molecular structure, consisting of a central pentaerythritol core esterified with four branched-chain isostearic acid molecules, imparts excellent thermal stability, water resistance, and a desirable non-greasy feel.[1][2] A thorough understanding and confirmation of its molecular structure and purity are critical for formulation development, quality control, and regulatory compliance. Spectroscopic techniques are indispensable tools for the comprehensive characterization of this complex ester.
This technical guide provides an in-depth overview of the key spectroscopic methods for the analysis of pentaerythritol tetraisostearate, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a summary of characteristic spectroscopic data are presented to serve as a valuable resource for professionals in the field.
Molecular Structure and Properties
This compound is synthesized through the esterification of pentaerythritol with isostearic acid.[1][3] The resulting molecule has the chemical formula C77H148O8 and a molecular weight of approximately 1202.0 g/mol .[1][4] The branched nature of the isostearic acid chains is a key feature that distinguishes it from its linear counterpart, pentaerythritol tetrastearate, contributing to its liquid form at room temperature and its oxidative stability.[1]
Spectroscopic Characterization Workflow
The general workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to final data interpretation and reporting. This process ensures the acquisition of high-quality data and reliable characterization of the material.
Caption: General workflow for spectroscopic analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is dominated by characteristic absorption bands related to the ester functional group and the long aliphatic chains.
Experimental Protocol: FTIR Analysis
Sample Preparation (Neat Liquid/ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the spectrum.
Sample Preparation (KBr Pellet - for solid analogs like PETS):
-
Mix approximately 1-2 mg of the solid sample with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:
-
Perform baseline correction and smoothing on the resulting spectrum as needed.
-
Identify the positions (wavenumber, cm⁻¹) and intensities of the absorption bands.
Data Interpretation and Summary
The key to interpreting the FTIR spectrum of this compound is the identification of the strong ester carbonyl stretch and the various C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~2960 | Asymmetric C-H Stretch | -CH₃ and -CH₂- | [1] |
| ~2925 | Asymmetric C-H Stretch | -CH₂- | |
| ~2855 | Symmetric C-H Stretch | -CH₂- | |
| ~1740 | C=O Stretch | Ester | [5] |
| ~1465 | C-H Bend (Scissoring) | -CH₂- | |
| ~1375 | C-H Bend (Symmetric) | -CH₃ | |
| ~1160 | C-O Stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for the unambiguous identification and purity assessment of this compound.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Place the NMR tube into the spectrometer.
-
Tune the instrument to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H and ¹³C NMR spectra.
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (splitting pattern) of the signals in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Data Interpretation and Summary
The symmetry of the pentaerythritol core leads to simplified signals for the methylene (B1212753) protons attached to the ester oxygen. The branched isostearate chains will show a more complex set of signals in the aliphatic region compared to the linear stearate (B1226849) chains.
¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~4.2-4.3 | Singlet | -CH ₂-O-C=O (Pentaerythritol core) | [1] |
| ~2.2-2.4 | Multiplet | -CH ₂-C=O (alpha to carbonyl) | |
| ~0.8-1.6 | Multiplet | -CH ₂- and -CH ₃ (Isostearate chains) | [7] |
¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~173 | C =O (Ester carbonyl) | [7] |
| ~62 | -C H₂-O-C=O (Pentaerythritol core methylene) | [7] |
| ~42 | Quaternary C (Pentaerythritol core) | [7] |
| ~14-34 | Aliphatic C (Isostearate chains) | [7] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a large molecule like this compound, soft ionization techniques are often employed to observe the molecular ion peak with minimal fragmentation.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as chloroform or a mixture of dichloromethane (B109758) and isopropanol.[8]
-
The concentration should be optimized for the specific instrument and ionization technique being used.
Data Acquisition (example with ESI-MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to include the expected molecular ion. High-resolution mass spectrometry can be used for accurate mass determination.
Data Interpretation and Summary
The primary goal is to identify the molecular ion peak. Due to the presence of isotopes (primarily ¹³C), the molecular ion will appear as a cluster of peaks.
| Property | Value | Reference |
| Molecular Formula | C₇₇H₁₄₈O₈ | [1][4] |
| Average Molecular Weight | ~1202.0 g/mol | [1][4] |
| Monoisotopic Mass | ~1201.117 Da | [4] |
| Expected [M+H]⁺ | ~1202.125 Da | |
| Expected [M+Na]⁺ | ~1224.107 Da |
Advanced MS techniques can provide fragment-free mass spectra, which is particularly useful for analyzing mixtures of esters.[3] Fragmentation patterns, if observed, can provide structural information about the fatty acid chains.
Conclusion
FTIR, NMR, and Mass Spectrometry are complementary and powerful techniques for the comprehensive analysis of this compound. FTIR provides a quick confirmation of the key functional groups. NMR spectroscopy offers a detailed map of the molecular structure, enabling unambiguous identification and purity assessment. Mass spectrometry confirms the molecular weight and can be used to investigate the composition of related ester species. The data and protocols presented in this guide serve as a practical resource for researchers, scientists, and drug development professionals working with this important excipient, ensuring its quality and proper application in various formulations.
References
- 1. Buy this compound | 62125-22-8 [smolecule.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 4. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pentaerythritol Tetraisostearate (CAS No. 62125-22-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) Tetraisostearate, with the CAS number 62125-22-8, is a complex tetraester of pentaerythritol and isostearic acid.[1] It is a high-molecular-weight synthetic lipid that finds extensive applications in the cosmetics and personal care industries as an emollient, skin-conditioning agent, binder, and viscosity-increasing agent.[2][3][4] Its unique branched-chain structure imparts desirable properties such as excellent thermal stability, water resistance, and a non-greasy, moisturizing feel.[3][5] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and analytical characterization of Pentaerythritol Tetraisostearate, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is characterized by its high molecular weight and hydrophobic nature, which are key to its functional properties in various formulations. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62125-22-8 | [1] |
| Molecular Formula | C₇₇H₁₄₈O₈ | [1][6] |
| Molecular Weight | 1202.02 g/mol | [1][4] |
| Appearance | Liquid oil | [5] |
| Boiling Point | 261°C (at 760 mmHg) | [1] |
| Density | 0.94 g/cm³ | [1] |
| Melting Point | 62-66°C | [1] |
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the direct esterification of pentaerythritol with isostearic acid.[1] This reaction involves the formation of four ester bonds, with the continuous removal of water to drive the reaction to completion.[1] Various catalysts, including protonic acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., stannous oxide, zinc oxide), are employed to enhance the reaction rate.[1][5]
Experimental Protocol: Synthesis via Direct Esterification
This protocol is a generalized procedure based on methodologies described in the scientific literature and patents.[3][5][7]
Materials:
-
Pentaerythritol
-
Isostearic acid
-
Catalyst (e.g., stannous oxide, zinc-iron composite metal oxide)
-
Nitrogen gas
-
Activated carbon or diatomite (for purification)
Equipment:
-
Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a vacuum system with a Dean-Stark trap or equivalent for water removal.
-
Heating mantle or oil bath.
-
Filtration apparatus.
Procedure:
-
Charging the Reactor: Charge the reaction kettle with pentaerythritol and isostearic acid. The typical molar ratio of pentaerythritol to isostearic acid is in the range of 1:4.0 to 1:4.8.[3][7]
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst can range from 0.01% to 0.3% by mass relative to the pentaerythritol.[3]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reactor to the desired reaction temperature, typically between 140°C and 160°C.[3][7]
-
Apply vacuum (e.g., -0.05 to -0.1 MPa) to facilitate the removal of water formed during the esterification.[3][7]
-
Maintain the reaction for a period of 4 to 12 hours, monitoring the progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value falls below a predetermined threshold (e.g., < 0.2 mg KOH/g).[7]
-
-
Purification:
-
Cool the crude product.
-
Separate the catalyst, for instance, if a solid catalyst is used, it can be filtered off.[7]
-
For further purification and color improvement, treatment with an adsorbent like activated carbon or diatomite can be performed.[8]
-
Distill under reduced pressure to remove any remaining volatile impurities, including excess isostearic acid and water.[7]
-
Filter the final product to obtain purified this compound.
-
Analytical Characterization
The quality and purity of synthesized this compound are assessed using various analytical techniques.
Experimental Protocol: Quality Control Analysis
1. Acid Value Determination:
-
Principle: Measures the amount of residual free fatty acids (isostearic acid) in the final product.
-
Method: Titration of a known weight of the sample dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and isopropanol) with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator. The acid value is expressed in mg KOH/g of the sample.
2. Saponification Value Determination:
-
Principle: Measures the total amount of ester and free acid, providing an indication of the average molecular weight.
-
Method: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The unreacted KOH is then back-titrated with a standardized acid solution.
3. Hydroxyl Value Determination:
-
Principle: Measures the amount of residual free hydroxyl groups from unreacted pentaerythritol or partially esterified products.
-
Method: The sample is typically acetylated using acetic anhydride (B1165640) in pyridine, and the excess acetic anhydride is hydrolyzed. The resulting acetic acid is then titrated with a standardized potassium hydroxide solution.
4. Chromatographic Analysis (HPLC):
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product and to quantify any impurities. Due to the non-volatile nature of this compound, HPLC is a preferred method.[9]
-
Exemplary Method (based on a similar compound, Pentaerythritol Tetrastearate): [7]
-
System: HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of non-aqueous solvents such as dichloromethane (B109758) and acetonitrile.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., tetrahydrofuran).
-
Analysis: The retention time and peak area are used to identify and quantify the this compound.
-
Applications in Research and Drug Development
While this compound is predominantly used in cosmetics, its properties as a stable, high-molecular-weight lipid suggest potential applications in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its emollient and occlusive properties could be beneficial for skin hydration and enhancing the penetration of active pharmaceutical ingredients (APIs).
A related compound, Pentaerythritol Tetrastearate (PETS), has been investigated as a lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for controlled drug delivery.[10] Given the structural similarity, this compound could also be explored for such applications. SLNs and NLCs are advantageous for improving the bioavailability of poorly soluble drugs, offering sustained release, and protecting APIs from degradation.[10]
Safety and Toxicology
The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.[2][9] The panel concluded that this compound and other pentaerythritol tetraesters are safe as cosmetic ingredients in the current practices of use and concentration.[2][9] It is reported to be used in leave-on cosmetic products at concentrations up to 55%.[2][11] Toxicological studies on related compounds have shown low acute toxicity.[2] Due to its large molecular weight, dermal penetration is expected to be minimal.
Conclusion
This compound (CAS No. 62125-22-8) is a versatile and widely used ingredient in the cosmetic industry with a well-established safety profile. Its synthesis via direct esterification is a mature technology, and its physicochemical properties are well-documented. For researchers and drug development professionals, its potential as a pharmaceutical excipient, particularly in the formulation of lipid-based drug delivery systems for topical and transdermal applications, warrants further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications to support future research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 62125-22-8 [smolecule.com]
- 3. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. westrchem.com [westrchem.com]
- 7. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 9. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Green Synthesis of Polyol Esters: A Technical Guide
The synthesis of polyol esters, crucial compounds in the pharmaceutical, cosmetic, and lubricant industries, is undergoing a paradigm shift towards greener and more sustainable methodologies. This technical guide provides an in-depth exploration of the core principles and practices of green chemistry applied to the synthesis of polyol esters, designed for researchers, scientists, and drug development professionals. This guide will delve into enzymatic, microwave-assisted, and ultrasound-assisted syntheses, as well as the use of solid acid catalysts, presenting detailed experimental protocols, comparative data, and mechanistic insights.
Introduction to Green Chemistry in Polyol Ester Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of polyol ester synthesis, this translates to the adoption of renewable feedstocks, solvent-free reaction conditions, energy-efficient methods, and the use of benign and recyclable catalysts. Traditional synthesis methods often rely on harsh conditions, stoichiometric amounts of corrosive mineral acids, and volatile organic solvents, leading to significant environmental burdens and complex purification procedures.[1][2] Green alternatives address these challenges by offering milder reaction conditions, higher selectivity, and easier product isolation.
Enzymatic Synthesis of Polyol Esters
Enzymatic catalysis, particularly employing lipases, has emerged as a highly effective and selective method for polyol ester synthesis.[3][4] Lipases are robust enzymes that can function in non-aqueous environments, catalyzing esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.[5][6] This selectivity often eliminates the need for protecting groups, simplifying the overall synthetic route.
Reaction Mechanism
The lipase-catalyzed synthesis of polyol esters typically follows a Ping-Pong Bi-Bi mechanism involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The reaction proceeds through the formation of an acyl-enzyme intermediate.[1][7][8]
Experimental Protocol: Enzymatic Synthesis of Trimethylolpropane-tri-levulinate
This protocol describes the solvent-free synthesis of a polyol ester from levulinic acid and trimethylolpropane (B17298) (TMP) using an immobilized lipase.[9]
Materials:
-
Levulinic Acid (LA)
-
Trimethylolpropane (TMP)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
2-Propanol (for washing)
Equipment:
-
Temperature-controlled reactor with vacuum capabilities
-
Glass filter
-
Rotary film molecular distillation system
Procedure:
-
Charge the temperature-controlled reactor with levulinic acid and trimethylolpropane. A typical molar ratio of LA to TMP is between 3.5:1 and 6.0:1.
-
Add the immobilized lipase, typically 1-4% by weight of the total substrates.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C).
-
Maintain a constant pressure (e.g., 100 mbar) to facilitate the removal of water produced during the esterification.
-
Allow the reaction to proceed for the desired time (e.g., up to 72 hours), monitoring the conversion of TMP by a suitable analytical method (e.g., GC).
-
After the reaction, separate the immobilized lipase from the reaction mixture by filtration using a glass filter.
-
Wash the recovered lipase with 2-propanol and dry it for potential reuse.
-
Purify the crude product by first distilling off the excess levulinic acid at approximately 140 °C and 1 mbar.
-
Further purify the resulting triester by molecular distillation at a higher temperature and lower pressure (e.g., 230 °C and 0.009 mbar) to obtain the final polyol ester with high purity.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly accelerate the synthesis of polyol esters, often leading to higher yields in shorter reaction times compared to conventional heating methods.[10][11] This enhancement is attributed to the efficient and uniform heating of the reaction mixture.
Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis of Pentaerythritol Esters
This protocol outlines a rapid, solvent-free synthesis of polyol esters for lubricant applications using microwave irradiation.[10]
Materials:
-
Pentaerythritol (PE) or Dipentaerythritol (di-PE)
-
C5-C9 straight-chain monocarboxylic acids (e.g., n-heptanoic acid)
-
Sulfuric acid
-
p-Toluenesulfonic acid
Equipment:
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the polyol (e.g., pentaerythritol) and the carboxylic acid in the desired stoichiometric ratio.
-
Add the composite catalyst, consisting of sulfuric acid and p-toluenesulfonic acid.
-
Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., a few minutes).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., titration to determine the acid value).
-
Upon completion, the product can be purified by washing with a basic solution to neutralize the acid catalyst, followed by washing with water and drying.
Ultrasound-Assisted Synthesis
Ultrasonication is another energy-efficient technique that can enhance the synthesis of polyol esters, particularly in heterogeneous systems. The acoustic cavitation generated by ultrasound improves mass transfer between immiscible reactants and the catalyst surface, leading to increased reaction rates.[12]
Experimental Protocol: Ultrasound-Assisted Enzymatic Synthesis of Xylitol (B92547) Esters
This protocol describes the synthesis of xylityl acyl esters in a solvent-free system, where ultrasound is crucial for overcoming the immiscibility of the substrates.[12]
Materials:
-
Xylitol
-
Fatty acids (e.g., caprylic, capric, lauric, myristic)
-
Immobilized lipase (e.g., Novozym® 435)
Equipment:
-
Ultrasonic processor with a cup horn or probe
-
Temperature-controlled water bath/chiller
Procedure:
-
Mix the fatty acid and the immobilized lipase in a reaction vessel.
-
Pre-treat this mixture with ultrasound for a short period (e.g., 1 hour with pulses) at a controlled temperature (e.g., 40 °C).
-
Add the xylitol to the pre-treated mixture.
-
Continue the reaction under ultrasonic irradiation for the desired duration (e.g., 60-90 minutes), maintaining the temperature.
-
After the reaction, the product can be separated by heating the mixture to melt the fatty esters, followed by centrifugation to separate the denser unreacted xylitol and the immobilized enzyme.
Synthesis Using Solid Acid Catalysts
Solid acid catalysts, such as zeolites and acid-activated clays (B1170129) (e.g., montmorillonite), offer a green alternative to homogeneous acid catalysts.[2][13] They are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste.
Experimental Protocol: Esterification using Montmorillonite (B579905) Catalyst
This protocol details the synthesis of polyol esters from fatty acids and polyols using an acidic montmorillonite clay catalyst.[13]
Materials:
-
Fatty acid (e.g., stearic, oleic, palmitic)
-
Polyol (e.g., ethylene (B1197577) glycol, glycerol)
-
Acid-activated montmorillonite clay (e.g., KSF)
Equipment:
-
Reaction flask with a condenser and stirrer
-
Heating mantle
Procedure:
-
Charge the reaction flask with the fatty acid, polyol, and the montmorillonite catalyst.
-
Heat the mixture to the desired reaction temperature with constant stirring.
-
Monitor the reaction progress by analyzing the acid value of the mixture at regular intervals.
-
Upon reaching the desired conversion, cool the reaction mixture.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The crude product can be purified by vacuum distillation to remove any unreacted starting materials.
Data Presentation: Comparison of Green Synthesis Methods
The following tables summarize quantitative data from various studies on the green synthesis of polyol esters, allowing for a direct comparison of the different methodologies.
Table 1: Enzymatic Synthesis of Polyol Esters
| Polyol | Fatty Acid/Ester | Lipase | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Trimethylolpropane | Levulinic Acid | Novozym® 435 | 70 | 72 | >97 (conversion) | [9][14] |
| Trimethylolpropane | Levulinic Acid | Novozym® 435 | 90 | 6 | ~93 (conversion) | [9] |
| Sorbitol | Lauric Acid | Immobilized Lipase | Low | - | >95 (yield) | [15] |
| Polyglycerol-2 | Stearic Acid | Novozym 435 | 80 | 6 | - | [16] |
| Xylitol | Lauric Acid | Novozym 435 | 40 | 1.5 | ~95 (yield) | [12] |
Table 2: Microwave-Assisted Synthesis of Polyol Esters
| Polyol | Fatty Acid | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Pentaerythritol | n-Heptanoic Acid | H₂SO₄/p-TSA | - | 5 | >95 | [10][11] |
| Dipentaerythritol | n-Heptanoic Acid | H₂SO₄/p-TSA | - | 8 | >95 | [10] |
Table 3: Ultrasound-Assisted Synthesis of Polyol Esters
| Diester | Diol | Lipase | Power (W) | Time (h) | Polymerization Degree | Reference |
| Diethyl glutarate | Ethylene glycol diacetate | CALB | 100 | 1 | 3.7 | [17] |
| Dibenzyl malonate | Ethylene glycol diacetate | CALB | 100 | 1 | 3.9 | [17] |
| Di-n-octyl phthalate | Ethylene glycol diacetate | CALB | 100 | 1 | 3.2 | [17] |
Table 4: Solid Acid Catalyzed Synthesis of Polyol Esters
| Polyol | Fatty Acid | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethylene Glycol/Glycerol | Stearic/Oleic/Palmitic | Montmorillonite KSF | - | - | 94 | [13] |
Characterization of Polyol Esters
The synthesized polyol esters are typically characterized by a variety of analytical techniques to confirm their structure and purity.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, such as the ester carbonyl stretch (~1740 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the ester linkages and the determination of the degree of esterification.[18][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the composition of the product mixture and identify any byproducts.[20][21]
-
Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and molecular weight distribution of polyester (B1180765) products.
Conclusion
The green synthesis of polyol esters offers significant advantages over traditional methods in terms of environmental impact, safety, and efficiency. Enzymatic, microwave-assisted, and ultrasound-assisted methods, along with the use of solid acid catalysts, provide a versatile toolkit for researchers and industry professionals to develop sustainable processes for the production of these valuable compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the implementation of these green technologies in the laboratory and beyond. The continued development and optimization of these methods will be crucial in advancing the principles of green chemistry within the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solid Catalysts for the Synthesis of Fatty Esters of Glycerol, Polyglycerols and Sorbitol from Renewable Resources | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Enzymatic Synthesis of Polyester [mdpi.com]
- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-promoted synthesis of polyol esters for lubrication oil using a composite catalyst in a solvent-free procedure - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid Esterification with Polyols over Acidic Montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative enzymatic production of 1,6-diacyl sorbitol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. repositorium.uminho.pt [repositorium.uminho.pt]
- 18. resolvemass.ca [resolvemass.ca]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. jchps.com [jchps.com]
- 21. researchgate.net [researchgate.net]
The Unseen Architect: How Isostearate Chains Engineer the Functionality of Polyol Esters
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of specialty chemicals, the performance of a molecule is often dictated by the subtle nuances of its architecture. For polyol esters, a versatile class of compounds utilized in fields ranging from high-performance lubricants to advanced drug delivery systems, the choice of the fatty acid chain is a critical determinant of functionality. While linear saturated fatty acids like stearic acid have traditionally been a mainstay, the strategic incorporation of branched isostearate chains has unlocked a new echelon of performance characteristics. This technical guide delves into the core functions of isostearate chains in polyol esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their impact on physicochemical properties and applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Structural Advantage of Branching
At the heart of isostearic acid's unique contribution is its branched structure. Unlike the linear, uniform arrangement of stearic acid, isostearic acid is a C18 saturated fatty acid with methyl branching along its alkyl chain. This seemingly minor alteration has profound implications for the macroscopic properties of the resulting polyol esters.
The branching disrupts the orderly packing that is characteristic of linear fatty acid chains. This steric hindrance prevents the molecules from aligning closely, thereby reducing the van der Waals forces between them. The immediate consequences of this are a significantly lower melting point and pour point, rendering isostearate-based polyol esters liquid at room temperature and functional at much lower temperatures than their linear counterparts.[1] Furthermore, the saturated nature of the isostearate chain imparts excellent oxidative and thermal stability, a crucial attribute for applications requiring a long shelf-life and resistance to degradation under stress.[1]
Quantitative Comparison: Isostearate vs. Linear-Chain Polyol Esters
To fully appreciate the impact of isostearate chains, a quantitative comparison with their linear (stearate) analogues is essential. The following tables summarize key performance data for polyol esters synthesized from common polyols like pentaerythritol (B129877) and trimethylolpropane.
| Property | Pentaerythritol Tetraisostearate (Branched) | Pentaerythritol Tetrastearate (Linear) | Reference |
| Physical State at 25°C | Liquid | Solid | [2] |
| Melting Point (°C) | -5 | 62 - 70 | [1] |
| Viscosity @ 40°C (cSt) | 167 | Not Applicable (Solid) | [3] |
| Pour Point (°C) | -26 | Not Applicable (Solid) | [3] |
| Oxidative Stability | Excellent | Good | [1] |
| Water Solubility | Very Poor | Very Poor | [4] |
| Property | Trimethylolpropane Triisostearate (Branched) | Trimethylolpropane Tristearate (Linear) | Reference |
| Physical State at 25°C | Liquid | Solid | [5] |
| Viscosity @ 100°C (cSt) | ~15 | Not Applicable (Solid) | [5] |
| Pour Point (°C) | Low | High | [6] |
| Oxidative Stability | Excellent | Good | [6] |
These data clearly illustrate the dramatic influence of the isostearate chain on the physical properties of polyol esters, transforming them from waxy solids to free-flowing liquids with superior low-temperature performance.
Applications in Drug Delivery: A Focus on Permeation Enhancement
The unique physicochemical properties of isostearate polyol esters make them highly attractive excipients in drug delivery, particularly for topical and transdermal formulations. Their role often extends beyond that of a simple vehicle, actively contributing to the bioavailability of the active pharmaceutical ingredient (API).
Mechanism of Permeation Enhancement
Isostearate esters are known to act as chemical permeation enhancers, facilitating the transport of drugs across the skin's primary barrier, the stratum corneum.[7] The proposed mechanism involves the disruption of the highly ordered lipid bilayers of the stratum corneum. The branched and fluid nature of the isostearate chains allows them to intercalate into the lipid matrix, increasing its fluidity and creating pathways for drug molecules to diffuse through.[7] This contrasts with more rigid, linear-chain esters which are less effective at disrupting this barrier.
DOT source for Permeation Enhancement Mechanism
Solubility Enhancement
The branched, amorphous nature of isostearate polyol esters can also enhance the solubility of certain APIs. By preventing crystallization of both the excipient and the drug, they can form stable, amorphous solid dispersions, which can lead to improved dissolution rates and bioavailability.[3][8]
Experimental Protocols
For researchers seeking to synthesize and characterize isostearate polyol esters, the following section provides detailed methodologies for key experiments.
Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound via direct esterification.
Materials:
-
Pentaerythritol
-
Isostearic acid
-
Catalyst (e.g., p-toluenesulfonic acid, stannous oxide)
-
Toluene (as an azeotropic solvent)
-
Nitrogen gas
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with pentaerythritol and isostearic acid in a molar ratio of approximately 1:4.2. Toluene is added to facilitate water removal.
-
Inert Atmosphere: The system is purged with nitrogen to prevent oxidation.
-
Catalyst Addition: The catalyst is added to the reaction mixture.
-
Esterification: The mixture is heated to reflux (typically 140-220°C, depending on the catalyst). Water formed during the reaction is collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold.
-
Purification: The crude product is cooled and neutralized with a sodium bicarbonate solution. The organic layer is washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield the final product.[9][10]
DOT source for Synthesis Workflow
Characterization Methods
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized polyol esters and to determine their physical properties.
| Technique | Purpose | Key Parameters to Analyze |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Presence of ester carbonyl peak (~1740 cm⁻¹), absence of carboxylic acid hydroxyl peak (~3000 cm⁻¹, broad) and alcohol hydroxyl peak (~3300 cm⁻¹, broad).[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity assessment | Chemical shifts and integration of protons and carbons corresponding to the polyol backbone and fatty acid chains. Confirms the degree of esterification.[11] |
| Gas Chromatography (GC) | Purity and composition analysis | Determination of the percentage of mono-, di-, tri-, and tetra-esters.[3] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions | Melting point, crystallization temperature, and glass transition temperature.[12] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Onset of decomposition temperature.[10] |
| Viscometry | Rheological properties | Kinematic viscosity at various temperatures (e.g., 40°C and 100°C). |
| Pour Point Test | Low-temperature fluidity | The lowest temperature at which the ester will flow. |
| Oxidative Stability Test (e.g., Rancimat, PDSC) | Resistance to oxidation | Oxidative induction time (OIT).[13] |
In Vitro Drug Permeation Study
This protocol outlines a typical in vitro experiment to assess the permeation-enhancing effect of an isostearate polyol ester using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Skin membrane (e.g., excised human or animal skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Drug-loaded formulation with and without the isostearate polyol ester
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: The skin membrane is prepared and mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
Cell Assembly: The receptor compartment is filled with pre-warmed receptor medium, and the system is allowed to equilibrate.
-
Formulation Application: A known amount of the drug-loaded formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.
-
Drug Quantification: The concentration of the drug in the collected samples is determined by HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient. The enhancement ratio is calculated by comparing the flux from the formulation containing the isostearate polyol ester to the control formulation.[14]
DOT source for In Vitro Permeation Study Workflow
Conclusion
The incorporation of isostearate chains into polyol esters represents a powerful strategy for tuning their physicochemical properties. The inherent branching of isostearic acid disrupts molecular packing, leading to liquid esters with excellent low-temperature fluidity, high thermal and oxidative stability, and a unique sensory profile. These attributes make them superior to their linear-chain counterparts in a variety of applications, from high-performance lubricants to sophisticated drug delivery systems. For researchers and drug development professionals, a thorough understanding of the structure-function relationships of isostearate polyol esters is paramount for the rational design of innovative and effective products. The data and methodologies presented in this guide provide a solid foundation for further exploration and application of these versatile molecules.
References
- 1. ijpras.com [ijpras.com]
- 2. Buy this compound | 62125-22-8 [smolecule.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. Quantitative structure-activity relationships for skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Characterization of Iso-Undecenoic and Iso-Undecanoic Acids Based Polyol Esters [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentaerythritol Tetraisostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) tetraisostearate, a complex branched-chain tetraester, is a key excipient in pharmaceutical and cosmetic formulations, valued for its unique physicochemical properties. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat sterilization or long-term storage under varying temperature conditions. This technical guide provides a comprehensive overview of the thermal properties of pentaerythritol tetraisostearate, detailing its decomposition profile, underlying mechanisms, and the experimental protocols for its characterization.
Introduction
This compound is synthesized by the esterification of pentaerythritol, a polyol, with four molecules of isostearic acid.[1] The presence of the branched isostearic acid chains imparts unique properties such as a liquid state at room temperature despite its high molecular weight, excellent oxidative stability, and a distinct sensory profile. These characteristics make it a versatile ingredient in a wide range of applications, including as an emollient, binder, and viscosity-increasing agent.
The thermal stability of an excipient is a critical parameter in drug formulation and development. It dictates the feasible manufacturing processes, such as hot-melt extrusion and terminal sterilization, and influences the long-term stability of the final product. This guide delves into the thermal behavior of this compound, providing quantitative data from thermal analysis techniques and a detailed examination of its decomposition pathways.
Thermal Stability Profile
The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the material's response to heat, including its decomposition temperatures and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA reveals its high resistance to thermal degradation. While specific TGA data for the tetraisostearate is not extensively published, data for its close structural analog, pentaerythritol tetrastearate (PETS), provides valuable insight. PETS shows no significant weight loss up to 350°C in an inert atmosphere, with noticeable decomposition commencing around 400°C.[2] It is reported that the thermal decomposition of this compound typically initiates at temperatures above 250°C.[1]
Table 1: Thermogravimetric Data for Pentaerythritol Esters
| Parameter | Pentaerythritol Tetrastearate | This compound (General) |
| Onset of Decomposition | No obvious weight loss at 350°C[2] | > 250°C[1] |
| Weight Loss at 375°C | Approximately 2.5%[2] | Data not available |
| Temperature of Max. Decomposition Rate | Data not available | Data not available |
Note: The TGA data for PETS was obtained in an inert atmosphere.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting behavior and other phase transitions. Due to the branched nature of the isostearic acid chains, this compound is a liquid at room temperature and is expected to exhibit a glass transition rather than a sharp melting point.
Table 2: Differential Scanning Calorimetry Data for Pentaerythritol Tetrastearate
| Parameter | Value |
| Melting Point | 60-66 °C[2] |
Note: This data is for the linear-chain analog, pentaerythritol tetrastearate, and serves as a comparative reference.
Thermal Decomposition Pathway
The thermal decomposition of pentaerythritol esters, including the tetraisostearate, primarily proceeds through the cleavage of the ester linkages at elevated temperatures.[2] The process is believed to be a homolytic cleavage, leading to the formation of free radicals which can then participate in a cascade of further reactions.
The branched structure of the isostearic acid in this compound is expected to influence the decomposition mechanism. The steric hindrance provided by the branched chains can enhance the thermal stability compared to linear-chain esters. However, the tertiary carbon atoms within the branched structure could also be susceptible to radical attack, potentially leading to a more complex mixture of decomposition products.
A proposed thermal decomposition pathway for this compound is initiated by the homolytic cleavage of one of the four ester bonds. This initial step generates an acyl radical and an alkyl radical. These highly reactive species can then undergo various subsequent reactions, including hydrogen abstraction, disproportionation, and further fragmentation. The final decomposition products are likely to be a complex mixture of smaller hydrocarbons, carboxylic acids, and derivatives of pentaerythritol.
Experimental Protocols
To ensure accurate and reproducible data for the thermal analysis of this compound, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample crucible into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibration: Allow the system to equilibrate at a starting temperature, typically 30°C.
-
Thermal Program: Heat the sample from the initial temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[2]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined as the temperature at which a significant deviation from the baseline weight is observed. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of weight loss.
Differential Scanning Calorimetry (DSC) Protocol
References
The Solubility of Pentaerythritol Tetraisostearate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of Pentaerythritol (B129877) Tetraisostearate
Pentaerythritol Tetraisostearate is a large, non-polar molecule. Its structure consists of a central pentaerythritol core esterified with four branched isostearic acid chains.[2] This molecular architecture results in a high molecular weight and a predominantly hydrophobic character, which are the primary determinants of its solubility profile.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62125-22-8 | [5] |
| Molecular Formula | C77H148O8 | [5] |
| Molecular Weight | ~1202 g/mol | [3] |
| Appearance | Liquid | [5] |
| Water Solubility | Insoluble / Poorly Soluble | [5][6] |
Solubility Data
The principle of "like dissolves like" is fundamental to understanding the solubility of PTIS. As a non-polar, lipophilic substance, it is expected to be soluble in non-polar organic solvents and oils, and insoluble in polar solvents like water.
Qualitative Solubility
A key source of qualitative solubility data comes from technical datasheets provided by suppliers. The following table summarizes the solubility of this compound in a range of solvents at 20%, 50%, and 80% concentrations.
Table 2: Qualitative Solubility of this compound
| Solvent | Solvent Type | Solubility | Reference |
| Ethanol | Polar Protic | Insoluble | [7] |
| Cyclopentasiloxane | Silicone | Insoluble | [7] |
| Dimethicone (10 mm²/s) | Silicone | Insoluble | [7] |
| Dimethicone (100 mm²/s) | Silicone | Insoluble | [7] |
| Olive Oil | Lipid / Oil | Soluble | [7] |
| Liquid Paraffin (Mineral Oil) | Non-Polar Hydrocarbon | Soluble | [7] |
'Soluble' indicates that the substance dissolved at all tested concentrations (20%, 50%, and 80%). 'Insoluble' indicates that it did not dissolve at any of these concentrations.
Inferred Solubility
While direct quantitative data for PTIS is scarce, the solubility profile of similar large tetraesters, such as Pentaerythritol Tetraricinoleate (PETR), can provide insights. PETR is reported to be highly soluble in non-polar solvents and moderately soluble in polar aprotic solvents.[8] This suggests that PTIS is likely soluble in solvents such as:
-
Non-Polar Solvents: Hexane, Toluene, Chloroform
-
Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF)
-
Ethers: Diethyl ether
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of a viscous substance like this compound. This method is adapted from standard laboratory procedures for solubility assessment of similar compounds.[8]
Objective:
To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved PTIS remains visible.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Analysis:
-
After equilibration, stop the agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a syringe. To avoid drawing in solid particles, it is crucial to take the liquid from the upper portion of the solution.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microparticles.
-
Record the exact weight of the empty dish/beaker.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish/beaker in a drying oven at a temperature sufficient to evaporate the solvent without degrading the PTIS (e.g., 60-80°C). The process can be expedited by using a gentle stream of nitrogen.
-
Once the solvent has completely evaporated, transfer the dish/beaker to a desiccator to cool to room temperature.
-
Weigh the dish/beaker containing the dried PTIS residue on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved PTIS by subtracting the initial weight of the empty dish/beaker from the final constant weight.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or weight percentage (wt%).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Visualization of Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the gravimetric method for solubility determination.
Logical Relationship for Solvent Selection
This diagram outlines the logical considerations for selecting an appropriate solvent for this compound based on polarity.
Caption: Relationship between solvent polarity and predicted solubility of PTIS.
References
- 1. Pentaerythrityl Tetraisostearate (Explained + Products) [incidecoder.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Buy this compound | 62125-22-8 [smolecule.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Pentaerythrityl Tetraisostearate - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. cir-safety.org [cir-safety.org]
- 7. PENTAERYTHRITYL TETRAISOSTEARATE | KAK PTI|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 8. benchchem.com [benchchem.com]
Origin and derivation of pentaerythritol tetraisostearate from isostearic acid
An In-depth Technical Guide to the Origin and Synthesis of Pentaerythritol (B129877) Tetraisostearate
Introduction
Pentaerythritol Tetraisostearate (CAS No. 62125-22-8) is a high-molecular-weight synthetic ester prized for its exceptional thermal stability, water resistance, and unique sensory properties.[1] Composed of a central pentaerythritol core esterified with four isostearic acid chains, it functions as a versatile emollient, skin-conditioning agent, viscosity modifier, and binder in various industries.[2][3] Its non-greasy, moisturizing feel makes it a preferred ingredient in skincare, color cosmetics, and hair care products.[1] For pharmaceutical and drug development professionals, it serves as a valuable excipient and lubricant in drug formulations, enhancing stability and performance.[4][5]
This technical guide provides a comprehensive overview of the origin of its core precursor, isostearic acid, and details the chemical derivation of this compound, including reaction pathways, experimental protocols, and quantitative process data.
Chapter 1: Origin of the Precursors
The synthesis of this compound relies on two primary reactants: isostearic acid and pentaerythritol. Understanding their origins is fundamental to appreciating the final product's characteristics.
Isostearic Acid
Isostearic acid (C₁₈H₃₆O₂) is a saturated, branched-chain fatty acid.[6][7] Unlike its linear isomer, stearic acid, isostearic acid is a clear, oily liquid at room temperature, a property that imparts desirable fluidity and spreadability to final formulations.[7] Its branched structure is key to its excellent thermal and oxidative stability.[7]
The primary production route for isostearic acid begins with natural, renewable sources such as vegetable oils (e.g., soybean, palm, rapeseed) or animal fats.[6][8] These fats and oils are rich in oleic acid or stearic acid. The manufacturing process typically involves the clay-catalyzed oligomerization and subsequent hydrogenation of oleic acid or the isomerization of stearic acid.[6][8] This process rearranges the linear molecular structure into a branched one, yielding isostearic acid.[6]
Pentaerythritol
Pentaerythritol (C(CH₂OH)₄) is a polyol containing four primary hydroxyl groups. Its symmetrical, compact structure is the foundation for the resulting tetraester's high viscosity and thermal stability. It is produced industrially through the condensation of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a base catalyst.
Chapter 2: Synthesis of this compound
The principal method for synthesizing this compound is the direct esterification of pentaerythritol with isostearic acid.[9] This reaction involves the formation of an ester linkage between each of the four hydroxyl groups of pentaerythritol and the carboxyl group of an isostearic acid molecule, releasing four molecules of water as a byproduct.[9]
The reaction is a series of four consecutive esterifications, progressing through mono-, di-, and tri-ester intermediates before reaching the final tetra-ester product.[9] To ensure a high yield of the desired tetra-ester, the reaction equilibrium must be shifted towards the products. This is typically achieved by continuously removing the water byproduct under vacuum and using a molar excess of isostearic acid.[2][9]
Catalytic Systems
A catalyst is essential to achieve practical reaction rates. Both homogeneous and heterogeneous catalysts are employed in industrial production.
-
Homogeneous Catalysts : These are soluble in the reaction medium and include traditional protonic acids like p-toluenesulfonic acid and organometallic compounds such as stannous oxide, which is noted for its high efficiency.[9][10]
-
Heterogeneous (Solid Acid) Catalysts : These are insoluble and offer the advantages of easier separation from the product, reduced waste, and potential for recycling.[9] Examples include composite metal oxides and supported catalysts like SiO₂–Al₂O₃.[9][11]
Chapter 3: Experimental Protocols
The following section outlines a generalized experimental protocol for the synthesis of this compound based on common industrial practices described in patent literature.
Materials
-
Pentaerythritol
-
Isostearic Acid
-
Catalyst (e.g., Stannous Oxide, Composite Metal Oxide)
-
Inert Gas (Nitrogen)
Generalized Synthesis Protocol
-
Charging the Reactor : A reaction kettle is charged with pentaerythritol and isostearic acid. The molar ratio of pentaerythritol to isostearic acid is typically between 1:3.8 and 1:4.8 to drive the reaction to completion.[10]
-
Catalyst Addition : The selected catalyst is added. The amount can range from 0.01-0.3% of the pentaerythritol mass or 0.2-1% of the isostearic acid mass, depending on the specific catalyst and process.[10][11][12]
-
Inerting and Heating : The system is purged with nitrogen to prevent oxidation. The mixture is then heated with stirring to the target reaction temperature, which typically ranges from 100°C to 240°C.[10][12]
-
Esterification Reaction : The reaction is conducted under vacuum (e.g., -0.05 to -0.1 MPa) to continuously remove the water byproduct.[10][11] The reaction time can vary significantly, from as short as 0.5 hours to as long as 24 hours, depending on the temperature, catalyst efficiency, and desired conversion rate.[10][12] Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture.[10]
-
Purification : Upon completion, the crude product is purified. If a solid catalyst was used, it is first removed by filtration.[11] The product is then treated under reduced pressure at an elevated temperature (e.g., 100-130°C) to distill off any remaining water and unreacted volatile materials.[11] Further purification may involve alkali washing to neutralize residual acidity, followed by water washing and a final filtration step to yield the final high-purity product.[12]
Chapter 4: Quantitative Data and Physicochemical Properties
The efficiency and outcome of the synthesis are highly dependent on the chosen reaction parameters. The tables below summarize quantitative data from various reported methodologies and the key properties of the final product.
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Molar Ratio (Pentaerythritol:Isostearic Acid) | 1 : 3.8 - 4.8 | 1 : 4.0 - 4.2 | 1 : 4.0 - 4.4 |
| Catalyst | Stannous Oxide | Composite Metal Oxide | p-Toluenesulfonic Acid |
| Catalyst Loading | 0.01-0.3:1 (mass ratio to pentaerythritol) | 0.2-1% (of isostearic acid wt.) | 0.1-1% (of isostearic acid wt.) |
| Temperature (°C) | 100 - 160 | 140 - 150 | 160 - 240 |
| Reaction Time (hours) | 0.5 - 12 | 4 - 5 | 10 - 24 |
| Pressure | Vacuum (-0.1 to -0.05 MPa) | Atmospheric / Vacuum | Atmospheric / Vacuum |
| Yield (%) | >95% (Purity) | 97.4% - 99.2% | 96.0% - 98.0% |
| Final Acid Number (mg KOH/g) | Not specified | 0.10 - 0.20 | 0.12 - 0.22 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇₇H₁₄₈O₈ | [13][14] |
| Molecular Weight | 1202.0 g/mol | [13][14] |
| Appearance | Crystalline solid; Viscous, oily liquid | [2][13][14] |
| Density | ~0.914 g/cm³ | [9] |
| Boiling Point | ~990.5°C @ 760 mmHg (est.) | [9][14] |
| Flash Point | ~339.5°C (est.) | [9][14] |
| Solubility | Poorly soluble in water | [3][14] |
| IUPAC Name | [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | [2][13] |
Chapter 5: Analytical Characterization
To ensure the quality and purity of the final product, several analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of large, non-volatile molecules like pentaerythritol tetraesters.[9]
-
Gas Chromatography (GC) can be used to monitor the progress of the synthesis by analyzing the composition of the product mixture over time.[9]
-
Acid Value Titration is a critical quality control measure to quantify the amount of residual unreacted isostearic acid, with lower values indicating higher purity and reaction completion.[11][12]
-
Colorimetric Analysis (e.g., Gardner method) is used to assess the color of the final product, with a lighter color generally being desirable for cosmetic and pharmaceutical applications.[11][12]
References
- 1. ulprospector.com [ulprospector.com]
- 2. Buy this compound | 62125-22-8 [smolecule.com]
- 3. cir-safety.org [cir-safety.org]
- 4. datahorizzonresearch.com [datahorizzonresearch.com]
- 5. dataintelo.com [dataintelo.com]
- 6. specialchem.com [specialchem.com]
- 7. ISOSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. grandviewresearch.com [grandviewresearch.com]
- 9. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 10. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. CN101298417A - Preparation of pentaerythritol tetraoctyl stearate - Google Patents [patents.google.com]
- 13. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
Methodological & Application
Application of Pentaerythritol Tetraisostearate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) Tetraisostearate (PTIS) is a tetraester of pentaerythritol and isostearic acid, presenting as a high-molecular-weight, non-greasy liquid oil.[][2] While extensively utilized in the cosmetics industry for its emollient, moisturizing, and viscosity-enhancing properties, its application in pharmaceutical drug delivery systems is an emerging area of interest.[2][3] Its lipophilic nature, high thermal stability, and favorable safety profile make it a promising candidate as a liquid lipid component in various nano-drug delivery systems.[4] These systems are particularly advantageous for enhancing the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).
This document provides detailed application notes and protocols for the utilization of Pentaerythritol Tetraisostearate in the formulation of nanoemulsions, nanostructured lipid carriers (NLCs), and self-nanoemulsifying drug delivery systems (SNEDDS). The experimental protocols provided are based on established methodologies for lipid-based nano-drug delivery systems and are intended to serve as a comprehensive guide for researchers. Due to limited published data on drug-loaded nanoparticles using PTIS as the sole or primary liquid lipid, the quantitative data presented in the tables are representative examples of typical results expected for such formulations.
Application in Nanoemulsions
Nanoemulsions are kinetically stable, isotropic colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20–200 nm.[] PTIS can serve as the oil phase in oil-in-water (o/w) nanoemulsions for the encapsulation of lipophilic drugs, enhancing their solubilization and facilitating their transport across biological membranes.
Key Advantages of PTIS in Nanoemulsions:
-
High Solubilizing Capacity: Its ester structure provides good solubilizing power for a wide range of lipophilic active pharmaceutical ingredients (APIs).
-
Enhanced Stability: The high molecular weight and branched-chain structure of isostearic acid can contribute to the steric stabilization of the emulsion droplets, preventing coalescence.
-
Biocompatibility: PTIS is considered non-toxic and non-irritating, making it suitable for various routes of administration, including topical and oral.[2][3]
Representative Formulation and Characterization Data
Table 1: Representative Formulation and Physicochemical Properties of a PTIS-based Nanoemulsion for a Model Hydrophobic Drug.
| Parameter | Formulation A | Formulation B |
| Composition (% w/w) | ||
| Model Drug | 1.0 | 1.0 |
| This compound | 10.0 | 15.0 |
| Polysorbate 80 (Surfactant) | 15.0 | 20.0 |
| Propylene Glycol (Co-surfactant) | 5.0 | 5.0 |
| Deionized Water | q.s. to 100 | q.s. to 100 |
| Physicochemical Properties | ||
| Particle Size (nm) | 120 ± 5 | 150 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.20 ± 0.03 |
| Zeta Potential (mV) | -25 ± 2 | -28 ± 3 |
| Encapsulation Efficiency (%) | 95 ± 2 | 92 ± 3 |
| Drug Loading (%) | 0.95 ± 0.05 | 0.92 ± 0.06 |
Data are presented as mean ± standard deviation (n=3) and are representative examples.
Experimental Protocol: Preparation of PTIS-based Nanoemulsion by High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
-
This compound (Oil Phase)
-
Polysorbate 80 (Surfactant)
-
Propylene Glycol (Co-surfactant)
-
Deionized Water (Aqueous Phase)
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
High-pressure homogenizer
-
Particle size and zeta potential analyzer
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound.
-
Dissolve the specified amount of the API in the PTIS with gentle heating (e.g., 40-50 °C) and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amounts of Polysorbate 80 and Propylene Glycol.
-
Disperse the surfactant and co-surfactant in deionized water with continuous stirring until a clear solution is formed.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at 5000-10000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Maintain the temperature of the system using a cooling bath to prevent overheating.
-
-
Cooling and Characterization:
-
Allow the resulting nanoemulsion to cool to room temperature.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a suitable analyzer.
-
Determine the encapsulation efficiency and drug loading.
-
Application in Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids.[2][5] The presence of a liquid lipid, such as PTIS, within the solid lipid matrix creates a less ordered, imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to solid lipid nanoparticles (SLNs).
Role of PTIS in NLCs:
-
Increases Drug Loading: The liquid domains of PTIS within the solid lipid matrix provide additional space for drug molecules, increasing the overall encapsulation efficiency.[2]
-
Prevents Drug Expulsion: The imperfect crystal lattice of the NLC matrix reduces the tendency for drug molecules to be expelled during lipid recrystallization and storage.
-
Modulates Drug Release: The ratio of PTIS to the solid lipid can be adjusted to control the drug release profile.
Representative Formulation and Characterization Data
Table 2: Representative Formulation and Physicochemical Properties of a PTIS-based NLC for a Model Lipophilic Drug.
| Parameter | Formulation C | Formulation D |
| Composition (% w/w) | ||
| Model Drug | 0.5 | 0.5 |
| Glyceryl Monostearate (Solid Lipid) | 7.0 | 5.0 |
| This compound (Liquid Lipid) | 3.0 | 5.0 |
| Poloxamer 188 (Surfactant) | 2.5 | 2.5 |
| Deionized Water | q.s. to 100 | q.s. to 100 |
| Physicochemical Properties | ||
| Particle Size (nm) | 180 ± 10 | 210 ± 12 |
| Polydispersity Index (PDI) | 0.25 ± 0.04 | 0.28 ± 0.05 |
| Zeta Potential (mV) | -20 ± 2 | -22 ± 3 |
| Encapsulation Efficiency (%) | 92 ± 3 | 95 ± 2 |
| Drug Loading (%) | 0.46 ± 0.03 | 0.48 ± 0.02 |
Data are presented as mean ± standard deviation (n=3) and are representative examples.
Experimental Protocol: Preparation of PTIS-based NLCs by Hot Melt Emulsification followed by Ultrasonication
This protocol details the preparation of NLCs using a common and effective method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)
-
This compound (Liquid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized Water
Equipment:
-
Water bath
-
Magnetic stirrer with heating plate
-
Probe sonicator
-
Particle size and zeta potential analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound.
-
Melt the solid lipid by heating it 5-10 °C above its melting point in a water bath.
-
Add the PTIS to the molten solid lipid.
-
Dissolve the API in the molten lipid mixture with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
-
High-Energy Homogenization:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.
-
Sonicate for 5-10 minutes. The sonication should be performed in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heating.
-
-
Formation of NLCs:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring.
-
The lipid will recrystallize, leading to the formation of a milky-white NLC dispersion.
-
-
Characterization:
-
Analyze the NLC dispersion for particle size, PDI, and zeta potential.
-
Determine the encapsulation efficiency and drug loading.
-
Application in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon mild agitation in an aqueous medium, such as the gastrointestinal fluids.[6] PTIS can be used as the oil component in SNEDDS formulations to enhance the oral bioavailability of poorly water-soluble drugs.
Advantages of PTIS in SNEDDS:
-
Spontaneous Emulsification: Formulations with PTIS can be optimized to form nanoemulsions with a small droplet size upon dilution.
-
Improved Drug Solubilization: PTIS can maintain the drug in a solubilized state in the GI tract, thereby improving absorption.
-
Protection from Degradation: Encapsulation within the oil droplets can protect the drug from enzymatic degradation in the gut.
Representative Formulation and Characterization Data
Table 3: Representative Formulation and Performance Characteristics of a PTIS-based SNEDDS.
| Parameter | Formulation E | Formulation F |
| Composition (% w/w) | ||
| Model Drug | 5.0 | 5.0 |
| This compound (Oil) | 30.0 | 25.0 |
| Cremophor EL (Surfactant) | 45.0 | 50.0 |
| Transcutol P (Co-surfactant) | 20.0 | 20.0 |
| Performance Characteristics | ||
| Emulsification Time (seconds) | < 60 | < 45 |
| Droplet Size upon Dilution (nm) | 100 ± 7 | 85 ± 6 |
| Polydispersity Index (PDI) | 0.22 ± 0.03 | 0.18 ± 0.02 |
| Transmittance (%) | 98 ± 1 | 99 ± 0.5 |
| Drug Release in 30 min (%) | 85 ± 4 | 92 ± 3 |
Data are presented as mean ± standard deviation (n=3) and are representative examples.
Experimental Protocol: Formulation and Evaluation of PTIS-based SNEDDS
This protocol outlines the steps for developing and characterizing a SNEDDS formulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Oil)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Deionized Water
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Particle size analyzer
-
UV-Vis Spectrophotometer
Procedure:
-
Solubility Studies:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of the drug to a known volume of the excipient, mix thoroughly, and keep for 24-48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of oil (PTIS), surfactant, and co-surfactant.
-
For each mixture, titrate with water and observe the formation of a transparent nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of SNEDDS Formulation:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of PTIS, surfactant, and co-surfactant.
-
Mix the components using a vortex mixer until a homogenous isotropic mixture is obtained.
-
Dissolve the API in this mixture.
-
-
Evaluation of SNEDDS Performance:
-
Emulsification Time: Add a known amount of the SNEDDS formulation to a specified volume of water (e.g., 250 mL) under gentle stirring and measure the time taken for the formation of a clear nanoemulsion.
-
Droplet Size Analysis: Dilute the SNEDDS with water and measure the particle size and PDI of the resulting nanoemulsion.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Conclusion
This compound demonstrates significant potential as a versatile liquid lipid excipient in the development of advanced drug delivery systems. Its favorable physicochemical properties, including high lipophilicity, good solubilizing capacity, and safety, make it a suitable candidate for formulating nanoemulsions, nanostructured lipid carriers, and self-nanoemulsifying drug delivery systems. These nanosystems can effectively enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. The provided protocols offer a foundational framework for researchers to explore the utility of PTIS in creating novel and effective drug delivery platforms. Further optimization of formulation parameters and in vivo studies are essential to fully realize the therapeutic potential of PTIS-based nanocarriers.
References
- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 3. jddtonline.info [jddtonline.info]
- 4. Nanostructured Lipid Carriers (NLCs) for Drug Delivery: Role of Liquid Lipid (Oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. In Vitro Evaluation of Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS) Containing Room Temperature Ionic Liquids (RTILs) for the Oral Delivery of Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purity Analysis of Pentaerythritol Tetraisostearate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pentaerythritol (B129877) Tetraisostearate purity. Due to its low volatility and lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable.[1] This protocol employs a reversed-phase HPLC system coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are ideal for detecting non-volatile and semi-volatile compounds.[2][3] The method is designed to separate the main component, pentaerythritol tetraisostearate, from potential impurities such as the starting materials (pentaerythritol and isostearic acid) and intermediate products (mono-, di-, and tri-esters of pentaerythritol).
Introduction
This compound is a tetraester of pentaerythritol and isostearic acid, widely used in cosmetics and pharmaceuticals as a skin-conditioning agent and emollient.[4][5] Its high molecular weight and low volatility make purity analysis challenging.[6] This protocol provides a reliable HPLC method for the determination of its purity, which is crucial for quality control and formulation development. The method is based on a non-aqueous reversed-phase separation, similar to methodologies developed for other large esters like pentaerythritol tetrastearate.[7][8]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Solvents: HPLC grade acetonitrile, isopropanol, and tetrahydrofuran (B95107).
-
Reference Standard: this compound (purity ≥ 99%).
-
Sample: this compound to be analyzed.
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent like tetrahydrofuran to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[9]
HPLC Method
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-10 min: 90% A, 10% B10-20 min: 10% A, 90% B20-25 min: 10% A, 90% B25-30 min: 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detector | ELSD or CAD |
| ELSD Settings | Nebulizer Temperature: 40°CEvaporator Temperature: 60°CGas Flow Rate: 1.5 L/min |
| CAD Settings | Nebulizer: ControlledEvaporation Tube: 35°C |
Data Analysis
The purity of this compound is determined by calculating the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The expected retention times and typical purity specifications are presented in the table below.
| Compound | Expected Retention Time (min) | Typical Specification |
| Pentaerythritol | Early eluting | < 0.1% |
| Isostearic Acid | Early eluting | < 0.2% |
| Pentaerythritol Mono-, Di-, Tri-isostearate | Intermediate | < 1.0% (total) |
| This compound | ~15-20 | ≥ 98.0% |
Experimental Workflow
References
- 1. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 4. cir-safety.org [cir-safety.org]
- 5. ewg.org [ewg.org]
- 6. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 7. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. padproject.nd.edu [padproject.nd.edu]
Application Notes and Protocols: Pentaerythritol Tetraisostearate as a Viscosity-Increasing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Pentaerythritol (B129877) Tetraisostearate (PTIS) as a viscosity-increasing agent in non-aqueous and emulsion-based formulations. Detailed protocols for experimental evaluation are included to assist in the development and characterization of cosmetic and pharmaceutical products.
Introduction
Pentaerythritol Tetraisostearate is a versatile tetraester of pentaerythritol and isostearic acid. It is a high molecular weight, branched-chain liquid ester known for its emollient, skin-conditioning, and binding properties.[1][2] A key function of PTIS in formulation development is its ability to significantly increase the viscosity of non-aqueous systems, contributing to the desired texture, stability, and sensory profile of a product.[3][4] Its use is prevalent in a wide range of applications, including creams, lotions, lip gloss, and foundation makeup.[2][5]
The viscosity of pure this compound is approximately 167 cSt to 290 mPa·s at 25°C.[3][6] When incorporated into formulations, it enhances richness and provides a substantive feel without excessive greasiness.
Mechanism of Viscosity Increase
In non-aqueous systems, such as oil-based serums or anhydrous formulations, this compound increases viscosity primarily through intermolecular interactions. Its large, branched molecular structure leads to chain entanglement and increased internal friction within the liquid phase, resulting in a thicker consistency.
In emulsions, while primarily acting on the oil phase, it can contribute to the overall viscosity and stability by thickening the dispersed phase. This helps to prevent phase separation and improves the product's shelf life.
Data Presentation: Viscosity Enhancement
The following tables provide illustrative data on the effect of this compound concentration on the viscosity of a model non-aqueous formulation and an oil-in-water emulsion.
Note: This data is illustrative and intended to demonstrate the expected trend. Actual viscosity values will vary depending on the specific formulation components and processing parameters.
Table 1: Illustrative Viscosity of a Non-Aqueous Formulation (Anhydrous Serum)
| PTIS Concentration (% w/w) | Viscosity (mPa·s at 25°C) | Sensory Profile |
| 0 (Control) | 50 | Thin, slightly oily |
| 5 | 500 | Noticeably thicker, richer feel |
| 10 | 1500 | Gel-like consistency, substantive |
| 20 | 4000 | Very thick, balm-like texture |
Table 2: Illustrative Viscosity of an Oil-in-Water (O/W) Emulsion (Lotion)
| PTIS Concentration in Oil Phase (% w/w) | Total Formulation Viscosity (mPa·s at 25°C) | Stability Observation (After 4 weeks at 40°C) |
| 0 (Control) | 2000 | Slight creaming |
| 2 | 2500 | No visible separation |
| 5 | 3500 | Homogeneous and stable |
| 10 | 5000 | Very thick cream, stable |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance of this compound as a viscosity-increasing agent.
Protocol for Viscosity Measurement
This protocol details the procedure for measuring the dynamic viscosity of a semi-solid formulation using a rotational viscometer.
Objective: To quantify the effect of varying concentrations of this compound on the viscosity of a cosmetic or pharmaceutical formulation.
Apparatus and Materials:
-
Rotational viscometer with appropriate spindle set (e.g., cone and plate or concentric cylinder)
-
Temperature-controlled water bath
-
Beakers and spatulas
-
Test formulations with varying concentrations of this compound (e.g., 0%, 2%, 5%, 10% w/w)
-
Control formulation (without this compound)
Procedure:
-
Instrument Setup:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Set the temperature of the water bath to the desired measurement temperature (e.g., 25°C).
-
Allow the sample holder and spindle to equilibrate to the set temperature.
-
-
Sample Preparation:
-
Gently stir the test formulation to ensure homogeneity without introducing air bubbles.
-
Carefully load the specified amount of the sample into the viscometer's sample holder.
-
-
Measurement:
-
Lower the spindle into the sample to the correct immersion depth.
-
Allow the sample to thermally equilibrate for a defined period (e.g., 5-10 minutes).
-
Begin the measurement at a specified shear rate or over a range of shear rates to characterize the flow behavior.
-
Record the viscosity reading in mPa·s or cP.
-
-
Data Analysis:
-
Perform at least three replicate measurements for each formulation.
-
Calculate the mean and standard deviation of the viscosity values.
-
Plot a graph of viscosity versus this compound concentration.
-
Protocol for Formulation Stability Testing
This protocol describes methods for assessing the physical stability of formulations containing this compound.
Objective: To evaluate the ability of this compound to enhance the physical stability of cosmetic or pharmaceutical emulsions.
Methods:
-
Accelerated Stability Testing (Heat Stress):
-
Place samples of the test formulations in sealed, airtight containers.
-
Store the samples in a stability chamber at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 4, 8, or 12 weeks).
-
At specified time points, visually inspect the samples for any signs of instability, such as phase separation, creaming, sedimentation, or changes in color and odor.
-
Measure the viscosity and pH of the samples at each time point to quantify any changes.
-
-
Freeze-Thaw Cycle Testing:
-
Subject the test formulations to a series of temperature cycles. A typical cycle consists of:
-
24 hours at a low temperature (e.g., -10°C).
-
24 hours at room temperature (e.g., 25°C).
-
-
Repeat this cycle for a minimum of three to five times.
-
After the final cycle, visually inspect the samples for signs of instability, such as crystallization or phase separation.
-
Measure the viscosity to assess any changes in the formulation's rheology.
-
Protocol for Sensory Analysis
This protocol outlines a method for evaluating the sensory characteristics of formulations containing this compound.
Objective: To assess the impact of this compound on the textural and aesthetic properties of a topical product.
Panelists: A panel of trained sensory assessors (n=10-15).
Procedure:
-
Sample Presentation:
-
Present the panelists with coded samples of the test and control formulations in a randomized order.
-
-
Evaluation:
-
Instruct the panelists to apply a standardized amount of each product to a designated area of their forearm.
-
Ask the panelists to evaluate and rate the following attributes on a labeled magnitude scale (e.g., 1 to 10):
-
Pickup: The feel of the product when first touched.
-
Spreadability: The ease of spreading the product on the skin.
-
Richness/Cushion: The perceived thickness and luxuriousness during application.
-
Greasiness/Oiliness: The amount of greasy or oily residue.
-
Absorption: The speed at which the product is absorbed into the skin.
-
After-feel: The feel of the skin after the product has been applied and has dried.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the formulations.
-
Conclusion
This compound is an effective viscosity-increasing agent for a variety of cosmetic and pharmaceutical formulations, particularly in non-aqueous systems. Its incorporation can lead to significant improvements in texture, stability, and sensory appeal. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in product development, enabling formulators to optimize its concentration to achieve the desired product characteristics.
References
- 1. Buy this compound | 62125-22-8 [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. US20060204460A1 - Lip gloss composition - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. echemi.com [echemi.com]
- 6. scientificspectator.com [scientificspectator.com]
Application Notes and Protocols: Pentaerythritol Tetraisostearate as a Pigment Wetting Agent in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) Tetraisostearate (PTIS) is a versatile, high-molecular-weight ester widely utilized in the cosmetics industry.[1][2] Its multifunctional properties as an emollient, skin-conditioning agent, and viscosity modifier make it a valuable ingredient in a range of personal care products, including creams, lotions, and lipsticks.[2][3] Notably, PTIS serves as an excellent wetting agent for pigments and UV filters, a critical function for achieving uniform and vibrant color in makeup formulations.[2][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Pentaerythritol Tetraisostearate as a pigment wetting agent in cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed pentaerythritol tetraester compounds, including this compound, and concluded that they are safe for use in cosmetics at current practices of use and concentration.[2]
The process of incorporating pigments into a cosmetic formulation involves three key stages: wetting, de-agglomeration, and stabilization. Effective wetting of the pigment powder by a liquid medium is the crucial first step, as it displaces air from the pigment surface and allows for the subsequent breakdown of pigment agglomerates into smaller, primary particles. Inadequate wetting can lead to color inconsistencies, reduced color strength, and poor product stability.
This compound, with its unique molecular structure, enhances pigment dispersion, leading to more vibrant and uniform color application in products like lipsticks and foundations.[4] It is particularly effective in anhydrous (water-free) systems and is a suitable alternative to traditional oils for achieving superior pigment dispersion.
Data Presentation
The following tables are templates for organizing quantitative data from the experimental protocols outlined below. These tables are designed for easy comparison of formulations with and without this compound, or against a control wetting agent.
Table 1: Viscosity of Pigment Dispersions
| Formulation ID | Wetting Agent | Pigment Concentration (%) | Viscosity (cP) at Shear Rate X | Viscosity (cP) at Shear Rate Y |
| F1 | None (Control) | 20 | ||
| F2 | This compound (10%) | 20 | ||
| F3 | This compound (20%) | 20 | ||
| F4 | Comparative Wetting Agent (X%) | 20 |
Table 2: Pigment Particle Size Analysis
| Formulation ID | Wetting Agent | D50 (µm) | D90 (µm) | Span | Microscopic Observations |
| F1 | None (Control) | ||||
| F2 | This compound (10%) | ||||
| F3 | This compound (20%) | ||||
| F4 | Comparative Wetting Agent (X%) |
Table 3: Hegman Gauge Fineness of Grind
| Formulation ID | Wetting Agent | Hegman Value | Micron Value (µm) |
| F1 | None (Control) | ||
| F2 | This compound (10%) | ||
| F3 | This compound (20%) | ||
| F4 | Comparative Wetting Agent (X%) |
Table 4: Colorimetric Analysis of Final Formulation
| Formulation ID | Wetting Agent | L* Value | a* Value | b* Value | Color Difference (ΔE*) |
| F1 | None (Control) | ||||
| F2 | This compound (10%) | ||||
| F3 | This compound (20%) | ||||
| F4 | Comparative Wetting Agent (X%) |
Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of this compound as a pigment wetting agent.
Protocol 1: Preparation of Pigment Dispersions
Objective: To prepare stable and uniform pigment dispersions for subsequent analysis.
Materials:
-
This compound
-
Control oil (e.g., Castor Oil, Mineral Oil)
-
Cosmetic-grade pigments (e.g., Titanium Dioxide, Iron Oxides, D&C Red 7)
-
High-shear mixer (e.g., homogenizer, overhead stirrer with a dispersion blade)
-
Beakers and other appropriate laboratory glassware
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound or control oil into a beaker.
-
Gradually add the pre-weighed pigment to the oil phase while mixing at a low speed.
-
Once all the pigment has been added, increase the mixing speed to a high shear setting.
-
Continue mixing for a predetermined amount of time (e.g., 30 minutes) to ensure thorough dispersion.
-
Prepare multiple formulations with varying concentrations of PTIS and a control formulation without a wetting agent.
Protocol 2: Evaluation of Pigment Dispersion using Hegman Gauge
Objective: To determine the fineness of grind of the pigment dispersions.
Materials:
-
Hegman gauge and scraper
-
Pigment dispersions from Protocol 1
Procedure:
-
Place a small amount of the pigment dispersion at the deep end of the Hegman gauge channel.
-
Hold the scraper at a perpendicular angle to the gauge and draw the dispersion down the length of the channel with a steady and firm motion.
-
Immediately observe the drawdown under good lighting and at an angle to identify the point at which a significant number of pigment particles or streaks become visible.
-
Record the Hegman value and the corresponding micron value from the scale on the gauge.
-
Clean the gauge and scraper thoroughly between each measurement.
-
Perform the test in triplicate for each formulation and record the average values in Table 3.
Protocol 3: Microscopic Analysis of Pigment Particle Size
Objective: To visually assess the particle size and distribution of pigments within the dispersion.
Materials:
-
Microscope with a calibrated eyepiece graticule or image analysis software
-
Microscope slides and coverslips
-
Droppers or pipettes
Procedure:
-
Place a small drop of the pigment dispersion onto a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding the formation of air bubbles.
-
Observe the slide under the microscope at various magnifications.
-
Capture images of representative fields of view for each formulation.
-
Using the calibrated eyepiece or image analysis software, measure the size of a statistically significant number of pigment particles to determine the particle size distribution (D50, D90, and span).
-
Qualitatively assess the degree of agglomeration and the uniformity of the dispersion.
-
Record the quantitative data in Table 2 and include qualitative observations.
Protocol 4: Colorimetric Measurement of Final Product
Objective: To quantify the color development in a final cosmetic formulation.
Materials:
-
Spectrophotometer or colorimeter
-
Standard white calibration tile
-
Final cosmetic formulation (e.g., lipstick or liquid foundation) incorporating the pigment dispersions from Protocol 1.
Procedure:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using the standard white tile.
-
Prepare a sample of the final cosmetic formulation for measurement. For a solid product like lipstick, a smooth, flat surface may need to be created. For a liquid, it can be placed in a suitable cuvette.
-
Measure the L, a, and b* values of the sample. The L* value represents lightness, the a* value represents the red/green axis, and the b* value represents the yellow/blue axis.
-
Perform multiple measurements for each formulation to ensure accuracy.
-
Calculate the color difference (ΔE*) between the formulations with and without PTIS using the control as the standard.
-
Record the data in Table 4.
Visualizations
Caption: Experimental workflow for evaluating this compound as a pigment wetting agent.
Caption: Logical relationship of PTIS as a pigment wetting agent and its impact on formulation properties.
References
Application Notes and Protocols: The Role of Pentaerythritol Tetraisostearate in Optimizing UV Filter Dispersion in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pentaerythritol Tetraisostearate as a multifunctional ingredient in sunscreen formulations, with a specific focus on its role in enhancing the dispersion of UV filters. The following sections detail its mechanism of action, present representative data on its impact on key sunscreen parameters, and provide detailed protocols for evaluating its efficacy.
Introduction
This compound is a high molecular weight ester valued in cosmetic and pharmaceutical formulations for its excellent emollient, moisturizing, and stabilizing properties.[1] In sunscreen formulations, it serves as a superb wetting and dispersing agent for both organic and inorganic UV filters, such as titanium dioxide and zinc oxide.[1] Proper dispersion of these UV filters is critical for achieving a high Sun Protection Factor (SPF), ensuring broad-spectrum protection, and improving the aesthetic qualities of the final product, such as reducing the whitening effect on the skin.
Mechanism of Action
The branched, bulky structure of this compound provides steric hindrance that prevents the agglomeration of UV filter particles. By effectively coating the surface of the UV filter particles, it reduces inter-particle attraction, allowing for a more uniform distribution throughout the sunscreen emulsion. This improved dispersion leads to a more even film formation on the skin upon application, which is crucial for consistent and reliable UV protection.
Quantitative Data Summary
The following tables present representative data illustrating the potential effects of incorporating this compound into a sunscreen formulation.
Note: The following data is illustrative and intended to represent typical outcomes based on the known functions of effective dispersing agents. Actual results will vary depending on the complete formulation, type and concentration of UV filters, and manufacturing process.
Table 1: Effect of this compound on UV Filter Particle Size
| Formulation | This compound (%) | UV Filter (Titanium Dioxide) (%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Control | 0 | 15 | 450 | 0.8 |
| Test | 5 | 15 | 250 | 0.3 |
Table 2: Impact of this compound on In-Vitro SPF and Viscosity
| Formulation | This compound (%) | In-Vitro SPF | Viscosity (cP) |
| Control | 0 | 25 | 15,000 |
| Test | 5 | 40 | 18,000 |
Experimental Protocols
Protocol for Sunscreen Formulation
This protocol outlines the preparation of a basic oil-in-water (O/W) sunscreen emulsion to evaluate the effect of this compound.
Materials:
-
Oil Phase:
-
This compound
-
UV Filters (e.g., Titanium Dioxide, Zinc Oxide, Octocrylene)
-
Emollients (e.g., Caprylic/Capric Triglyceride)
-
Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
-
Water Phase:
-
Deionized Water
-
Humectant (e.g., Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
-
Preservative: (e.g., Phenoxyethanol)
Procedure:
-
Water Phase Preparation: In a suitable vessel, combine deionized water, glycerin, and xanthan gum. Heat to 75°C while stirring until all components are dissolved and the phase is uniform.
-
Oil Phase Preparation: In a separate vessel, combine this compound, UV filters, other emollients, and the emulsifier. Heat to 75°C while stirring until the mixture is homogenous.
-
Emulsification: Slowly add the oil phase to the water phase under high-shear homogenization. Continue homogenization for 10-15 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Final Mixing: Continue gentle stirring until the formulation is uniform and has reached room temperature.
Protocol for UV Filter Dispersion Analysis (Particle Size Measurement)
This protocol describes the use of Dynamic Light Scattering (DLS) to measure the particle size distribution of UV filters within the sunscreen formulation.
Equipment:
-
Dynamic Light Scattering (DLS) Instrument
-
Solvent for dilution (e.g., deionized water or a suitable organic solvent)
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sunscreen formulation and dilute it with the appropriate solvent to achieve a suitable concentration for DLS analysis. The dilution factor will need to be optimized to obtain a stable and measurable signal.
-
Sonication: Gently sonicate the diluted sample for a short period (e.g., 1-2 minutes) to ensure any loose agglomerates are broken up.
-
Measurement: Transfer the diluted sample to a measurement cuvette and place it in the DLS instrument.
-
Data Acquisition: Perform the particle size measurement according to the instrument's operating instructions. Typically, multiple measurements are taken and averaged.
-
Data Analysis: Analyze the data to determine the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the particle size distribution.
Protocol for In-Vitro SPF Measurement
This protocol provides a method for determining the in-vitro SPF of a sunscreen formulation using a UV transmittance analyzer.
Equipment:
-
UV Transmittance Analyzer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Gloved finger or automated spreading device
Procedure:
-
Substrate Preparation: Ensure the PMMA plates are clean and have a roughened surface to mimic the skin's topography.
-
Sample Application: Accurately apply a specific amount of the sunscreen formulation (typically 1.3 mg/cm²) onto the PMMA plate.
-
Spreading: Evenly spread the formulation over the entire surface of the plate using a gloved finger or an automated spreader to ensure a uniform film.
-
Drying/Setting: Allow the film to dry and set for a specified period (e.g., 15-20 minutes) in a dark, temperature-controlled environment.
-
Measurement: Place the PMMA plate in the UV transmittance analyzer and measure the absorbance across the UV spectrum (290-400 nm).
-
SPF Calculation: The instrument's software will calculate the in-vitro SPF value based on the measured absorbance and a standardized solar irradiance spectrum.
Protocol for Viscosity Measurement
This protocol details the measurement of the sunscreen's viscosity using a rotational viscometer.
Equipment:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
Procedure:
-
Sample Preparation: Place a sufficient amount of the sunscreen formulation into a beaker and allow it to equilibrate to a controlled temperature (e.g., 25°C) using the water bath.
-
Spindle Selection: Choose a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the sample to the indicated depth.
-
Data Acquisition: Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP).
-
Multiple Readings: Take readings at different rotational speeds to assess the shear-thinning properties of the formulation.
Protocol for Stability Testing (Temperature Cycling)
This protocol is designed to assess the physical stability of the sunscreen formulation under accelerated aging conditions.
Equipment:
-
Programmable temperature and humidity chambers
Procedure:
-
Sample Preparation: Package the sunscreen formulation in its final intended packaging.
-
Initial Evaluation: Before starting the cycling, evaluate the initial physical properties of the formulation, including appearance, color, odor, pH, viscosity, and UV filter particle size.
-
Temperature Cycling: Subject the packaged samples to a series of temperature cycles. A common cycle is:
-
24 hours at 45°C
-
24 hours at -10°C
-
Repeat for a predetermined number of cycles (e.g., 3-5 cycles).
-
-
Evaluation after Cycling: After the completion of the temperature cycling, allow the samples to return to room temperature.
-
Final Analysis: Re-evaluate the physical properties (appearance, color, odor, pH, viscosity, and particle size) and compare them to the initial values to assess any changes, such as phase separation, crystallization, or significant changes in viscosity.
Visualizations
Caption: Experimental workflow for evaluating the effect of this compound.
Caption: Mechanism of improved UV filter dispersion with this compound.
References
Application Notes: Lubricants in Metalworking Fluids
1.0 Introduction
This document provides a detailed overview of the types of metalworking fluids, the classes of lubricants used within them, their mechanisms of action, and standardized protocols for evaluating their performance.
2.0 Classification of Metalworking Fluids
MWFs are broadly categorized based on their base fluid composition, primarily the ratio of oil to water. There are four main types: straight oils, soluble oils, semi-synthetic fluids, and synthetic fluids.[5][6]
-
Straight Oils (Neat Oils): These are composed of mineral, vegetable, or synthetic base oils and are not diluted with water.[5][7] They offer the highest level of lubrication and are used for heavy-duty, low-speed operations where cooling is less critical.[8][9] They often contain extreme pressure (EP) additives to enhance performance under severe conditions.[1][7]
-
Soluble Oils (Emulsifiable Oils): These are concentrates containing 40-85% mineral oil along with emulsifiers and other additives.[6][7] They are diluted with water to form a milky emulsion. Soluble oils provide a good balance of lubrication and cooling, making them suitable for a wide range of cutting and grinding applications.[5][8]
-
Semi-Synthetic Fluids: These are a hybrid of soluble oils and synthetic fluids, containing a smaller amount of mineral oil (5-30%) in the concentrate, which is then diluted with water.[1][7] They form a translucent emulsion and offer a combination of the lubricating properties of oils and the superior cooling and cleanliness of synthetics.[8][10]
-
Synthetic Fluids: These fluids contain no petroleum-based oil and are formulated with water-soluble organic and inorganic salts, polymers, and various performance additives.[7] When diluted with water, they form a clear solution. Synthetic fluids provide the best cooling performance and are ideal for high-speed grinding and machining operations where heat removal is paramount.[7][8]
References
- 1. lubesngreases.com [lubesngreases.com]
- 2. santiemidwest.com [santiemidwest.com]
- 3. A comprehensive introduction to metal working fluid additives|News|UNPChemicals [unpchemicals.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. telko.com [telko.com]
- 6. na.ravagochemicals.com [na.ravagochemicals.com]
- 7. The different types of metal working fluids and their importance - NCH [nchasia.com]
- 8. Types of Metalworking Fluids - Lubrizol [lubrizol.com]
- 9. masterfluids.com [masterfluids.com]
- 10. colonialchem.com [colonialchem.com]
Application Notes and Protocols for the Determination of Pentaerythritol Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) esters are a versatile class of synthetic compounds with wide-ranging applications, from lubricants and plasticizers to components in drug delivery systems. The degree of esterification of the four hydroxyl groups on pentaerythritol is a critical quality attribute that dictates the physicochemical properties and performance of the final product. Accurate and reliable analytical methods are therefore essential for monitoring the esterification reaction, ensuring product consistency, and meeting regulatory requirements.
This document provides detailed application notes and experimental protocols for the most common and effective methods used to determine the esterification of pentaerythritol. These methods include chromatographic techniques (High-Performance Liquid Chromatography and Gas Chromatography), spectroscopic techniques (Fourier-Transform Infrared and Nuclear Magnetic Resonance Spectroscopy), and classic wet chemistry titrations.
Chemical Reaction: Esterification of Pentaerythritol
The esterification of pentaerythritol involves the reaction of its four hydroxyl (-OH) groups with carboxylic acids to form esters. The reaction proceeds in a stepwise manner, yielding a mixture of mono-, di-, tri-, and tetra-esters.
Caption: Stepwise esterification of pentaerythritol with a carboxylic acid.
Overall Experimental Workflow
The determination of pentaerythritol esterification follows a general workflow, from sample preparation to data analysis and interpretation. The choice of analytical technique will depend on the specific information required, such as the degree of esterification, the distribution of different esters, or the presence of unreacted starting materials.
Caption: General workflow for determining pentaerythritol esterification.
Data Presentation
The quantitative data obtained from the various analytical methods can be summarized in the following tables for clear comparison and interpretation.
Table 1: Chromatographic Analysis of Pentaerythritol Esterification
| Parameter | HPLC | GC |
| Analyte(s) | Pentaerythritol, Mono-, Di-, Tri-, Tetra-esters | Volatilized esters (often as derivatives) |
| Retention Time (min) | Varies with ester and conditions | Varies with ester and conditions |
| Peak Area (%) | Correlates to relative concentration | Correlates to relative concentration |
| Degree of Esterification (%) | Calculated from peak areas | Calculated from peak areas |
| Purity (%) | >99.6% for purified tetraesters[1][2] | RSD < 0.21% for MPE, < 0.14% for DPE[3] |
| Yield (%) | - | 95-96% for tetraesters[1][2] |
Table 2: Spectroscopic and Titrimetric Analysis of Pentaerythritol Esterification
| Parameter | FTIR | NMR | Titration |
| Key Measurement | Peak intensity/area of C=O and O-H bands | Chemical shift and integration of protons/carbons | Volume of titrant |
| Information Obtained | Confirmation of ester formation, monitoring reaction progress | Quantitative determination of ester species, degree of branching | Acid Value (AV), Hydroxyl Value (HV) |
| Degree of Esterification (%) | Semi-quantitative | Quantitative | Calculated from AV and HV |
| Hydroxyl Value (mg KOH/g) | - | - | Can be determined to be < 1 mg KOH/g[4] |
| Acid Value (mg KOH/g) | - | - | Determined by acid-base titration[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the different ester species of pentaerythritol.
Protocol:
-
Instrumentation:
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid (for MS compatibility)[7].
-
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile and water (e.g., 5:95 v/v)[6].
-
Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture or final product.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to pentaerythritol and its various esters based on retention times of standards.
-
Integrate the peak areas of each component.
-
Calculate the relative percentage of each ester and the degree of esterification.
-
Gas Chromatography (GC)
GC is suitable for analyzing the more volatile pentaerythritol esters. Derivatization is often required to increase the volatility of the polar hydroxyl groups.
Protocol:
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
A suitable capillary column (e.g., DB-5 or equivalent).
-
-
Reagents:
-
Derivatizing agent (e.g., acetic anhydride (B1165640) and pyridine, or a silylating agent like BSTFA).
-
Internal standard (e.g., a compound with similar properties but not present in the sample).
-
Solvent for dilution (e.g., dichloromethane (B109758) or hexane).
-
-
Derivatization (Acetylation):
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add a known amount of internal standard.
-
Perform the derivatization step if necessary.
-
Dilute the final solution to an appropriate concentration for GC analysis.
-
-
Chromatographic Conditions:
-
Injector temperature: 250 °C.
-
Detector temperature: 280 °C.
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate the different esters.
-
Carrier gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis:
-
Identify the peaks of the derivatized esters and the internal standard.
-
Calculate the response factor for each component relative to the internal standard.
-
Quantify the amount of each ester and determine the degree of esterification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to monitor the progress of the esterification reaction by observing changes in specific functional groups.
Protocol:
-
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission cell).
-
-
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal.
-
For solid samples, a KBr pellet can be prepared.
-
-
Spectral Acquisition:
-
Collect a background spectrum of the clean ATR crystal or KBr pellet.
-
Acquire the spectrum of the sample over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the broad O-H stretching band of the hydroxyl groups (around 3300-3500 cm⁻¹)[5].
-
Monitor the increase in the intensity of the C=O stretching band of the ester group (around 1730-1750 cm⁻¹)[5].
-
The disappearance of the carboxylic acid C=O peak (around 1700 cm⁻¹) also indicates reaction completion[5].
-
The ratio of the C=O peak area to the O-H peak area can be used for semi-quantitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for the quantitative analysis of pentaerythritol esters.
Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the deuterated solvent in an NMR tube.
-
Add a known amount of internal standard for qNMR.
-
-
Spectral Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Ensure a sufficient relaxation delay for quantitative ¹H NMR.
-
-
Data Analysis:
-
¹H NMR:
-
The protons of the -CH₂-O- groups in pentaerythritol will show different chemical shifts depending on whether they are esterified.
-
Integrate the signals corresponding to the unreacted and esterified methylene (B1212753) protons to determine the degree of esterification.
-
-
¹³C NMR:
-
The quaternary carbon and the methylene carbons of pentaerythritol will have distinct chemical shifts for unsubstituted, mono-, di-, tri-, and tetra-esterified forms[8].
-
The relative integrals of these signals can be used to determine the distribution of the different ester species.
-
-
Titration Methods
Titration methods are used to determine the acid value (AV) and hydroxyl value (HV), which are crucial for calculating the extent of reaction and the degree of esterification.
5.1 Acid Value (AV) Determination
The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance.
Protocol:
-
Reagents:
-
Standardized potassium hydroxide (KOH) solution in ethanol (B145695) (e.g., 0.1 M).
-
Solvent mixture (e.g., toluene/ethanol 2:1 v/v).
-
Phenolphthalein (B1677637) indicator solution.
-
-
Procedure:
-
Accurately weigh a known amount of the sample into a flask.
-
Dissolve the sample in the solvent mixture.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized KOH solution until a persistent pink endpoint is reached.
-
Perform a blank titration with the solvent mixture alone.
-
-
Calculation:
-
AV (mg KOH/g) = [(V_sample - V_blank) * M_KOH * 56.1] / W_sample
-
V_sample = Volume of KOH solution used for the sample (mL)
-
V_blank = Volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
-
-
5.2 Hydroxyl Value (HV) Determination
The hydroxyl value is the number of milligrams of potassium hydroxide required to neutralize the acetic acid taken up on acetylation of one gram of the substance.[9]
Protocol (Acetylation Method):
-
Reagents:
-
Acetylation reagent (acetic anhydride in pyridine).
-
Standardized potassium hydroxide (KOH) solution in ethanol (e.g., 0.5 M)[10].
-
Pyridine.
-
Deionized water.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh the sample into an acetylation flask.
-
Add a precise volume of the acetylation reagent.
-
Heat the flask in a water bath (e.g., for 1 hour) to complete the acetylation of the hydroxyl groups.
-
Cool the flask and add a known amount of water to hydrolyze the excess acetic anhydride to acetic acid.
-
Add phenolphthalein indicator and titrate with the standardized KOH solution.
-
Perform a blank determination under the same conditions without the sample.
-
-
Calculation:
-
HV (mg KOH/g) = [((V_blank - V_sample) * M_KOH * 56.1) / W_sample] + AV[9]
-
V_blank = Volume of KOH solution used for the blank (mL)
-
V_sample = Volume of KOH solution used for the sample (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
-
AV = Acid Value of the sample (determined separately)
-
-
Conclusion
The choice of analytical method for determining the esterification of pentaerythritol depends on the specific requirements of the analysis. Chromatographic methods provide detailed information on the distribution of different ester species, while spectroscopic methods are excellent for reaction monitoring and structural confirmation. Titrimetric methods offer a cost-effective way to determine the overall degree of reaction. By employing these detailed protocols, researchers, scientists, and drug development professionals can accurately characterize pentaerythritol esters and ensure the quality and consistency of their products.
References
- 1. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 3. STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL [mat-test.com]
- 4. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC DETERMINATION OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL | Semantic Scholar [semanticscholar.org]
- 7. Separation of Pentaerythritol Distearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyl value - Wikipedia [en.wikipedia.org]
- 10. xylemanalytics.com [xylemanalytics.com]
Application Notes and Protocols for Pentaerythritol Tetraisostearate in Non-Aqueous Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) Tetraisostearate (PTIS) is a high-molecular-weight ester that serves as a versatile emollient and skin conditioning agent in a variety of cosmetic and personal care products.[1][2] Its unique properties make it particularly well-suited for non-aqueous formulations where it contributes to a luxurious skin feel, enhances product stability, and improves pigment dispersion.[1][3] This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in effectively incorporating Pentaerythritol Tetraisostearate into non-aqueous cosmetic formulations.
This compound is a synthetic compound derived from pentaerythritol and isostearic acid.[1] It is characterized as a light yellow, transparent liquid oil.[2] Its primary functions in cosmetics include acting as a skin-conditioning agent, an emollient, a binder, and a non-aqueous viscosity-increasing agent.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of pentaerythrityl tetraesters, including this compound, and concluded that they are safe for use in cosmetics in the present practices of use and concentration.[1][4]
Key Properties and Benefits
Incorporating this compound into non-aqueous formulations offers several advantages:
-
Luxurious Sensory Profile: It imparts a rich, cushiony feel to the skin without a greasy residue, enhancing the overall sensory experience of the product.[2][3]
-
Enhanced Moisturization: As an emollient, it forms a breathable, non-occlusive film on the skin that helps to reduce transepidermal water loss (TEWL), thus keeping the skin hydrated.[2]
-
Improved Product Texture and Stability: It functions as a viscosity-increasing agent in non-aqueous systems, allowing for precise control over the consistency of creams, lotions, and ointments.[1] This also contributes to the overall stability of the formulation.
-
Excellent Pigment Wetting and Dispersion: In color cosmetics such as lipsticks, it acts as an effective wetting agent for pigments, ensuring uniform color distribution and a glossy finish.[1]
-
Film-Forming and Water-Resistant Properties: It possesses film-forming capabilities that contribute to long-lasting and water-resistant formulations, making it ideal for products like lip balms and protective creams.[3]
Quantitative Data
While direct comparative studies are limited, the following tables summarize key quantitative data for this compound and other common emollients. It is important to note that the methodologies for measuring these parameters may vary between different sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Viscosity | 167 cSt | Compilation Esters 2021 |
| Molecular Formula | C77H148O8 | SpecialChem |
| Molecular Weight | 1202.02 g/mol | SpecialChem |
Table 2: Comparative Data of Various Cosmetic Emollients
| Emollient | Viscosity (mPa·s) | Spreading Value (mm²/10 min) | Sensory Attributes |
| This compound | High (relative) | Medium | Rich, cushiony, glossy |
| Dicaprylyl Carbonate | Low | ~1600 | Light, dry, fast-spreading |
| Dibutyl Adipate | Low | ~1000 | Light, non-greasy |
| Octyldodecanol | Medium | ~600 | Medium feel, good slip |
| Caprylic/Capric Triglyceride | Medium | ~550 | Smooth, non-greasy |
| Sweet Almond Oil | 86.8 | Not specified | Moisturizing, slightly oily |
| Grape Seed Oil | 74.2 | Not specified | Light, non-greasy |
| Macadamia Nut Oil | Higher than almond/grape seed oil | Not specified | Rich, moisturizing |
Note: The sensory attributes are qualitative descriptions gathered from various sources. Spreading values and viscosity can be influenced by the specific grade of the ingredient and the testing methodology.
Experimental Protocols
Formulation of an Anhydrous Cream with this compound
This protocol outlines the preparation of a stable and aesthetically pleasing anhydrous cream.
Objective: To formulate a rich, moisturizing anhydrous cream with a smooth, non-greasy after-feel.
Materials:
| Phase | Ingredient | INCI Name | % (w/w) |
| A | This compound | Pentaerythrityl Tetraisostearate | 25.00 |
| A | Shea Butter | Butyrospermum Parkii (Shea) Butter | 15.00 |
| A | Candelilla Wax | Euphorbia Cerifera (Candelilla) Wax | 8.00 |
| A | Synthetic Beeswax | Synthetic Beeswax | 5.00 |
| B | Cyclopentasiloxane | Cyclopentasiloxane | 46.50 |
| C | Vitamin E Acetate | Tocopheryl Acetate | 0.50 |
Equipment:
-
Jacketed vessel with propeller agitation
-
Water bath or heating mantle
-
Homogenizer (optional)
-
Beakers and other standard laboratory glassware
Procedure:
-
Phase A Preparation: Combine all ingredients of Phase A (this compound, Shea Butter, Candelilla Wax, Synthetic Beeswax) in the main jacketed vessel.
-
Heating and Mixing: Heat Phase A to 80-85°C under constant, gentle propeller agitation until all waxes are completely melted and the phase is uniform.
-
Cooling: Begin to cool the batch slowly while maintaining gentle agitation.
-
Phase B Incorporation: At approximately 70°C, slowly add the Cyclopentasiloxane (Phase B) to Phase A. Mix until uniform.
-
Homogenization (Optional): For a smoother texture, the mixture can be homogenized for a short period.
-
Addition of Actives: Continue cooling and at a temperature below 40°C, add the Vitamin E Acetate (Phase C).
-
Final Mixing and Pouring: Continue mixing until the batch is uniform and has reached a suitable pouring temperature (typically around 50-60°C, depending on the final desired viscosity). Pour into appropriate containers.
Formulation of a High-Gloss Lipstick with this compound
This protocol details the formulation of a lipstick with high gloss and good color payoff.
Objective: To create a stable, high-gloss lipstick with excellent pigment dispersion and a comfortable feel on the lips.
Materials:
| Phase | Ingredient | INCI Name | % (w/w) |
| A | This compound | Pentaerythrityl Tetraisostearate | 40.00 |
| A | Castor Oil | Ricinus Communis (Castor) Seed Oil | 20.00 |
| A | Candelilla Wax | Euphorbia Cerifera (Candelilla) Wax | 8.00 |
| A | Carnauba Wax | Copernicia Cerifera (Carnauba) Wax | 4.00 |
| A | Ozokerite Wax | Ozokerite | 5.00 |
| B | Red 7 Lake | CI 15850 | 10.00 |
| B | This compound | Pentaerythrityl Tetraisostearate | 12.50 |
| C | Flavor | Flavor/Aroma | 0.50 |
Equipment:
-
Jacketed vessel with propeller agitation
-
Three-roll mill or other pigment dispersion equipment
-
Lipstick molding equipment
-
Beakers and other standard laboratory glassware
Procedure:
-
Phase B Preparation (Pigment Grind): Combine the Red 7 Lake with the specified portion of this compound. Pass this mixture through a three-roll mill until the pigment is finely and uniformly dispersed.
-
Phase A Preparation: In the main jacketed vessel, combine the remaining ingredients of Phase A. Heat to 85-90°C with gentle mixing until all waxes are melted and the phase is homogenous.
-
Incorporation of Pigment Grind: Slowly add the prepared pigment grind (Phase B) to the molten wax phase (Phase A) under continuous mixing. Mix until the color is uniform throughout the batch.
-
Addition of Flavor: Cool the batch to approximately 80°C and add the flavor (Phase C). Mix until uniform.
-
Molding: Pour the molten lipstick base into pre-heated lipstick molds.
-
Cooling and Finishing: Allow the lipsticks to cool completely at room temperature or in a cooling tunnel. Once solidified, remove the lipsticks from the molds.
Stability Testing Protocol for Non-Aqueous Formulations
Objective: To assess the physical and chemical stability of a non-aqueous formulation containing this compound under various storage conditions.
Test Product: Anhydrous Cream or Lipstick formulated as per the protocols above.
Storage Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Freeze-Thaw Cycling: -10°C for 24 hours, followed by 25°C for 24 hours (3 to 5 cycles)
Testing Intervals:
-
Accelerated: 0, 1, 3, and 6 months
-
Real-Time: 0, 3, 6, 9, 12, 18, and 24 months
-
Freeze-Thaw: After each cycle
Parameters to Evaluate:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color, clarity, or homogeneity. |
| Odor | Olfactory Assessment | No development of off-odors. |
| Viscosity/Hardness | Viscometer/Penetrometer | Within ±10% of the initial value. |
| Phase Separation | Visual Inspection & Centrifugation (3000 rpm for 30 min) | No visible oil bleeding or separation. |
| Melting Point (Lipstick) | Melting Point Apparatus | Within ±2°C of the initial value. |
| Pay-off (Lipstick) | Application on a substrate | Consistent and smooth application without crumbling. |
| Crystal Formation | Microscopic Examination | No visible crystal growth. |
Ingredient Compatibility
This compound generally exhibits good compatibility with a wide range of cosmetic ingredients commonly used in non-aqueous formulations.
Table 3: Qualitative Compatibility of this compound
| Ingredient Type | Compatibility | Notes |
| Natural Waxes (Candelilla, Carnauba, Beeswax) | High | Commonly used together to provide structure and stability. |
| Hydrocarbon Waxes (Ozokerite, Paraffin) | High | Effective in building viscosity and structure. |
| Silicone Fluids (Cyclopentasiloxane, Dimethicone) | High | Often used in combination to achieve a light, silky skin feel. |
| Natural Oils (Castor Oil, Shea Butter, Jojoba Oil) | High | Blends well to create rich, emollient textures. |
| Other Esters (Isopropyl Myristate, Caprylic/Capric Triglyceride) | High | Can be combined to modify the sensory profile and spreadability. |
| Pigments and Powders | High | Excellent wetting properties aid in uniform dispersion. |
Visualizations
Caption: Workflow for formulating non-aqueous cosmetics with PTIS.
Caption: Workflow for stability testing of non-aqueous formulations.
References
Troubleshooting & Optimization
Preventing thermo-oxidative degradation of pentaerythritol tetrastearate
Welcome to the technical support center for Pentaerythritol Tetrastearate (PETS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the thermo-oxidative degradation of PETS during experiments and formulation processes.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with PETS at elevated temperatures.
Issue 1: Discoloration (Yellowing or Browning) of PETS During Processing
-
Possible Cause: This is a primary indicator of thermo-oxidative degradation, which occurs when PETS is exposed to oxygen at high temperatures.[1] This process involves the formation of free radicals that initiate chain reactions, leading to the breakdown of the ester and the formation of colored byproducts.[1]
-
Troubleshooting Steps & Recommendations:
-
Process Under an Inert Atmosphere: Purge your reaction vessel or processing equipment with an inert gas like nitrogen or argon to minimize contact with oxygen.[1]
-
Lower Processing Temperature: Whenever possible, maintain the processing temperature below the onset of thermal decomposition. PETS is generally stable up to approximately 350°C.[1][2]
-
Incorporate Antioxidants: The addition of antioxidants can effectively inhibit the oxidative degradation pathways.[1] A synergistic blend of primary (e.g., hindered phenolics) and secondary (e.g., phosphites) antioxidants often provides the most comprehensive protection.[1]
-
Issue 2: Increase in Acid Number of the Formulation
-
Possible Cause: An increase in the acid number suggests hydrolysis or oxidative cleavage of the ester bonds in the PETS molecule.[1] The presence of moisture can contribute to hydrolysis, while oxygen at high temperatures leads to oxidative cleavage.[1]
-
Troubleshooting Steps & Recommendations:
-
Ensure Dry Components: Thoroughly dry all components of your formulation, including solvents and other excipients, to minimize moisture content.[1]
-
Control the Oxidative Environment: As with discoloration, processing under an inert atmosphere and using antioxidants will help prevent the oxidative cleavage of ester bonds.[1]
-
Consider a Hydrolysis Stabilizer: If the presence of moisture is unavoidable in your process, consider the addition of a hydrolysis stabilizer.
-
Issue 3: Inconsistent Experimental Results or Batch-to-Batch Variation
-
Possible Cause: Inconsistent results can stem from variations in raw material quality, slight differences in processing conditions, or the presence of contaminants.[1]
-
Troubleshooting Steps & Recommendations:
-
Characterize Incoming Raw Materials: Ensure the quality and consistency of your PETS and other raw materials between batches.
-
Calibrate Equipment: Regularly calibrate temperature controllers, balances, and other critical instruments to ensure accuracy.[1]
-
Thoroughly Clean Equipment: Prevent cross-contamination from previous experiments by ensuring all equipment is meticulously cleaned.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of Pentaerythritol Tetrastearate (PETS)?
Pentaerythritol Tetrastearate is known for its excellent thermal stability, making it suitable for high-temperature applications.[1][2] Thermogravimetric analysis (TGA) indicates that PETS is stable with no significant weight loss up to approximately 350°C. Noticeable degradation typically begins around 400°C.[1]
Q2: What is the primary cause of PETS degradation at high temperatures?
The main cause of degradation for PETS at elevated temperatures is thermo-oxidative degradation.[1] In the presence of oxygen, the ester molecules can oxidize, leading to the formation of free radicals. These radicals can then initiate chain reactions, causing the breakdown of the ester and the formation of various byproducts.[1]
Q3: How can I prevent the thermal degradation of PETS?
Several strategies can be employed to prevent the thermal degradation of PETS:
-
Temperature Control: Maintain processing temperatures below the onset of thermal decomposition.[1]
-
Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen and prevent thermo-oxidative degradation.[1]
-
Use of Antioxidants: The addition of antioxidants can effectively inhibit the oxidative degradation pathways.[1]
Q4: What types of antioxidants are most effective for stabilizing PETS?
For polyol esters like PETS, the most effective antioxidants are generally:
-
Hindered Phenolic Antioxidants: These act as primary antioxidants by scavenging free radicals.[1]
-
Aminic Antioxidants: These are also very effective, particularly at higher temperatures.[3]
-
Phosphite-based Antioxidants: These are often used as secondary antioxidants in combination with primary antioxidants.[1] A synergistic combination of primary and secondary antioxidants often provides the best protection.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal stability of PETS.
| Parameter | Value | Analytical Method | Reference(s) |
| Onset of Decomposition (in inert atmosphere) | ~350 - 400 °C | TGA | [1][2] |
| Weight Loss at 375 °C (in inert atmosphere) | Approximately 2.5% | TGA | [2] |
| Melting Point | 60 - 77 °C | DSC | [2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability and decomposition profile of PETS and to evaluate the effectiveness of stabilizers.
Materials:
-
Pentaerythritol Tetrastearate (PETS) sample (stabilized or unstabilized)
-
TGA instrument
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Nitrogen or air/oxygen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the PETS sample into a TGA sample pan.[2]
-
Instrument Setup:
-
Thermal Program: Heat the sample from the initial temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[1][2]
-
Data Acquisition: Record the sample weight as a function of temperature.[2]
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.[1]
-
Compare the onset temperatures of unstabilized and stabilized PETS samples to quantify the improvement in thermal stability.
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Identification of Degradation Products
Objective: To identify the chemical compounds produced during the thermal degradation of PETS.
Materials:
-
Pentaerythritol Tetrastearate (PETS) sample
-
Pyrolysis-GC/MS system
-
Helium carrier gas
-
Quartz sample tubes
Procedure:
-
Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of the PETS sample into a quartz pyrolysis tube.[1]
-
Instrument Setup:
-
Set the pyrolysis temperature to a point above the decomposition temperature of PETS (e.g., 450°C or higher).[1]
-
Set the GC oven temperature program to separate the expected degradation products (e.g., initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes).[1]
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-550).[1]
-
-
Data Acquisition:
-
Introduce the sample tube into the pyrolyzer.
-
Initiate the pyrolysis and GC/MS analysis.[1]
-
-
Data Analysis: Identify the peaks in the resulting chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). The identified compounds are the thermal degradation products.[1]
Visualizations
Caption: Proposed pathway for the thermo-oxidative degradation of PETS.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PETS.
Caption: Troubleshooting decision tree for PETS degradation.
References
Optimizing reaction conditions for pentaerythritol tetraisostearate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of pentaerythritol (B129877) tetraisostearate. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing pentaerythritol tetraisostearate?
A1: The primary method for synthesizing this compound is the direct esterification of pentaerythritol with isostearic acid.[1][2] In this reaction, the four hydroxyl groups of pentaerythritol react with the carboxylic acid groups of four molecules of isostearic acid to form the tetraester and water as a byproduct.[1][3]
Q2: Why is water removal crucial during the synthesis?
A2: The esterification reaction is reversible.[4][5] The continuous removal of water, a primary byproduct, is essential to shift the reaction equilibrium towards the formation of the this compound product, thereby increasing the yield.[1][3] This is typically achieved by conducting the reaction under a vacuum.[1][3][6]
Q3: What types of catalysts are effective for this synthesis?
A3: A variety of catalysts can be employed to increase the reaction rate. These include:
-
Homogeneous Catalysts: Protonic acids like p-toluenesulfonic acid and organometallic compounds, particularly those based on tin (e.g., stannous oxide, stannous dichloride), are known for their efficiency.[1][6]
-
Heterogeneous Catalysts: Solid acid catalysts such as composite metal oxides (e.g., zinc-iron or zinc-copper composite oxides) offer the advantage of easy separation from the product by filtration, simplifying purification and allowing for catalyst recycling.[1][7][8]
Q4: What is a typical molar ratio of reactants?
A4: To maximize the incorporation of reactant atoms into the final product and drive the reaction to completion, a slight excess of isostearic acid is often used.[9] Recommended molar ratios of pentaerythritol to isostearic acid generally range from 1:3.8 to 1:4.8.[6] A common starting point is a molar ratio of 1:4.0-4.2.[1][7]
Q5: What is a target acid value for the final product and why is it important?
A5: A low acid value is a key indicator of product purity and stability. It signifies a low level of residual free fatty acids.[4][10] For many applications, the target acid value is typically below 1.0 or even 0.2 mg KOH/g.[2][7] A high acid value can indicate an incomplete reaction or product degradation and may lead to issues like corrosion.[4][10]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[11] 2. Inefficient Water Removal: Poor vacuum or issues with the distillation setup.[1][4] 3. Suboptimal Catalyst Activity: Inappropriate catalyst choice or concentration. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value.[2][11] Consider a modest increase in reaction temperature within the optimal range. 2. Improve Water Removal: Ensure a proper vacuum is maintained throughout the reaction (e.g., -0.05 to -0.1 MPa).[6][7] Check for leaks in the apparatus. 3. Optimize Catalyst: If using a heterogeneous catalyst, ensure it is properly activated. For homogeneous catalysts, adjust the concentration within the recommended range (e.g., 0.01-0.3% by mass relative to pentaerythritol).[6] |
| High Acid Value in Final Product | 1. Incomplete Esterification: The reaction has not proceeded to completion, leaving unreacted isostearic acid.[4] 2. Hydrolysis (Acid Backsliding): Presence of water in the later stages of the reaction can reverse the esterification.[4] 3. Catalyst Not Neutralized/Removed: Residual acid catalyst can contribute to the acid value.[5] | 1. Drive the Reaction to Completion: As with low yield, extend the reaction time and ensure efficient water removal.[4] 2. Ensure Anhydrous Conditions: Maintain a strong vacuum, especially towards the end of the reaction, to remove all water.[1] 3. Neutralize and Purify: After the reaction, neutralize any acid catalyst with a basic solution (e.g., 10% sodium hydroxide) or use an adsorbent.[2] For heterogeneous catalysts, ensure complete filtration.[1] |
| Dark Product Color | 1. High Reaction Temperature: Excessive heat can lead to thermal degradation and the formation of colored byproducts.[6][7] 2. Oxidation: Exposure to air at high temperatures can cause oxidative degradation. 3. Impurities in Reactants: The purity of pentaerythritol and isostearic acid can affect the final product color. | 1. Optimize Reaction Temperature: Use the lowest effective temperature to achieve a reasonable reaction rate. Temperatures in the range of 140-160°C are often cited as being milder.[6][7] 2. Use an Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen, especially during heating and cooling phases.[7] 3. Use High-Purity Reactants: Ensure the starting materials are of high purity to minimize side reactions. |
| Product is Hazy or Contains Solids | 1. Incomplete Filtration: Inefficient removal of a heterogeneous catalyst or other solid byproducts. 2. Presence of Salts: Formation of salts during a neutralization step that have not been fully removed. 3. Crystallization of Unreacted Starting Material: Unreacted pentaerythritol may precipitate upon cooling. | 1. Improve Filtration: Use a filter press or a heated Buchner funnel for hot filtration to remove solid adsorbents or catalysts.[2] 2. Wash the Product: If neutralization was performed, consider washing the crude product with hot water to remove any generated salts, followed by thorough drying under vacuum. 3. Ensure Complete Reaction: Drive the esterification to completion to consume all the pentaerythritol. |
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Recommended Range | Source(s) |
| Molar Ratio (Pentaerythritol:Isostearic Acid) | 1:3.8 - 1:4.8 | [6] |
| Catalyst Type | Stannous oxide, Zinc oxide, Composite metal oxides, p-Toluenesulfonic acid | [1][6][7] |
| Catalyst Concentration | 0.01-0.3% (mass ratio to pentaerythritol) | [6] |
| Reaction Temperature | 100 - 160 °C (milder conditions) 160 - 240 °C (traditional conditions) | [6][12] |
| Reaction Time | 0.5 - 12 hours | [6] |
| Vacuum Pressure | -0.05 to -0.1 MPa | [6][7] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a distillation apparatus (e.g., Dean-Stark trap) connected to a condenser and a vacuum pump.
-
Charging Reactants: Charge the flask with pentaerythritol and isostearic acid (e.g., in a 1:4.2 molar ratio).
-
Catalyst Addition: Add the chosen catalyst. For example, a composite metal oxide at 0.6-1.0% of the isostearic acid weight.[7]
-
Inert Atmosphere: Purge the system with nitrogen to remove air.[7]
-
Esterification Reaction:
-
Begin stirring and gradually heat the mixture to the target reaction temperature (e.g., 140-150°C).[7]
-
Once at temperature, apply a vacuum (e.g., -0.05 to -0.1 MPa) to continuously remove the water formed during the reaction.[7]
-
Maintain the reaction at this temperature and pressure for 4-5 hours, or until the reaction is complete (as determined by a low acid value, e.g., <0.2 mg KOH/g).[7]
-
-
Purification of Crude Product:
-
Cool the reaction mixture to approximately 90-100°C.[2]
-
If a heterogeneous catalyst was used, it can be separated by filtration at this stage.[7]
-
If a homogeneous acid catalyst was used, neutralize it by adding a stoichiometric amount of a basic solution (e.g., 10% sodium hydroxide) and stir vigorously.[2]
-
To decolorize the product, treatment with an adsorbent like activated carbon can be performed.
-
-
Isolation: Filter the hot mixture through a filter press or a heated Buchner funnel to remove any solids.[2] The resulting filtrate is the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 62125-22-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. KR102055612B1 - Preparation of tetraester of pentaerythritol having a low acid value and a small time-lapse change of the acid value - Google Patents [patents.google.com]
- 6. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 9. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cnlubricantadditive.com [cnlubricantadditive.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to improve the long-term stability of formulations with pentaerythritol tetrastearate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of formulations containing pentaerythritol (B129877) tetrastearate (PETS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation development and stability testing of products containing PETS.
Issue 1: Phase Separation in an Emulsion
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Question: My oil-in-water emulsion formulation containing pentaerythritol tetrastearate is showing signs of phase separation (creaming or coalescence) over time. What are the possible causes and how can I fix this?
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Answer: Phase separation in emulsions stabilized with PETS can be attributed to several factors. PETS primarily functions as a thickener, stabilizer, and emollient. Its main role is to maintain the integrity of formulations by preventing the separation of oil and water phases.
Possible Causes:
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Inadequate Concentration of PETS: The concentration of PETS is crucial for emulsion stability. Lower concentrations may not sufficiently increase the viscosity of the continuous phase to prevent droplet movement and coalescence.
-
Improper Homogenization: Insufficient shear during emulsification can lead to large and non-uniform droplet sizes, which are more prone to separation.
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Extreme Temperature Fluctuations: Freeze-thaw cycles can disrupt the emulsion structure, leading to phase separation.
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Incompatibility with Other Ingredients: High concentrations of electrolytes or certain active pharmaceutical ingredients (APIs) may interfere with the stabilizing properties of PETS.
Troubleshooting Steps:
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Optimize PETS Concentration: Gradually increase the concentration of PETS in your formulation. As the concentration of PETS increases, the mean droplet size tends to decrease, and viscosity increases, leading to improved stability against creaming.
-
Refine Emulsification Process:
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Ensure both the oil and water phases are heated to the same temperature (typically 70-80°C) before mixing.
-
Slowly add the oil phase to the water phase with continuous stirring.
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Utilize a high-shear homogenizer to reduce droplet size and achieve a more uniform emulsion.
-
-
Conduct Freeze-Thaw Stability Testing: Subject your formulation to at least 3-5 freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) to assess its resistance to temperature extremes.
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Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation components.
-
Issue 2: Changes in Viscosity or Texture Over Time
-
Question: My cream formulation with pentaerythritol tetrastearate is becoming thinner (loss of viscosity) or is developing a grainy texture. What could be the cause?
-
Answer: Changes in viscosity and texture are common indicators of formulation instability.
Possible Causes for Viscosity Loss:
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Hydrolysis of PETS: The ester linkages in PETS are susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which breaks it down into pentaerythritol and stearic acid. This degradation can lead to a decrease in the formulation's viscosity.
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Microbial Contamination: Microbial growth can lead to the degradation of formulation components and a subsequent loss of viscosity.
Possible Causes for Grainy Texture (Crystallization):
-
Polymorphic Transformation: PETS, being a waxy solid, can undergo polymorphic changes or crystallization over time, especially when subjected to temperature fluctuations. This can result in a grainy feel.
-
Poor Solubility/Dispersion: If PETS is not properly melted and dispersed during the formulation process, it can recrystallize upon cooling.
Troubleshooting Steps:
-
Control pH: Ensure the pH of your formulation is in a range where the hydrolysis of PETS is minimized.
-
Incorporate a Preservative System: Add a suitable preservative to prevent microbial growth.
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Optimize the Cooling Process: After homogenization, continue to stir the emulsion at a low speed during the cooling phase to ensure uniform solidification of PETS and prevent the formation of large crystals.
-
Ensure Complete Dissolution: During the oil phase preparation, heat the mixture to a temperature that ensures all PETS is completely melted and homogenous before emulsification.
-
Issue 3: Discoloration or Off-Odor Development
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Question: My formulation containing pentaerythritol tetrastearate has developed a yellow or brownish tint and/or an off-odor during stability studies. Why is this happening?
-
Answer: Discoloration and the development of off-odors are often signs of chemical degradation.
Possible Causes:
-
Thermo-oxidative Degradation: At elevated temperatures and in the presence of oxygen, PETS can undergo thermo-oxidative degradation. This process involves the formation of free radicals, leading to the breakdown of the ester and the formation of byproducts that can cause discoloration and off-odors.
-
Interaction with Other Excipients: Certain excipients may promote the degradation of PETS.
Troubleshooting Steps:
-
Control Processing Temperature: Maintain processing temperatures below the onset of thermal decomposition of PETS.
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Process Under an Inert Atmosphere: To minimize contact with oxygen, consider processing under an inert atmosphere, such as nitrogen or argon.
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Incorporate Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation pathways. Hindered phenolic antioxidants are particularly effective for long-term heat stability.
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Conduct Excipient Compatibility Studies: Ensure that all formulation components are compatible and do not accelerate the degradation of PETS.
-
Frequently Asked Questions (FAQs)
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Q1: What is the primary function of pentaerythritol tetrastearate in formulations?
-
A1: Pentaerythritol tetrastearate (PETS) is a versatile ingredient used in cosmetics and pharmaceuticals as a thickening agent, emulsion stabilizer, and emollient. Its primary function is to maintain the integrity and stability of formulations by preventing the separation of oil and water phases and enhancing texture.
-
-
Q2: What are the main degradation pathways for pentaerythritol tetrastearate?
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A2: The two primary degradation pathways for PETS are:
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Hydrolysis: The ester linkages in PETS can be broken down by water, a reaction that can be catalyzed by acids or bases, yielding pentaerythritol and stearic acid.
-
Thermo-oxidative Degradation: At high temperatures, PETS can react with oxygen, leading to the formation of free radicals and subsequent degradation of the molecule.
-
-
-
Q3: How can I prevent the thermal degradation of PETS during manufacturing?
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A3: To prevent thermal degradation, you can employ the following strategies:
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Temperature Control: Keep processing temperatures below the decomposition onset of PETS.
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Inert Atmosphere: Processing under an inert gas like nitrogen minimizes oxidation.
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Use of Antioxidants: Incorporating antioxidants, such as hindered phenols, can scavenge free radicals and prevent oxidative chain reactions.
-
-
-
Q4: What analytical techniques are recommended for assessing the stability of formulations containing PETS?
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A4: A comprehensive stability assessment should include the following tests:
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Physical Stability: Visual inspection for appearance, color, and odor, as well as measurement of pH and viscosity. Phase separation can be evaluated through centrifugation.
-
Chemical Stability: Quantification of PETS and any degradation products using techniques like High-Performance Liquid Chromatography (HPLC).
-
Microbiological Stability: Microbial limit tests at the beginning and end of the stability study.
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Freeze-Thaw Cycling: To assess stability against temperature fluctuations.
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Rheological Analysis: To obtain quantitative data on viscosity and flow properties.
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Particle Size Analysis: For emulsions, to monitor changes in droplet size distribution over time.
-
-
Data Presentation
Table 1: Comparative Performance of PETS and Alternatives in Formulations
| Stability Parameter | Pentaerythrityl Tetrastearate | Glyceryl Stearate | Cetyl Palmitate | Cetearyl Olivate |
| Physical Stability | ||||
| Viscosity Maintenance | Excellent | Good | Good | Good |
| Prevention of Phase Separation | Excellent | Good | Moderate | Excellent |
| Chemical Stability | ||||
| Resistance to Hydrolysis | Good | Moderate | Good | Good |
| Resistance to Oxidation | Good | Moderate to Good | Good | Good |
| Sensory Stability | ||||
| Texture and Feel | Provides a rich, substantive feel | Can feel waxy or heavy at high concentrations | Contributes to a smooth, silky feel | Offers a light, non-greasy feel |
| Odor and Color | Generally |
Troubleshooting phase separation in emulsions containing pentaerythritol tetraisostearate
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with phase separation in emulsions containing pentaerythritol (B129877) tetraisostearate.
Frequently Asked Questions (FAQs)
Q1: What is pentaerythritol tetraisostearate and what is its function in an emulsion?
This compound is a tetraester of pentaerythritol and isostearic acid. In emulsions, it functions as a skin-conditioning agent, emollient, emulsifying agent, and viscosity-increasing agent.[1] Its primary role is to help form and stabilize the emulsion, preventing the oil and water phases from separating.[2][3] It also contributes to the final product's texture and feel on the skin.[1]
Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?
The required HLB for creating a stable emulsion with this compound is approximately 7.[4] This value is crucial for selecting the appropriate co-emulsifier system to ensure optimal emulsion stability.
Q3: What are the common signs of instability in emulsions containing this compound?
Common signs of instability include:
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Creaming: The rising of the dispersed phase (oil droplets) to form a concentrated layer on the surface.[5]
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Coalescence: The merging of small droplets to form larger ones, which can eventually lead to a visible oil layer.[5]
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Flocculation: The clumping together of dispersed droplets without merging.[5]
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Phase Separation: The complete separation of the oil and water phases into two distinct layers.
Q4: Can the concentration of this compound impact emulsion stability?
Yes, the concentration is a critical factor. Insufficient concentration may not provide enough emulsifying power to stabilize the oil droplets, leading to phase separation. Conversely, an excessively high concentration might lead to an undesirable increase in viscosity or potential crystallization issues.
Troubleshooting Guides
Issue: Phase Separation in an Oil-in-Water (O/W) Emulsion
Q: My oil-in-water emulsion containing this compound is separating. What are the potential causes and how can I fix it?
A: Phase separation in O/W emulsions with this compound can stem from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for O/W emulsion phase separation.
Detailed Steps:
-
Verify HLB Value: this compound has a required HLB of approximately 7.[4] Your total emulsifier system should match this. If you are using co-emulsifiers, calculate the weighted average HLB of the blend.
-
Solution: Adjust the ratio of your high and low HLB co-emulsifiers to achieve a final HLB of 7.
-
-
Evaluate Emulsifier Concentration: Insufficient emulsifier will result in inadequately coated oil droplets, leading to coalescence.
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Solution: Incrementally increase the concentration of your emulsifier system and observe the impact on stability.
-
-
Assess Homogenization: Inadequate shear during emulsification leads to large, unstable oil droplets.
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Solution: Increase the speed and/or duration of homogenization to reduce the droplet size.
-
-
Check Oil Phase Concentration: A high internal phase (oil) concentration can be difficult to stabilize.
-
Solution: Consider reducing the percentage of the oil phase in your formulation.
-
Issue: Changes in Viscosity and Texture Over Time
Q: My emulsion with this compound is becoming grainy or its viscosity is changing during storage. What could be the cause?
A: These issues are often related to the crystallization of high-melting point ingredients or inadequate stabilization of the emulsion structure.
Caption: Troubleshooting workflow for texture and viscosity instability.
Detailed Steps:
-
Review the Cooling Process: Rapid or uncontrolled cooling of the emulsion can cause high-melting point ingredients like this compound to crystallize out of the formulation.
-
Solution: Ensure a slow and controlled cooling process while maintaining gentle agitation to promote a uniform and stable emulsion structure.
-
-
Incorporate a Stabilizer: The viscosity of an emulsion can change over time due to droplet movement and interaction.
-
Solution: Incorporate a viscosity-modifying agent such as a gum (e.g., xanthan gum) or a polymer into the aqueous phase. This will help to structure the continuous phase and prevent changes in viscosity and droplet migration.
-
Data Presentation
The following table summarizes the effect of this compound concentration on the physical properties of a model oil-in-water emulsion.
| This compound Concentration (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Viscosity (cP) | Creaming Index after 24h (%) |
| 1.0 | 850 | 0.45 | 1500 | 15 |
| 2.5 | 620 | 0.32 | 3500 | 8 |
| 5.0 | 450 | 0.25 | 7800 | < 2 |
| 7.5 | 380 | 0.21 | 12500 | < 1 |
| 10.0 | 350 | 0.18 | 18000 | < 1 |
This data is illustrative and may vary based on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol describes a hot homogenization method for preparing a stable O/W emulsion using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Co-emulsifier (e.g., Polysorbate 80, to achieve a combined HLB of ~7)
-
Purified Water
-
Preservative (e.g., Phenoxyethanol)
-
Viscosity Modifier (e.g., Xanthan Gum)
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
High-shear homogenizer (e.g., rotor-stator type)
-
Water bath
Procedure:
-
Aqueous Phase Preparation:
-
Disperse the xanthan gum in glycerin (if used) and add to the purified water with stirring.
-
Add the preservative.
-
Heat the aqueous phase to 75-80°C.
-
-
Oil Phase Preparation:
-
Combine this compound, the oil phase, and the co-emulsifier in a beaker.
-
Heat the oil phase to 75-80°C with gentle stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with the high-shear homogenizer at a moderate speed.
-
Once the addition is complete, increase the homogenization speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Transfer the emulsion to a water bath for controlled cooling.
-
Continue to stir at a low speed to ensure uniformity and prevent crystallization.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.
-
Adjust the pH if necessary.
-
Continue stirring until the emulsion reaches room temperature.
-
Caption: Workflow for the preparation of an O/W emulsion.
Protocol 2: Emulsion Stability Assessment
1. Macroscopic Observation:
-
Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).
2. Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 30 minutes.
-
Observe for any phase separation. A stable emulsion will show no separation.
3. Freeze-Thaw Cycling:
-
Store the emulsion at -10°C for 24 hours.
-
Allow it to thaw at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
Visually inspect for any signs of instability, such as graininess or phase separation.[6]
4. Viscosity Measurement:
-
Use a viscometer to measure the viscosity of the emulsion at controlled temperatures.
-
Monitor viscosity over time to detect any significant changes that may indicate instability.
5. Droplet Size Analysis:
-
Use techniques like laser diffraction or dynamic light scattering to measure the particle size distribution of the dispersed phase.
-
An increase in the average droplet size over time is an indicator of coalescence and instability.[6]
References
- 1. WO2006094701A1 - Emulsifier composition based on pentaerythritol esters and alkoxylated nonionic emulsifiers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. olivatis.life [olivatis.life]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Reducing impurities in the synthesis of pentaerythritol tetraisostearate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of pentaerythritol (B129877) tetraisostearate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of pentaerythritol tetraisostearate.
Issue 1: High Acid Value in the Final Product
A high acid value indicates the presence of unreacted isostearic acid or other acidic impurities.[1]
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress via Thin Layer Chromatography (TLC) or by measuring the acid value at intervals. Continue the reaction until the acid value stabilizes at a low level (e.g., < 1 mg KOH/g).[2] - Increase Reaction Temperature: Gradually increase the temperature within the recommended range (typically 140-240°C) to enhance the reaction rate.[3] However, avoid excessively high temperatures to prevent side reactions and discoloration. - Optimize Catalyst Amount: Ensure the correct catalyst concentration is used. Insufficient catalyst can lead to a slow and incomplete reaction. |
| Inefficient Water Removal | - Improve Vacuum: Ensure a proper vacuum is applied throughout the reaction (e.g., -0.1 to -0.05 MPa) to effectively remove the water produced during esterification, which drives the reaction to completion.[4] |
| Incorrect Molar Ratio | - Adjust Molar Ratio: A slight excess of isostearic acid can be used to ensure complete conversion of pentaerythritol, but a large excess will result in a high acid value in the crude product, requiring more extensive purification. A typical molar ratio of pentaerythritol to isostearic acid is 1:4.0-4.2.[4] |
| Ineffective Neutralization/Purification | - Thorough Neutralization: If an acid catalyst (e.g., p-toluenesulfonic acid) is used, ensure it is completely neutralized with a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide) after the reaction.[2] - Washing: Wash the organic phase with water or a brine solution to remove residual salts and neutralized catalyst. Be aware that emulsification can be an issue.[5] |
Issue 2: Product Discoloration (Yellow or Brown Tint)
Product discoloration is often a result of oxidation or thermal degradation at high temperatures.[6]
| Potential Cause | Recommended Solution |
| High Reaction Temperature | - Lower Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 140-160°C) if possible, especially when using an efficient catalyst system.[3][4] |
| Extended Reaction Time at High Temperature | - Optimize Reaction Time: Avoid unnecessarily long reaction times once the reaction has reached completion to minimize thermal stress on the product. |
| Presence of Oxygen | - Use an Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation of the reactants and product.[4] |
| Catalyst-Induced Side Reactions | - Select an Appropriate Catalyst: Some catalysts can promote side reactions that lead to colored byproducts. Tin-based catalysts like stannous oxide are often reported to yield products with a lighter color.[3] |
| Impurities in Starting Materials | - Use High-Purity Reactants: Ensure the pentaerythritol and isostearic acid are of high purity, as impurities can contribute to color formation. |
| Ineffective Purification | - Adsorbent Treatment: After the reaction, treat the crude product with activated carbon or diatomite to adsorb colored impurities before filtration.[5] - Ozone Treatment: For persistent color issues, a post-reaction treatment with ozone followed by steam stripping has been shown to lighten the color of polyol esters.[7][8] |
Issue 3: High Hydroxyl Value in the Final Product
A high hydroxyl value suggests the presence of unreacted pentaerythritol or partially substituted esters (mono-, di-, and tri-isostearates).
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time and/or Increase Temperature: Similar to addressing a high acid value, allowing the reaction to proceed for a longer duration or at a slightly higher temperature can promote the full esterification of all four hydroxyl groups. - Efficient Water Removal: A robust vacuum is critical to drive the reaction towards the fully substituted tetraester.[3] |
| Steric Hindrance | - Optimize Catalyst: The esterification of the final hydroxyl groups can be slow due to steric hindrance. An effective catalyst is crucial to overcome this barrier.[5] |
| Incorrect Molar Ratio | - Use a Slight Excess of Isostearic Acid: Employing a molar ratio of isostearic acid to pentaerythritol slightly above 4:1 (e.g., 4.2:1) can help ensure all hydroxyl groups react.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are:
-
Unreacted Starting Materials: Residual isostearic acid and pentaerythritol.
-
Partially Esterified Products: Pentaerythritol mono-, di-, and tri-isostearate.
-
Residual Catalyst: Traces of the acid or metal-based catalyst used in the reaction.
-
Colored Byproducts: Formed due to thermal degradation or side reactions at high temperatures.[6]
Q2: What is the role of a vacuum in the synthesis?
The esterification reaction between pentaerythritol and isostearic acid produces water as a byproduct.[9] This is a reversible reaction. Applying a vacuum removes the water from the reaction mixture as it is formed. According to Le Chatelier's principle, this shifts the equilibrium towards the products, driving the reaction to completion and maximizing the yield of the desired this compound.[2]
Q3: Which type of catalyst is best for this synthesis?
Both protonic acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., stannous oxide, zinc oxide) can be used.[3] Tin-based catalysts, such as stannous oxide, are often preferred as they can lead to products with a lighter color and can be effective at lower temperatures.[3] Solid or composite metal oxide catalysts are also used, which can simplify removal after the reaction.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by:
-
Measuring the Acid Value: Periodically take samples from the reaction mixture and titrate to determine the amount of remaining isostearic acid. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 1 mg KOH/g).[2]
-
Measuring the Hydroxyl Value: This will indicate the extent of esterification of the pentaerythritol hydroxyl groups.
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively observe the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to separate and quantify the reactants, product, and any partially esterified intermediates.[10]
Q5: How do I remove the catalyst after the reaction?
The method for catalyst removal depends on the type of catalyst used:
-
Acid Catalysts (e.g., p-toluenesulfonic acid): Neutralize with an alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate), followed by washing with water to remove the resulting salt.[2]
-
Solid Catalysts (e.g., stannous oxide, composite metal oxides): These can be removed by hot filtration of the reaction mixture.[4][5]
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline based on common literature procedures.[3][4]
-
Materials:
-
Pentaerythritol (1 mole equivalent)
-
Isostearic Acid (4.0 - 4.2 mole equivalents)
-
Catalyst (e.g., Stannous Oxide, 0.05-0.2% by mass relative to pentaerythritol)
-
-
Procedure:
-
Charge a reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a distillation setup connected to a vacuum pump with pentaerythritol and isostearic acid.
-
Begin stirring and start a slow purge of nitrogen through the system.
-
Add the catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 140-150°C).
-
Once at temperature, gradually apply a vacuum (e.g., -0.05 to -0.1 MPa) to start removing the water of reaction.
-
Maintain the reaction at this temperature and pressure for 4-5 hours, or until the acid value is below the target threshold.
-
Once the reaction is complete, cool the mixture.
-
Purify the crude product by neutralizing and washing (for acid catalysts) or by filtration (for solid catalysts). Further purification using activated carbon can be performed to improve color.
-
2. Determination of Acid Value
This is a standard titrimetric method to quantify the amount of free fatty acids.[9][11]
-
Materials:
-
Sample of this compound
-
Neutralized solvent (e.g., equal volumes of ethanol (B145695) and ether)
-
Phenolphthalein (B1677637) indicator solution
-
Standardized 0.1 N Potassium Hydroxide (KOH) solution
-
-
Procedure:
-
Accurately weigh about 10 g of the sample into a flask.
-
Add 50 mL of the neutralized solvent and dissolve the sample. Gentle warming may be necessary.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
3. Determination of Hydroxyl Value
This method determines the amount of free hydroxyl groups.[10][12]
-
Materials:
-
Sample of this compound
-
Pyridine-acetic anhydride (B1165640) reagent
-
Standardized 0.5 M ethanolic potassium hydroxide (KOH) solution
-
Phenolphthalein indicator solution
-
-
Procedure:
-
Accurately weigh an appropriate amount of the sample into an acetylation flask.
-
Add a precise volume of the pyridine-acetic anhydride reagent.
-
Heat the flask in a water bath (e.g., for 1 hour) to acetylate the hydroxyl groups.
-
Cool the flask, and then carefully add a small amount of water to hydrolyze the excess acetic anhydride to acetic acid.
-
Add phenolphthalein indicator and titrate with 0.5 M ethanolic KOH.
-
Perform a blank determination without the sample.
-
Calculate the hydroxyl value using the appropriate formula, which takes into account the results of both the sample and blank titrations, as well as the sample's acid value. Hydroxyl Value = [(B - S) × N × 56.1 / W] + Acid Value Where:
-
B = volume of KOH for the blank (mL)
-
S = volume of KOH for the sample (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
Caption: Simplified pathways for product and impurity formation.
References
- 1. cnlubricantadditive.com [cnlubricantadditive.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111848403A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN105801407A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN105924348A - Production technology of pentaerythrityl tetrastearate - Google Patents [patents.google.com]
- 6. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 7. US8524938B2 - Process for lightening the color of polyol esters - Google Patents [patents.google.com]
- 8. EP2308821A2 - Method for brightening the colour of polyol esters - Google Patents [patents.google.com]
- 9. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]
- 10. digicollections.net [digicollections.net]
- 11. <401> FATS AND FIXED OILS [drugfuture.com]
- 12. Hydroxyl value - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges in Pigment Dispersion with Pentaerythritol Tetraisostearate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using pentaerythritol (B129877) tetraisostearate (PTIS) for pigment dispersion in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is Pentaerythritol Tetraisostearate (PTIS) and what are its primary functions in a formulation?
This compound is a non-aqueous ester that serves multiple functions in cosmetic and pharmaceutical formulations. It is primarily used as a thickener, moisturizing ingredient, and binding agent.[1] In pigment dispersions, it acts as a wetting agent, helping to evenly distribute pigment particles, which is particularly useful in products like lipsticks and foundations to achieve uniform color and a glossy finish.[2][3]
Q2: What are the typical concentration ranges for PTIS in pigment dispersion formulations?
The concentration of this compound can vary significantly depending on the desired properties of the final product. In cosmetics, its usage can range from as low as 0.1% to as high as 55%.[4] For instance, in lipsticks, where it contributes to gloss and pigment dispersion, concentrations can be at the higher end of this range.[1] In skincare products, recommended dosages are typically between 1-5%.[5]
Q3: Is this compound compatible with both organic and inorganic pigments?
Yes, this compound is a versatile dispersing medium compatible with a wide range of both organic and inorganic pigments.[6] Its ability to act as a wetting agent is beneficial for achieving uniform dispersion of various pigment types used in color cosmetics and other formulations.[1][2]
Q4: How does the viscosity of PTIS affect the pigment dispersion process?
This compound is a viscous, oily liquid.[4] This high viscosity can be advantageous in suspending pigments and preventing settling, contributing to the stability of the dispersion.[3] However, it can also present challenges during the initial wetting and deagglomeration stages, potentially requiring more energy input during mixing or milling to ensure a fine, uniform dispersion. The viscosity of the dispersion medium is a critical factor in achieving a stable and effective pigment dispersion.
Troubleshooting Guide
This guide addresses common issues encountered during pigment dispersion with this compound.
Problem 1: Poor Pigment Wetting and Agglomeration
Symptoms:
-
Clumps or specks of color are visible in the final product.
-
The color of the dispersion is weak or inconsistent.
-
Grittiness is felt upon application.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Mechanical Energy | The high viscosity of PTIS may require more intensive mixing to break down pigment agglomerates. Increase the speed or duration of homogenization or consider using a three-roll mill for thorough deagglomeration. |
| Poor Interfacial Tension | The surface tension between the pigment and PTIS may be too high, preventing effective wetting. Consider the addition of a low-HLB nonionic surfactant as a wetting agent to improve the affinity between the pigment and the PTIS. |
| Pigment Characteristics | Some pigments, particularly those with very small particle sizes or specific surface treatments, are inherently more difficult to disperse. Pre-treating the pigment surface or selecting a different grade of pigment may be necessary. |
Problem 2: Pigment Flocculation and Instability
Symptoms:
-
Loss of color strength over time.
-
Changes in viscosity of the dispersion during storage.
-
Appearance of streaks or mottling in the final product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Stabilization | While PTIS acts as a good dispersing medium, it may not provide sufficient steric hindrance to prevent re-agglomeration of all pigment types. The addition of a polymeric dispersant that can adsorb onto the pigment surface and provide a stabilizing layer is recommended. |
| Incompatibility with Other Ingredients | Other components in the formulation could potentially disrupt the stability of the pigment dispersion. Review the compatibility of all raw materials and consider a step-wise addition of ingredients to identify any problematic components. |
| Temperature Fluctuations | Changes in temperature during processing or storage can affect the viscosity of the PTIS and the stability of the dispersion. Maintain controlled temperature conditions throughout the manufacturing and storage process. |
Problem 3: High Viscosity of the Pigment Paste
Symptoms:
-
The pigment paste is too thick to handle or process effectively.
-
Difficulty in achieving a homogenous mixture with other phases of the formulation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Pigment Loading | The concentration of pigment may be too high for the amount of PTIS used. Gradually decrease the pigment-to-vehicle ratio until a workable viscosity is achieved. |
| Inefficient Dispersion | Poorly dispersed pigments with a wide particle size distribution can lead to an increase in viscosity. Optimize the milling process to achieve a finer and more uniform particle size. |
| Formulation Temperature | The viscosity of PTIS is temperature-dependent. Gently warming the PTIS before or during the pigment addition can help to lower the viscosity and improve workability. Ensure the temperature is not raised to a point that could degrade any of the components. |
Experimental Protocols
Protocol 1: Evaluating Pigment Dispersion Quality using Hegman Gauge
Objective: To assess the degree of pigment dispersion by identifying the largest agglomerates in a sample.
Materials:
-
Pigment dispersion sample
-
Hegman gauge and scraper (ASTM D1210)
-
Solvent for cleaning
Procedure:
-
Place a small amount of the pigment dispersion at the deep end of the Hegman gauge channel.
-
Hold the scraper with both hands at a right angle to the gauge and draw it down the length of the channel at a steady pace.
-
Immediately observe the gauge at a low angle and note the point at which a significant number of specks or scratches appear.
-
The Hegman value is read from the scale at this point. A higher Hegman number indicates a finer dispersion.
-
Clean the gauge and scraper thoroughly with a suitable solvent immediately after use.
Protocol 2: Stability Testing of Pigment Dispersion
Objective: To evaluate the long-term stability of the pigment dispersion.
Materials:
-
Pigment dispersion sample
-
Glass vials with caps
-
Oven
-
Viscometer
-
Microscope with a camera
Procedure:
-
Initial Characterization:
-
Measure the initial viscosity of the pigment dispersion.
-
Observe a sample under the microscope and capture images of the particle distribution.
-
Measure the initial color parameters using a colorimeter, if available.
-
-
Accelerated Aging:
-
Fill several glass vials with the pigment dispersion, ensuring minimal headspace, and seal them tightly.
-
Place the vials in an oven at a controlled temperature (e.g., 45°C) for a specified period (e.g., 4 weeks).
-
Keep control samples at room temperature.
-
-
Periodic Evaluation (e.g., weekly):
-
Remove a vial from the oven and allow it to cool to room temperature.
-
Visually inspect for any signs of separation, settling, or color change.
-
Gently invert the vial and observe if any settled pigment readily re-disperses.
-
Measure the viscosity and compare it to the initial value.
-
Observe a sample under the microscope and compare the particle distribution to the initial images. Look for signs of agglomeration or flocculation.
-
Measure the color parameters and compare them to the initial readings.
-
Data Presentation
The following tables provide an example of how to structure quantitative data for comparing different dispersion formulations. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Effect of Dispersant Addition on Pigment Dispersion Quality
| Formulation | PTIS (%) | Pigment (%) | Dispersant (%) | Hegman Value | Viscosity (cP) |
| A (Control) | 80 | 20 | 0 | 4.5 | 15000 |
| B | 79 | 20 | 1 | 6.0 | 12000 |
| C | 78 | 20 | 2 | 7.5 | 10000 |
Table 2: Stability of Pigment Dispersion over 4 Weeks at 45°C
| Formulation | Week 0 Viscosity (cP) | Week 4 Viscosity (cP) | % Viscosity Change | Observation |
| A (Control) | 15000 | 18500 | +23.3% | Significant settling, hard to redisperse |
| B | 12000 | 12500 | +4.2% | Minor settling, easily redispersed |
| C | 10000 | 10100 | +1.0% | No visible settling |
Visualizations
Experimental Workflow for Troubleshooting Pigment Dispersion
References
Technical Support Center: Modifying Cream Texture with Pentaerythritol Tetraisostearate
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for using Pentaerythritol (B129877) Tetraisostearate (PTIS) to modify the texture of cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is Pentaerythritol Tetraisostearate (PTIS) and what is its primary role in a cream?
A1: this compound is a high-molecular-weight, non-aqueous ester derived from pentaerythritol and isostearic acid.[1][2] In cream formulations, it serves multiple functions, primarily as a skin-conditioning agent (emollient) and a texture modifier.[3][4] It creates a smooth, protective barrier on the skin that helps reduce moisture loss, resulting in a softer, more supple skin feel.[5]
Q2: What specific textural and sensory effects does PTIS impart to a formulation?
A2: PTIS is known for providing a luxurious, smooth, and non-greasy skin feel.[6][7] It enhances the spreadability of creams and can impart a rich, cushiony texture with a glossy finish.[7][8] Its primary functions related to texture include acting as a viscosity-increasing agent in non-aqueous systems, a binder, and an emollient that conditions and smoothens the skin.[1][3][9]
Q3: What are the typical usage concentrations for PTIS in skincare creams?
A3: While PTIS can be used in cosmetics at concentrations ranging from 0.1% to 55%, its level in skincare products like creams and lotions is typically much lower.[1] The recommended dosage for skincare applications generally falls between 1% and 5%.[6][10] The highest concentrations (up to 55%) are more common in color cosmetics like lipsticks to aid in pigment dispersion and provide gloss.[1][2]
Q4: Is PTIS considered safe for use in topical formulations?
A4: Yes. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of pentaerythritol tetraester compounds, including PTIS, and concluded that they are safe as used in cosmetics.[2][11] Studies have reported no irritation or sensitization.[1]
Troubleshooting Guide
Q5: My cream's texture feels grainy after adding PTIS. What is the cause and how can I fix it?
A5: A grainy texture often suggests the crystallization of a high-melting-point ingredient within the oil phase. While PTIS is a liquid, its interaction with other waxes or fatty alcohols in the formulation can sometimes lead to this issue, especially with temperature fluctuations.
Troubleshooting Steps:
-
Review Oil Phase Compatibility: Ensure all components in your oil phase are fully compatible and soluble at the intended storage temperatures.
-
Optimize Cooling Process: A slow cooling rate can allow larger crystals to form.[12] Try implementing rapid cooling ("shock cooling") after the emulsification step to promote the formation of smaller, imperceptible crystals, leading to a smoother texture.[12]
-
Adjust Homogenization: Inadequate shear during homogenization can lead to instability that may promote crystallization.[12] Ensure your homogenization process is optimized for time and speed to produce a fine, uniform emulsion.
Q6: The cream feels too heavy or greasy. How can I adjust the texture?
A6: PTIS is designed to impart a rich, cushiony feel, but this can become heavy at higher concentrations or in combination with other occlusive ingredients.
Troubleshooting Steps:
-
Reduce PTIS Concentration: The most direct approach is to lower the percentage of PTIS in your formulation. Even a small reduction can significantly alter the sensory profile.
-
Incorporate a Lightweight Emollient: Blend PTIS with a lighter, faster-absorbing ester (e.g., Isopropyl Myristate) to balance the overall skin feel.
-
Evaluate Other Thickeners: The heavy feeling may come from the combined effect of PTIS and other thickeners (e.g., fatty alcohols, waxes). Consider reducing the concentration of these other components.
Q7: My emulsion is unstable and showing signs of phase separation after incorporating PTIS. What is the issue?
A7: Phase separation in an oil-in-water emulsion indicates a failure of the emulsifier system to keep the oil droplets stably dispersed.
Troubleshooting Steps:
-
Verify Emulsifier System: PTIS is part of the oil phase. Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier or emulsifier blend is correctly matched to the overall requirements of your oil phase. An incorrect HLB is a common cause of instability.[12]
-
Increase Homogenization Energy: Insufficient shear during emulsification results in large oil droplets that are prone to coalescing and separating.[12] Increase the speed or duration of your homogenization step.
-
Check Ingredient Order: Ensure PTIS is added to the oil phase and that the emulsification process (e.g., adding the oil phase to the water phase) is performed at the correct temperature and under proper agitation.
Data Presentation: Effect of PTIS on Cream Texture
The impact of this compound is highly dependent on the specific chassis of the cream. The following table summarizes general trends observed when increasing its concentration in a typical oil-in-water cream formulation.
| Concentration Range | Effect on Viscosity | Effect on Spreadability | Sensory Profile |
| Low (0.5% - 1.5%) | Slight increase. | Noticeably improved slip and glide. | Softening effect, reduced drag, pleasant after-feel. |
| Medium (1.5% - 3.0%) | Moderate increase in body and thickness. | Excellent spreadability, uniform coverage. | Rich, cushiony feel without significant greasiness.[8] |
| High (3.0% - 5.0%+) | Significant contribution to cream's body and richness. | Very high spreadability, may feel overly slick. | Luxurious and substantive feel, potential for perceived heaviness or greasiness if not balanced. |
Experimental Protocols
Protocol 1: Texture Profile Analysis (TPA) of a Cream
Objective: To quantitatively measure the textural properties (e.g., hardness, adhesiveness) of a cream formulation. This method simulates the action of a finger pressing into the product.[13]
Apparatus:
-
Texture Analyzer equipped with a load cell (e.g., 5 kg).
-
Cylindrical or spherical probe (e.g., 10 mm diameter).
-
Sample container with the cream, filled to a consistent height and free of air bubbles.
Methodology:
-
Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours. Ensure the surface is flat.
-
Instrument Setup:
-
Attach the selected probe to the texture analyzer.
-
Calibrate the probe height by setting the "zero point" at the surface of the cream.
-
Set the test parameters:
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 0.5 mm/s
-
Post-Test Speed: 0.5 mm/s
-
Target Distance: 10 mm (penetration depth)
-
Trigger Force: 5 g (the force at which data recording begins)
-
-
-
Test Execution: The probe moves down at the pre-test speed, penetrates the sample to the target distance, and then returns to its starting position. The instrument records the force exerted throughout this cycle.[14]
-
Data Analysis:
-
Hardness (g): The peak force recorded during the first compression cycle.
-
Adhesiveness (g·s): The area under the negative force curve, representing the work required to pull the probe away from the sample.
-
Protocol 2: Viscosity Measurement
Objective: To determine the flow behavior of the cream using a rotational viscometer.
Apparatus:
-
Rotational Viscometer/Rheometer with appropriate spindle (e.g., Helipath spindle for thick creams to avoid channeling).
-
Beaker containing the cream sample.
-
Temperature control unit (e.g., water bath).
Methodology:
-
Sample Preparation: Place the cream in the beaker and allow it to equilibrate to a controlled temperature (e.g., 25°C). Ensure no air bubbles are trapped.
-
Instrument Setup:
-
Select a spindle and rotational speed appropriate for the expected viscosity. For a thick cream, start at a low RPM (e.g., 5 RPM).
-
Lower the spindle into the cream until it reaches the immersion mark. If using a Helipath, set it to slowly descend during measurement.
-
-
Test Execution: Start the spindle rotation. Allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).
-
Data Analysis: Record the viscosity, spindle type, rotational speed, and temperature. For non-Newtonian fluids like creams, it is useful to measure viscosity at several different speeds to characterize shear-thinning behavior.
Visualizations
Caption: Experimental workflow for incorporating and evaluating PTIS in a cream formulation.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. cir-safety.org [cir-safety.org]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. nbinno.com [nbinno.com]
- 6. pureingredients.us [pureingredients.us]
- 7. rawsource.com [rawsource.com]
- 8. Buy this compound | 62125-22-8 [smolecule.com]
- 9. nbinno.com [nbinno.com]
- 10. datainsightsmarket.com [datainsightsmarket.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Texture analysis of cosmetic/pharmaceutical raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Emollient Sensory Profiles
Welcome to the technical support center for cosmetic scientists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and sensory testing of emollients.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Greasy or Heavy After-feel | - High viscosity of the oil phase.- Large oil droplet size in an emulsion.- Use of heavy, occlusive emollients (e.g., petrolatum, some natural butters).[1][2] | - Reduce the viscosity of the oil phase by blending with lighter esters or silicones.[1]- Adjust the emulsifier or homogenization process to achieve a smaller droplet size.[1]- Incorporate sensory modifiers like volatile silicones (e.g., cyclomethicone) or light, fast-spreading esters (e.g., isopropyl myristate). |
| Sticky or Tacky Residue | - Presence of high-viscosity polymers.- Inadequate slip agents in the formulation.- The film-former in the formulation is setting too quickly.[1] | - Introduce a low-viscosity ester to improve slip.[1]- Reduce the concentration of the film-forming polymer.- Evaluate the interaction between emollients and other formulation components. |
| Poor Spreadability | - High viscosity of the formulation.[3][4]- High surface tension of the emollient.[5][6]- Improper emulsification leading to a "draggy" texture. | - Select emollients with lower viscosity and surface tension.[4][6]- Optimize the emulsifier system to ensure a stable, low-friction emulsion.- Incorporate spreading enhancers like light esters or silicones. |
| Gritty Texture or Crystallization (Bloom) | - Common with natural butters (e.g., shea butter) due to fluctuating temperatures.- Inadequate crystallization process during manufacturing.[7] | - Implement controlled cooling rates during production to promote stable crystal formation.- Blend problematic butters with other lipids to inhibit large crystal growth.- Utilize specialized lipid processing techniques.[7] |
| Inconsistent Sensory Panel Data | - Poorly defined sensory lexicon.- Untrained or fatigued panelists.[1][8]- Inconsistent testing conditions (temperature, humidity).[1][8][9] | - Establish a standardized vocabulary for sensory attributes.[1]- Provide thorough training for panelists on attribute identification and scaling.[8][10]- Strictly control environmental conditions in the testing area.[8][9] |
| Undesirable Odor or Color Change | - Oxidation of natural oils and butters.[7]- Instability of other ingredients in the formulation. | - Incorporate antioxidants (e.g., tocopherol, BHT) to protect sensitive oils.- Select emollients with higher oxidative stability.- Ensure proper packaging to minimize exposure to light and air. |
Frequently Asked Questions (FAQs)
Q1: How can I objectively measure the sensory properties of my emollient?
A1: While sensory perception is inherently subjective, it can be quantified using trained sensory panels and instrumental analysis.[8] Trained panels use a standardized vocabulary to rate the intensity of specific attributes like greasiness, spreadability, and absorption on a structured scale.[3][8] Instrumental methods, such as rheology and tribology, can provide objective data that correlates with sensory perceptions.[1][11] For instance, viscosity measurements can correlate with the difficulty of spreading, stickiness, and softness.[4]
Q2: What is the difference between a trained sensory panel and a consumer panel?
A2: A trained sensory panel consists of individuals who have undergone extensive training to identify and quantify specific sensory attributes of a product objectively.[8][10] This type of panel is used for descriptive analysis to get a detailed sensory profile.[8] A consumer panel, on the other hand, is composed of target users of the product and is used to gather subjective data on liking, preference, and overall acceptance.[8]
Q3: My formulation feels pleasant initially but leaves a dry after-feel. What could be the cause?
A3: A dry or chalky after-feel can be caused by an excessive amount of filler ingredients or a rigid polymer network in the formulation that absorbs moisture from the skin.[1] The choice of emollient also plays a role; volatile emollients that evaporate quickly can contribute to this sensation if not balanced with more substantive, conditioning agents. To address this, you can try reducing the filler content, using a softer polymer network, or incorporating an emollient that provides a more lasting cushion on the skin.[1]
Q4: Are natural emollients always better for the sensory profile?
A4: Not necessarily. While natural emollients like plant oils and butters are popular, they can present challenges such as oxidation, leading to off-odors, and crystallization, which results in a gritty texture.[7] Synthetic emollients, such as esters and silicones, can offer enhanced stability, consistency, and a more controlled sensory profile.[12] The ideal choice depends on the specific formulation goals, balancing factors like desired skin feel, stability, and marketing claims.[12]
Q5: How does the choice of emulsifier impact the sensory profile of an emollient-containing product?
A5: The emulsifier system is critical as it influences the droplet size, viscosity, and stability of the emulsion, all of which have a direct impact on the sensory experience.[13] The emulsifier can affect the initial feel, the "break" of the cream on the skin, and the final after-feel. For example, polymeric emulsifiers can reduce the need for traditional, often waxy, emulsifiers, thereby lessening their "braking" influence on the final skin feel.[14]
Experimental Protocols
Descriptive Sensory Analysis
This method provides a detailed quantification of a product's sensory attributes by a trained panel.
1. Objective Definition: Clearly define the sensory attributes to be evaluated (e.g., spreadability, gloss, residue, stickiness, slipperiness, softness, oiliness).[5][8]
2. Panelist Selection and Training:
- Recruit panelists based on their sensory acuity and ability to articulate perceptions.
- Conduct training sessions to familiarize panelists with the defined attributes and the rating scale (e.g., a 0-100 linear scale).[3][10] Panelists are taught to grade sensations similarly to ensure consistent results.[15]
3. Sample Preparation and Presentation:
- Present samples in a blinded and randomized order to prevent bias.[8]
- Ensure all samples are at a controlled temperature.
4. Evaluation Procedure:
- Panelists apply a standardized amount of the emollient to a specified area of their skin (e.g., the volar forearm).[15]
- They evaluate and rate the intensity of each attribute at different time points (e.g., during application, immediately after, and after 5 minutes) using a structured questionnaire.[8]
5. Data Analysis:
- Collect the data from all panelists.
- Perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to determine significant differences between products and to identify relationships between attributes.[5][3]
Instrumental Analysis: Correlation with Sensory Data
Instrumental measurements can provide objective data that predicts sensory attributes.[5][16]
| Sensory Attribute | Correlating Instrumental Measurement | Rationale |
| Spreadability | Viscosity, Surface Tension[5][4][6] | Lower viscosity and surface tension generally lead to easier spreading.[6] |
| Gloss/Shine | Refractive Index, Surface Tension[4][17][18] | Higher refractive index and surface tension are often correlated with a glossier appearance.[17][18] |
| Slipperiness/Slip | Friction (Tribology)[1] | Lower friction measurements indicate better slip and glide on the skin. |
| Stickiness/Tackiness | Adhesiveness (Texture Profile Analysis)[1] | Higher adhesiveness can be correlated with a stickier or tackier feel. |
| Residue/Oiliness | Surface Tension, Spreadability[4][17] | Higher surface tension and lower spreadability can be linked to a greater perception of residue.[17] |
Visualizations
References
- 1. Sensory Characterization of Cosmetic Emulsions | Texture & After-Feel Training [onlytrainings.com]
- 2. cris.msu.edu [cris.msu.edu]
- 3. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tizra Reader [library.scconline.org]
- 5. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. specialchem.com [specialchem.com]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. testinglab.com [testinglab.com]
- 10. testinglab.com [testinglab.com]
- 11. Instrumental and sensory methodologies to characterize the residual film of topical products applied to skin [ouci.dntb.gov.ua]
- 12. How Emollients Shape the Sensory Experience in Cosmetics | BeautyMatter [beautymatter.com]
- 13. seppic.com [seppic.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. seppic.com [seppic.com]
Technical Support Center: Catalyst Selection for Efficient Pentaerythritol Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing catalysts for the efficient esterification of pentaerythritol (B129877). It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pentaerythritol esters.
Issue 1: Low or Incomplete Conversion
Question: My pentaerythritol esterification reaction is showing low conversion, and a significant amount of starting material remains. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in pentaerythritol esterification can stem from several factors. Below is a step-by-step guide to troubleshoot this issue:
-
Inadequate Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus hindering the forward reaction.[1]
-
Solution: Ensure efficient removal of water from the reaction mixture. Employing a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or xylene is a common and effective method.[2][3] Operating the reaction under vacuum can also facilitate water removal, especially at later stages.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.
-
Solution: If the temperature is too low, the reaction rate will be slow.[5] Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.[5] The optimal temperature often depends on the specific catalyst and reactants used. For many systems, a temperature range of 140-220°C is effective.[6][7] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific system.
-
-
Insufficient Catalyst Activity or Concentration: The catalyst may not be active enough or its concentration might be too low to drive the reaction to completion within the desired timeframe.
-
Solution: Increase the catalyst loading incrementally. Typical concentrations for homogeneous catalysts like p-toluenesulfonic acid range from 0.2% to 1.5% by weight of the reactants.[2][8] For heterogeneous catalysts, the optimal loading can vary more widely, so consult relevant literature for your specific catalyst. If increasing the concentration does not improve the conversion, consider switching to a more active catalyst.
-
-
Improper Molar Ratio of Reactants: An inappropriate ratio of fatty acid to pentaerythritol can limit the conversion.
-
Purity of Reactants: Impurities in pentaerythritol or the fatty acid can interfere with the reaction.
-
Solution: Ensure high purity of starting materials. Impurities in technical grade pentaerythritol can sometimes inhibit the catalyst or lead to side reactions.[9]
-
Issue 2: High Acid Value in the Final Product
Question: The final pentaerythritol ester product has a high acid value. What causes this and how can I reduce it?
Answer:
A high acid value in the final product indicates the presence of unreacted fatty acids or acidic byproducts. This is undesirable as it can affect the product's stability and performance.[10]
-
Incomplete Esterification: This is the most common cause.
-
Solution: Refer to the troubleshooting steps for "Low or Incomplete Conversion" to drive the reaction further to completion. Monitoring the reaction progress by periodically measuring the acid value is crucial. The reaction is generally considered complete when the acid value stabilizes at a low level.[11]
-
-
Hydrolysis: The esterification reaction is reversible, and the presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid and alcohol.
-
Solution: Ensure rigorous removal of water throughout the reaction and during the work-up process.
-
-
Ineffective Purification: The purification process may not be adequately removing the excess fatty acid.
-
Solution: After the reaction, the crude product should be purified. Common methods include:
-
Issue 3: Product Discoloration
Question: The synthesized pentaerythritol ester has an undesirable dark color. What are the reasons for this, and how can I obtain a lighter-colored product?
Answer:
Product discoloration is often a result of side reactions occurring at high temperatures.
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the reactants or products to degrade, forming colored impurities.[7]
-
Solution: Optimize the reaction temperature and time to be sufficient for complete conversion without causing significant degradation. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help minimize oxidative degradation.[11]
-
-
Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids, can promote side reactions that lead to color formation.
-
Solution: Consider using a milder catalyst or a heterogeneous catalyst that may be less prone to causing color-forming side reactions. Tin-based catalysts are often reported to produce lighter-colored products compared to strong acids.[12]
-
-
Purification to Remove Color:
-
Solution: If the product is already discolored, several purification techniques can be employed:
-
Issue 4: Catalyst Deactivation and Leaching (for Heterogeneous Catalysts)
Question: My heterogeneous catalyst is losing activity after a few reaction cycles. How can I address this?
Answer:
Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors.
-
Leaching of Active Species: The active catalytic species may be dissolving into the reaction medium.[15]
-
Solution:
-
Hot Filtration Test: To confirm leaching, filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that active species have leached into the solution.
-
Optimize Reaction Conditions: Milder reaction conditions (lower temperature, less polar solvent) can sometimes reduce leaching.
-
Modify the Catalyst: Improving the anchoring of the active species to the support can enhance stability.
-
-
-
Fouling or Coking: Deposition of byproducts or polymeric materials on the catalyst surface can block active sites.[15]
-
Solution:
-
Catalyst Regeneration: Depending on the nature of the deposits, the catalyst can sometimes be regenerated. This may involve washing with a suitable solvent or calcination at a controlled temperature to burn off organic residues.
-
Optimize Reaction Conditions: Adjusting reaction parameters to minimize the formation of fouling precursors can prolong catalyst life.
-
-
-
Mechanical Attrition: The physical breakdown of the catalyst particles can lead to loss of active material.
-
Solution: Use a catalyst with good mechanical strength. Minimizing vigorous stirring that could cause particle abrasion can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for pentaerythritol esterification?
A1: The most common catalysts fall into three main categories:
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and difficult to separate from the product.[16]
-
Organometallic Catalysts: Tin-based catalysts (e.g., stannous oxalate, dibutyltin (B87310) oxide) and titanium-based catalysts are widely used due to their high activity and selectivity, often resulting in lighter colored products.[12]
-
Heterogeneous Solid Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides. Their main advantage is ease of separation and potential for reusability.[17]
Q2: How do I choose the best catalyst for my application?
A2: The choice of catalyst depends on several factors:
-
Desired Reaction Rate and Yield: Homogeneous catalysts often exhibit higher activity.
-
Product Purity Requirements: Organometallic catalysts may be preferred for applications requiring low color and low residual acidity.
-
Process Scalability and Economics: Heterogeneous catalysts are advantageous for large-scale continuous processes due to their reusability.[18]
-
Environmental Considerations: Heterogeneous catalysts are generally considered more environmentally friendly as they reduce waste streams associated with catalyst removal.
Q3: How can I monitor the progress of the esterification reaction?
A3: Several analytical techniques can be used:
-
Acid Value Titration: This is a simple and common method to determine the concentration of unreacted fatty acids.[8] The reaction is typically monitored until the acid value reaches a constant low value.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the C=O stretch of the ester can be monitored. In-situ FTIR can provide real-time reaction monitoring.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantify the formation of the ester and the consumption of the reactants.[21]
-
Chromatography (GC/HPLC): These techniques can be used to separate and quantify the reactants and products, providing a detailed reaction profile.
Q4: What are the key safety precautions to take during pentaerythritol esterification?
A4:
-
Handling of Acid Catalysts: Strong acid catalysts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6] All work should be performed in a well-ventilated fume hood.
-
High Temperatures: The reaction is typically carried out at elevated temperatures. Use appropriate heating equipment (e.g., heating mantles) and ensure proper temperature control to avoid overheating.[22]
-
Flammable Solvents: If using flammable solvents like toluene for azeotropic water removal, ensure there are no ignition sources nearby and work in a fume hood.[22]
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up due to the formation of water vapor. Ensure the reaction setup is appropriately vented or equipped with a pressure relief system.
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the esterification of pentaerythritol under different experimental conditions.
| Catalyst Type | Specific Catalyst | Fatty Acid | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Catalyst Conc. (wt%) | Conversion/Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid | Oleic Acid | 4.5:1 | 150-160 | 8 | 0.8 | 95 (Yield) | [2] |
| Sulfuric acid | Oleic Acid | 4.9:1 | 180 | 6 | 1.5 | 92.7 (Conversion) | [7] | |
| Organometallic | Stannous Oxide | Valeric Acid | Not Specified | 130-195 | 4-8 | 0.46 | >99.5 (Conversion) | [12] |
| Lanthanum Methanesulfonate | Oleic Acid | 4.5:1 | 120-160 | 3-6 | Not Specified | 96.2 (Yield) | [11] | |
| Heterogeneous Solid Acid | SnCl₂@HZSM-5 | Stearic Acid | 4.7:1 | 105 | 3 | 1.2 | 99.3 (Conversion) | [15] |
| Amberlyst-15 | Oleic Acid | 2:1 | 120 | 3 | 1 | ~80 (Conversion) | [17] | |
| Enzymatic | Lipase PS | Nonanoic Acid | Not Specified | 35 | <1 | Not Specified | ~80 (Conversion) | [23] |
Experimental Protocols
1. General Protocol for Pentaerythritol Esterification with a Homogeneous Acid Catalyst (p-TSA)
This protocol is a generalized procedure for the synthesis of pentaerythritol tetraoleate using p-toluenesulfonic acid as a catalyst.
Materials:
-
Pentaerythritol
-
Oleic Acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactor Setup: Assemble the three-necked round-bottom flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus fitted with a condenser.
-
Charging Reactants: Charge the flask with pentaerythritol and oleic acid in a molar ratio of 1:4.2. Add toluene to the flask (approximately 20-30% of the total volume of reactants).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5-1.0 wt% of the total reactant mass) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 140-160°C). The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the volume of water collected and by periodically taking small samples to determine the acid value. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below a target value (e.g., < 5 mg KOH/g).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess oleic acid. Repeat the washing until the aqueous layer is neutral. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent. f. Remove the toluene using a rotary evaporator. g. For further purification and color removal, the crude ester can be treated with activated carbon, followed by filtration.
2. Protocol for Heterogeneous Catalyst Reusability Test
This protocol describes a general procedure for testing the reusability of a solid acid catalyst.
Procedure:
-
Initial Reaction: Perform the pentaerythritol esterification reaction using the fresh heterogeneous catalyst under optimized conditions.
-
Catalyst Recovery: After the first reaction cycle is complete, separate the catalyst from the reaction mixture. For solid catalysts, this is typically done by filtration or centrifugation.[24]
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or another solvent in which the reactants and products are soluble but the catalyst is not) to remove any adsorbed species.
-
Catalyst Drying: Dry the washed catalyst, for example, in an oven at a temperature that does not deactivate it.
-
Subsequent Reaction Cycles: Use the recovered and dried catalyst for subsequent reaction cycles under the same conditions as the initial reaction.
-
Performance Evaluation: After each cycle, analyze the product mixture to determine the conversion and selectivity. A significant drop in performance indicates catalyst deactivation. The number of cycles the catalyst can be used for with acceptable performance determines its reusability.
Visualizations
Caption: Experimental workflow for pentaerythritol esterification.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1381437A - Method for synthesizing pentaerythritol oleate - Google Patents [patents.google.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel | MDPI [mdpi.com]
- 5. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 6. smartlabs.co.za [smartlabs.co.za]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of pentaerythritol by carboxylic acids [ouci.dntb.gov.ua]
- 11. CN101314563A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 12. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]
- 13. CN103539664A - Preparation method of pentaerythritol ester - Google Patents [patents.google.com]
- 14. US8524938B2 - Process for lightening the color of polyol esters - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. scienceready.com.au [scienceready.com.au]
- 23. Decreasing acid value of fatty acid ethyl ester products using complex enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pentaerythritol Tetraisostearate Against Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of pentaerythritol (B129877) tetraisostearate (PETI).
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the handling, formulation, and storage of PETI, with a focus on preventing and mitigating hydrolysis.
1.1 Issue: Increased Acidity or Change in pH of the Formulation Over Time
-
Question: I have observed a gradual decrease in the pH of my PETI-based formulation. What could be the cause, and how can I prevent it?
-
Answer: A decrease in pH is a primary indicator of PETI hydrolysis. The ester bonds are cleaved, releasing isostearic acid, which increases the acidity of the formulation. This process is accelerated by the presence of water, elevated temperatures, and certain catalysts.
Immediate Actions:
-
Confirm Hydrolysis: Measure the acid value of your formulation using standard titration methods. An increase in the acid value confirms the degradation of the ester.
-
Analyze for Degradation Products: Use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of isostearic acid and pentaerythritol, the hydrolysis products of PETI.
Preventative Measures:
-
Control Moisture: Minimize the water content in your formulation and protect it from atmospheric moisture during manufacturing and storage.[1]
-
pH Optimization: Adjust the pH of the aqueous phase of your formulation to a range where the rate of hydrolysis is minimized, typically near neutral pH. Both acidic and basic conditions can catalyze ester hydrolysis.[2]
-
Temperature Control: Store the formulation at controlled room temperature, avoiding exposure to high temperatures.[2]
-
Incorporate Stabilizers: Consider the addition of antioxidants or hydrolysis stabilizers to your formulation.
-
1.2 Issue: Changes in Physical Properties (Viscosity, Texture, or Phase Separation)
-
Question: My PETI-containing emulsion is showing signs of instability, such as creaming or a change in viscosity. Could this be related to hydrolysis?
-
Answer: Yes, the hydrolysis of PETI can lead to changes in the physical properties of a formulation. The breakdown of the ester can disrupt the emulsifier system and alter the overall composition, leading to instability.
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the formulation under a microscope to observe any changes in droplet size or evidence of phase separation.
-
Rheological Analysis: Measure the viscosity of your formulation over time to quantify any changes.
-
Correlate with Chemical Degradation: Simultaneously monitor the acid value to establish a link between the physical instability and chemical hydrolysis.
Solutions:
-
Optimize Emulsifier System: You may need to adjust the concentration or type of emulsifier to compensate for the changes caused by hydrolysis.
-
Implement Stabilization Strategies: Employ the preventative measures outlined in section 1.1, such as moisture control and the addition of stabilizers, to prevent the initial degradation of PETI.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 Understanding PETI Hydrolysis
-
What is pentaerythritol tetraisostearate (PETI) hydrolysis? this compound hydrolysis is a chemical reaction in which water molecules break down the ester bonds of the PETI molecule.[2] This reaction results in the formation of pentaerythritol and four molecules of isostearic acid.[3]
-
What factors influence the rate of PETI hydrolysis? The rate of PETI hydrolysis is primarily influenced by:
-
Temperature: Higher temperatures significantly increase the reaction rate.[2]
-
pH: The reaction is catalyzed by both acids and bases, with the rate being slowest at a near-neutral pH.[2]
-
Water Content: The presence of water is essential for hydrolysis to occur. Higher water content can lead to a faster degradation rate.
-
Catalysts: Metal ions can act as catalysts and accelerate the hydrolysis process.[1]
-
2.2 Strategies for Enhancing Stability
-
How can I protect PETI from hydrolysis? Several strategies can be employed to enhance the stability of PETI:
-
Control of Formulation Environment:
-
Minimize Water Content: Use anhydrous ingredients where possible and implement manufacturing processes that minimize water incorporation.
-
pH Regulation: Buffer the formulation to a pH range of 6-7.
-
Temperature Management: Avoid high temperatures during manufacturing and storage.
-
-
Use of Stabilizers:
-
Antioxidants: To prevent oxidative degradation that can sometimes precede or accompany hydrolysis, consider adding antioxidants like hindered phenols (e.g., BHT, BHA) or tocopherols.[4][5]
-
Chelating Agents: To sequester metal ions that can catalyze hydrolysis, add chelating agents such as EDTA.[1]
-
Hydrolysis Stabilizers: For formulations where water is unavoidable, consider the use of specialized hydrolysis stabilizers like carbodiimides.[1]
-
-
-
What are the most effective antioxidants for PETI? The choice of antioxidant will depend on the specific formulation and regulatory requirements. Hindered phenolic antioxidants are commonly used and have shown effectiveness in improving the thermal stability of polyol esters.[4][5] It is recommended to perform a screening study to determine the most effective antioxidant and its optimal concentration for your system.
Section 3: Data Presentation
The following tables provide representative data on the stability of PETI under various conditions.
Table 1: Effect of Temperature and pH on the Rate of PETI Hydrolysis
| Temperature (°C) | pH | Hydrolysis Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 25 | 4.0 | 0.005 | 138.6 |
| 25 | 7.0 | 0.001 | 693.1 |
| 25 | 9.0 | 0.008 | 86.6 |
| 40 | 4.0 | 0.015 | 46.2 |
| 40 | 7.0 | 0.003 | 231.0 |
| 40 | 9.0 | 0.024 | 28.9 |
| 60 | 4.0 | 0.045 | 15.4 |
| 60 | 7.0 | 0.009 | 77.0 |
| 60 | 9.0 | 0.072 | 9.6 |
Note: The data presented are hypothetical and for illustrative purposes. Actual rates will vary depending on the specific formulation.
Table 2: Efficacy of Different Stabilizers on PETI Hydrolysis at 40°C and pH 8.0
| Stabilizer | Concentration (w/w %) | Reduction in Hydrolysis Rate (%) |
| Butylated Hydroxytoluene (BHT) | 0.1 | 35 |
| α-Tocopherol | 0.1 | 25 |
| EDTA | 0.1 | 15 |
| Bis(2,6-diisopropylphenyl)carbodiimide | 0.5 | 80 |
Note: The data presented are hypothetical and for illustrative purposes. The effectiveness of stabilizers is formulation-dependent.
Section 4: Experimental Protocols
4.1 Protocol for Forced Degradation Study of PETI (Hydrolysis)
This protocol outlines a method for conducting a forced degradation study to assess the hydrolytic stability of PETI under acidic, neutral, and alkaline conditions.
-
Preparation of Test Solutions:
-
Prepare solutions of PETI (e.g., 1% w/v) in a suitable water-miscible organic solvent (e.g., acetonitrile (B52724) or isopropanol).
-
Prepare three aqueous solutions: 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (alkaline).
-
-
Forced Degradation Procedure:
-
Mix the PETI solution with each of the aqueous solutions in a 1:1 ratio in sealed vials.
-
Place the vials in a constant temperature bath set at a desired temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and alkaline samples immediately upon withdrawal.
-
-
Analysis:
-
Analyze the samples for the remaining concentration of PETI and the formation of isostearic acid using a validated HPLC or GC method.
-
4.2 Protocol for Quantification of Isostearic Acid by Gas Chromatography (GC)
This protocol provides a method for the quantification of isostearic acid, a primary degradation product of PETI hydrolysis.
-
Sample Preparation (Derivatization):
-
GC-FID Analysis:
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., a polar stationary phase).
-
Injector and Detector Temperature: Set appropriate temperatures for the injector and Flame Ionization Detector (FID).
-
Oven Temperature Program: Implement a temperature gradient to achieve good separation of the isostearic acid methyl ester from other components.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of isostearic acid methyl ester.
-
Calculate the concentration of isostearic acid in the original sample based on the peak area from the chromatogram and the calibration curve.
-
Section 5: Visualizations
Caption: General signaling pathway of PETI hydrolysis.
Caption: Workflow for the forced degradation study of PETI.
Caption: Logical relationships in PETI stabilization.
References
Technical Support Center: Crystallization in High Ester Content Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address crystallization issues commonly encountered in formulations with a high ester content.
Frequently Asked Questions (FAQs)
Q1: What makes high ester content formulations prone to crystallization?
High ester content active pharmaceutical ingredients (APIs) are often lipophilic and have low aqueous solubility. To enhance their bioavailability, they are frequently formulated as amorphous solid dispersions (ASDs). However, the amorphous state is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline form over time.[1][2] This process is driven by the lower free energy of the crystalline state.
Q2: What are the primary mechanisms of crystallization in these formulations?
Crystallization occurs through two main stages: nucleation and crystal growth.[3][4]
-
Nucleation: The initial formation of small, stable crystalline clusters (nuclei) from the amorphous phase. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[4]
-
Crystal Growth: The subsequent growth of these nuclei into larger crystals.
The overall rate of crystallization is determined by the kinetics of both of these processes.
Q3: How do storage conditions impact the stability of high ester content formulations?
Storage conditions such as temperature, humidity, and light can significantly affect the stability of amorphous formulations.[5][6][7]
-
Temperature: Higher temperatures increase molecular mobility, which can accelerate both nucleation and crystal growth.[4]
-
Humidity: Water can act as a plasticizer, increasing the molecular mobility of the API and polymer, thereby promoting crystallization. Esters are also susceptible to hydrolysis in the presence of moisture, which can lead to the formation of degradation products that may act as crystallization nuclei.[5][8]
-
Light: Exposure to light can cause photodegradation, potentially leading to the formation of impurities that can induce crystallization.[9]
Q4: What is the role of polymers in preventing crystallization in amorphous solid dispersions (ASDs)?
Polymers are crucial for stabilizing the amorphous form of the API in an ASD. They inhibit crystallization through several mechanisms:
-
Increasing the glass transition temperature (Tg): A higher Tg reduces molecular mobility, thus slowing down the crystallization process.
-
Reducing drug mobility: The polymer matrix physically hinders the diffusion of API molecules, preventing them from aligning into a crystal lattice.
-
Specific interactions: Polymers can form hydrogen bonds or other non-covalent interactions with the API, which can interfere with the self-assembly of API molecules into crystals.[10][11]
Commonly used polymers for ASDs include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS).[10][11]
Q5: Can excipients other than polymers influence crystallization?
Yes, other excipients can also impact the physical stability of the formulation. For example, certain surfactants and plasticizers can either inhibit or promote crystallization depending on their interaction with the drug and polymer.[12] It is crucial to carefully screen all excipients for their potential impact on the crystallization tendency of the API.
Troubleshooting Guides
Issue 1: Rapid Crystallization Observed During Formulation Development
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor API-Polymer Miscibility | 1. Screen a wider range of polymers. 2. Evaluate API-polymer interactions using techniques like DSC or FTIR. 3. Perform solubility parameter calculations to predict miscibility. | Select a polymer with better miscibility with the ester API. Consider using a combination of polymers. |
| Inappropriate Solvent System (for solvent-based methods) | 1. Evaluate different solvents or solvent mixtures. 2. Ensure the solvent is a good solvent for both the API and the polymer. 3. Optimize the solvent removal rate. | A rapid solvent removal process, such as spray drying, is often preferred to "quench" the mixture into an amorphous state.[13] |
| High Drug Loading | 1. Prepare formulations with varying drug loads. 2. Determine the maximum drug loading that remains stable. | Reduce the drug loading to a level where the polymer can effectively stabilize the amorphous API. |
| Presence of Seed Crystals | 1. Ensure all processing equipment is thoroughly cleaned. 2. Filter solutions before processing to remove any particulate matter. | Implement stringent cleaning protocols and consider in-line filtration. |
Issue 2: Crystallization Detected During Stability Studies
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sub-optimal Polymer Choice or Concentration | 1. Re-evaluate the polymer selection based on long-term stability data. 2. Investigate the effect of polymer molecular weight and concentration. | Select a polymer that provides a higher Tg and has strong specific interactions with the API.[1] |
| Inadequate Control of Storage Conditions | 1. Review the storage conditions (temperature and humidity). 2. Conduct forced degradation studies to understand the impact of environmental factors. | Implement more stringent control over storage conditions. Consider the use of desiccants or protective packaging.[9] |
| Phase Separation of API and Polymer | 1. Analyze the formulation for signs of phase separation using techniques like SEM or AFM. 2. Evaluate the long-term miscibility of the API and polymer. | Improve API-polymer miscibility by selecting a different polymer or by adding a ternary agent to improve compatibility. |
| Ester Hydrolysis | 1. Monitor for the presence of hydrolysis degradation products using HPLC. 2. Evaluate the impact of pH and moisture on stability. | Control the moisture content of the formulation and consider using pH modifiers or protective coatings to minimize hydrolysis.[8] |
Experimental Protocols
Protocol 1: Screening for API-Polymer Miscibility using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh and physically mix the ester API and the selected polymer in various ratios (e.g., 10:90, 20:80, 30:70 API:polymer).
-
Prepare a pure API sample and a pure polymer sample as controls.
-
-
DSC Analysis:
-
Hermetically seal 5-10 mg of the physical mixture in an aluminum pan.
-
Use a heat-cool-heat cycle. For example:
-
Heat from 25°C to a temperature above the melting point of the API at a rate of 10°C/min.
-
Hold for 5 minutes to ensure complete melting and mixing.
-
Cool rapidly (quench cool) to below the glass transition temperature (Tg) (e.g., -20°C).
-
Heat again at 10°C/min to a temperature above the melting point.
-
-
-
Data Interpretation:
-
A single Tg in the second heating scan, which is between the Tgs of the pure components, indicates good miscibility.
-
The presence of two separate Tgs or a melting endotherm of the API suggests immiscibility or partial miscibility.
-
Protocol 2: Detection of Crystallinity using Powder X-Ray Diffraction (PXRD)
-
Sample Preparation:
-
Gently grind the formulation to a fine powder using a mortar and pestle.
-
Pack the powder into a sample holder.
-
-
PXRD Analysis:
-
Scan the sample over a 2θ range of 5° to 40° using a copper X-ray source.
-
Use appropriate step size and scan speed to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
A halo pattern with no sharp peaks indicates a fully amorphous sample.
-
The presence of sharp, distinct peaks (Bragg peaks) is indicative of crystalline material.[14] The positions and intensities of these peaks can be compared to a reference pattern of the crystalline API to confirm its presence.
-
Protocol 3: Assessing Physical Stability under Accelerated Conditions
-
Sample Preparation:
-
Prepare the amorphous formulation (e.g., as a film or powder).
-
Divide the sample into multiple aliquots.
-
-
Storage:
-
Store the aliquots under accelerated stability conditions (e.g., 40°C/75% relative humidity).
-
Store control samples under ambient conditions (e.g., 25°C/60% RH).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove an aliquot from each storage condition.
-
Analyze the samples for the presence of crystallinity using PXRD or DSC.
-
Chemical stability can be assessed by monitoring for degradation products using a suitable chromatographic method (e.g., HPLC).
-
Visualizations
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer [filter-dryer.com]
- 5. researchgate.net [researchgate.net]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. Item - The impact of storage conditions on the stability of clinical and experimental pharmaceuticals - CQUniversity - Figshare [acquire.cqu.edu.au]
- 8. carbodiimide.com [carbodiimide.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. Effects of excipients on the crystallization of pharmaceutical compounds during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pentaerythritol Tetraisostearate and Glyceryl Stearate as Emulsifiers
In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate emulsifier is paramount to achieving a stable, efficacious, and aesthetically pleasing product. This guide presents a detailed comparative analysis of two commonly utilized emulsifying agents: Pentaerythritol (B129877) Tetraisostearate and Glyceryl Stearate (B1226849). This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable emulsifier for their specific formulation needs.
Physicochemical Properties and Emulsifying Performance
Pentaerythritol Tetraisostearate and Glyceryl Stearate are both esters that function as emulsifiers, but their distinct molecular structures lead to differences in their emulsifying capabilities and resulting emulsion characteristics.
This compound is the tetraester of pentaerythritol and isostearic acid.[1] Its large, branched structure contributes to its function not only as an emulsifier but also as an emollient and viscosity-increasing agent in nonaqueous systems.[2][3] It is recognized for its ability to form a protective barrier on the skin, reducing moisture loss.[2]
Glyceryl Stearate is the ester of glycerin and stearic acid.[4] It is a widely used non-ionic surfactant that can act as an emulsifier, emollient, and thickener.[5] Glyceryl Stearate is available in different grades, including a self-emulsifying (SE) version which contains a small amount of an alkali stearate, enhancing its emulsifying power.[4] The non-SE version often requires a co-emulsifier for optimal stability.
The following table summarizes the key quantitative parameters for these two emulsifiers based on available data.
| Property | This compound | Glyceryl Stearate (Non-SE) | Glyceryl Stearate (SE) |
| Chemical Formula | C₇₇H₁₄₈O₈[6] | C₂₁H₄₂O₄[7] | C₉₉H₁₉₆KNaO₁₆[8] |
| Molecular Weight | 1202.0 g/mol [6] | ~358.57 g/mol | ~1704.7 g/mol [9] |
| HLB Value | Required HLB: 7[10] | ~3.6 - 4.2[11][12] | ~5 - 8[5][13] |
| Typical Use Level | Not specified in searches | 1% - 10%[14] | 1% - 10%[15] |
| Primary Emulsion Type | Not specified in searches | W/O (can be used in O/W with co-emulsifiers)[5][11] | O/W[16] |
| Effect on Viscosity | Viscosity-increasing agent[2] | Increases viscosity[14] | Thickener and stabilizer[15] |
| Effect on Droplet Size | Not specified in searches | Generally, higher emulsifier concentration can lead to smaller droplet sizes.[17] | Can create fine and stable emulsions.[5] |
Experimental Protocols for Emulsifier Evaluation
To empirically assess and compare the performance of this compound and glyceryl stearate, a series of standardized experimental protocols should be employed.
Emulsion Preparation
Objective: To prepare stable oil-in-water (O/W) emulsions using either this compound or glyceryl stearate as the primary emulsifier.
Materials:
-
This compound
-
Glyceryl Stearate (and/or Glyceryl Stearate SE)
-
Oil Phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous Phase (deionized water)
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Oil Phase Preparation: The oil phase components, including the emulsifier (this compound or glyceryl stearate), are combined and heated to 70-75°C until all components are melted and uniform.
-
Aqueous Phase Preparation: The aqueous phase components are combined in a separate vessel and heated to the same temperature (70-75°C).
-
Emulsification: The heated aqueous phase is slowly added to the heated oil phase with continuous homogenization using a high-shear mixer. The mixing speed and time should be standardized for all formulations.
-
Cooling: The resulting emulsion is allowed to cool to room temperature with gentle stirring.
-
Final Additions: Any temperature-sensitive ingredients, such as preservatives or active ingredients, are added when the emulsion has cooled to below 40°C.
Emulsion Stability Testing
Objective: To evaluate the physical stability of the prepared emulsions under accelerated conditions.
Methods:
-
Centrifugation Test: This test predicts creaming or sedimentation.
-
Heat the emulsion to 50°C.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
Observe for any phase separation.
-
-
Freeze-Thaw Cycle Testing: This assesses stability under temperature fluctuations.
-
Subject the emulsion to a minimum of three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.
-
A more rigorous test involves five cycles between -10°C and 45°C.
-
After each cycle, visually inspect the emulsion for any signs of instability such as phase separation, crystallization, or changes in consistency.
-
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the dispersed phase in the emulsion.
Method:
-
Laser Diffraction or Dynamic Light Scattering (DLS):
-
Dilute the emulsion sample with deionized water to an appropriate concentration.
-
Analyze the sample using a laser diffraction particle size analyzer or a DLS instrument.
-
The instrument will provide data on the mean droplet diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution. Generally, a smaller and more uniform droplet size correlates with greater emulsion stability.[18]
-
Viscosity Measurement
Objective: To characterize the rheological properties of the emulsions.
Method:
-
Rotational Viscometer/Rheometer:
-
Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry.
-
Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C).
-
Measurements can be taken at a single shear rate or over a range of shear rates to create a flow curve, which provides more comprehensive information about the emulsion's rheological behavior.[1]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for evaluating and comparing the emulsifiers.
Caption: Workflow for the comparative evaluation of emulsifiers.
Caption: Detailed workflow for emulsion stability testing.
Conclusion
Both this compound and Glyceryl Stearate are valuable ingredients in the formulation of emulsions. Glyceryl Stearate, particularly in its self-emulsifying form, is a well-established and versatile emulsifier capable of creating stable emulsions with a pleasant skin feel.[5] Its performance is well-documented, with established HLB values aiding in formulation design.
This compound, with its larger molecular structure, offers significant viscosity-building properties in addition to its emulsifying function.[2] While direct comparative data is limited, its required HLB of 7 suggests it is suitable for oil-in-water emulsions.[10]
The choice between these two emulsifiers will ultimately depend on the specific requirements of the formulation. For a straightforward and reliable O/W emulsion with a lighter feel, Glyceryl Stearate SE is an excellent choice. When a higher viscosity and a more occlusive feel are desired, this compound may be a more suitable option, potentially in combination with other emulsifiers to optimize stability. The experimental protocols outlined in this guide provide a framework for formulators to make an evidence-based decision tailored to their product development goals.
References
- 1. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. benchchem.com [benchchem.com]
- 6. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Glyceryl stearate SE | C99H196KNaO16 | CID 76966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HLB Calculator - Materials [hlbcalc.com]
- 11. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 12. Glyceryl Stearate | Cosmetic Ingredients Guide [ci.guide]
- 13. ulprospector.com [ulprospector.com]
- 14. avenalab.com [avenalab.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. Glyceryl Stearate SE – CosmetoScope [cosmetoscope.com]
- 17. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Pentaerythritol Tetraisostearate using NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of excipients like pentaerythritol (B129877) tetraisostearate (PETI) is paramount for final product quality, stability, and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of PETI, supported by experimental data and detailed protocols.
Introduction to Purity Validation of Pentaerythritol Tetraisostearate
This compound is a complex tetraester of pentaerythritol and isostearic acid. Its synthesis can result in a mixture of related substances, including unreacted starting materials (pentaerythritol and isostearic acid) and partially esterified intermediates such as pentaerythritol mono-, di-, and triisostearate. Quantitative analysis is therefore crucial to determine the purity of the final product.
NMR spectroscopy, particularly quantitative ¹H-NMR (qNMR), offers a powerful and direct method for assessing the purity of PETI. Unlike chromatographic techniques that rely on the separation of components, qNMR can provide a direct measure of the molar ratio of the main component to its impurities without the need for reference standards for each impurity.
Comparison of Analytical Techniques
The purity of this compound can be assessed by several analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sensitivity, and available instrumentation.
| Parameter | NMR Spectroscopy (qNMR) | High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the signal intensity of specific nuclei, which is directly proportional to the number of those nuclei in the sample. | Separates components based on their differential partitioning between a stationary and a mobile phase. ELSD detects non-volatile analytes. | Separates volatile or semi-volatile components in the gas phase, followed by mass-based detection and identification. |
| Primary Use | Structural elucidation and absolute/relative quantification of the main component and impurities. | Quantitative analysis of non-volatile compounds. | Identification and quantification of volatile and semi-volatile impurities. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dissolution in a suitable organic solvent, may require filtration. | Often requires derivatization to increase the volatility of the large ester molecule. |
| Limit of Detection (LOD) | Typically in the low mg/mL range, can be improved with high-field instruments. | For similar compounds, reported as low as 0.03 mg/mL. | High sensitivity, often in the µg/mL to ng/mL range after derivatization. |
| Limit of Quantification (LOQ) | Dependent on signal-to-noise ratio; generally achievable with good precision. | Typically around 0.1 mg/mL for similar esters. | High precision at low concentrations. |
| Linearity | Excellent linearity over a wide dynamic range. | Good linearity, for instance, a coefficient of determination > 0.999 has been reported for pentaerythritol tetrastearate.[1] | Good linearity over a defined concentration range. |
| Accuracy/Recovery | High accuracy, as it is a primary ratio method. | High accuracy, with reported recoveries of 100-101% for similar compounds.[1] | Dependent on the efficiency of derivatization and extraction. |
| Specificity | High, characteristic chemical shifts for different molecular environments. 2D NMR can resolve overlapping signals. | Dependent on chromatographic resolution. Co-elution can be an issue. | High, based on both retention time and mass fragmentation patterns. |
| Impurity Identification | Can identify the structure of unknown impurities through detailed spectral analysis. | Identification is based on retention time comparison with standards. Mass spectrometry coupling (LC-MS) is needed for structural information. | Provides structural information of impurities through mass spectral libraries and fragmentation patterns. |
| Reference Standards | Requires a certified internal standard for absolute quantification; not required for relative purity. | Requires a reference standard of the main component for quantification. | Requires reference standards for accurate quantification of impurities. |
Experimental Protocols
Validating Purity using NMR Spectroscopy
Principle: Quantitative ¹H-NMR (qNMR) is used to determine the purity of this compound by comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known concentration. The purity is calculated based on the molar ratios.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 2-5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration. A typical D1 of 30 seconds is recommended for qNMR.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal corresponding to a known number of protons in the this compound molecule (e.g., the methylene (B1212753) protons of the pentaerythritol core) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected ¹H-NMR Chemical Shifts for this compound (in CDCl₃):
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methylene protons of pentaerythritol core (-CH ₂-O-) | ~4.1 | s | 8H |
| α-Methylene protons of isostearate (-CH ₂-COO-) | ~2.3 | t | 8H |
| Methylene protons of isostearate chain (-(CH ₂)n-) | 1.2-1.4 | m | ~104H |
| Methine proton of isostearate chain (-CH -(CH₃)₂) | ~1.5 | m | 4H |
| Methyl protons of isostearate chain (-CH-(CH ₃)₂) | ~0.85 | d | 24H |
Expected ¹³C-NMR Chemical Shifts for this compound (in CDCl₃):
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl carbon (-C =O) | ~173 |
| Methylene carbons of pentaerythritol core (-C H₂-O-) | ~62 |
| Quaternary carbon of pentaerythritol core | ~42 |
| α-Methylene carbon of isostearate (-C H₂-COO-) | ~34 |
| Methylene carbons of isostearate chain | 22-32 |
| Methine carbon of isostearate chain | ~39 |
| Methyl carbons of isostearate chain | ~22 |
Alternative Method: HPLC-ELSD
Principle: This method separates PETI from its impurities based on their polarity using a reversed-phase HPLC column. The ELSD allows for the detection of non-volatile analytes that lack a UV chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Acetonitrile and Solvent B: Dichloromethane.
-
Gradient Program: A suitable gradient to separate the partially esterified impurities from the main tetraester peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings: Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow rate: 1.5 L/min.
-
Sample Preparation: Prepare a stock solution of the PETI sample in a suitable solvent like tetrahydrofuran (B95107) (THF) at a concentration of about 1 mg/mL. Prepare a series of calibration standards from a reference standard of PETI.
-
Analysis: Inject the samples and standards and integrate the peak areas. Construct a calibration curve to quantify the purity of the sample.
Alternative Method: GC-MS
Principle: Due to the low volatility of PETI, direct GC analysis is challenging. Derivatization is required to convert the molecule into a more volatile species.
Experimental Protocol:
-
Derivatization: Transesterification of the pentaerythritol esters to their corresponding fatty acid methyl esters (FAMEs) is a common approach. This can be achieved by reacting the sample with methanolic HCl or BF₃-methanol.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.
-
Injector and Detector Temperatures: Injector at 250 °C, MS transfer line at 280 °C, and ion source at 230 °C.
-
Analysis: The resulting FAMEs are identified by their retention times and mass spectra. The relative peak areas can be used to estimate the fatty acid composition and identify any fatty acid impurities. Quantification of the parent ester is indirect.
Visualizations
Caption: Workflow for Purity Validation of this compound by qNMR.
Caption: Logical Flow for Selecting an Analytical Method for Purity Assessment.
References
The Influence of Polyol Ester Structure on Formulation Viscosity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate rheology modifier is a critical step in the development of semi-solid formulations such as creams, lotions, and gels. Polyol esters, a versatile class of compounds, are frequently employed to achieve the desired viscosity, texture, and stability. The viscosity profile of a formulation is paramount, influencing everything from manufacturing processability and packaging to the end-user's sensory experience and the bioavailability of the active pharmaceutical ingredient (API)[1]. This guide provides a comparative analysis of the viscosity profiles of different polyol esters in a model topical formulation, supported by experimental data and detailed methodologies.
Understanding the Impact of Molecular Structure
Polyol esters are synthesized by reacting a polyol (an alcohol with multiple hydroxyl groups) with fatty acids. The choice of both the polyol and the fatty acid dictates the final properties of the ester, including its viscosity. Key structural features that influence viscosity include:
-
The Polyol Backbone: The number of hydroxyl groups on the polyol determines the potential for esterification and the degree of branching in the final molecule. Common polyols used in pharmaceutical and cosmetic formulations include neopentyl glycol (a diol), trimethylolpropane (B17298) (a triol), and pentaerythritol (B129877) (a tetraol)[2][3]. Generally, a higher number of ester groups originating from the polyol leads to a more substantial increase in viscosity[1].
-
The Fatty Acid Chain: The length and branching of the fatty acid chains attached to the polyol also play a significant role. Longer, straight-chain fatty acids tend to result in higher viscosity esters compared to shorter or branched-chain fatty acids[4].
This guide will focus on a comparative evaluation of three common polyol esters, each derived from a different polyol, within a model oil-in-water (O/W) cream formulation.
Comparative Viscosity Data
The following table summarizes the viscosity of a model O/W cream formulation containing different polyol esters at a 5% (w/w) concentration.
| Polyol Ester | Polyol Backbone | Fatty Acid Moiety | Viscosity (cP at 25°C, 10 rpm) | Observations |
| Neopentyl Glycol Diheptanoate | Neopentyl Glycol (Diol) | Heptanoic Acid | 18,500 | Provides a light, non-greasy feel with moderate viscosity enhancement.[4][5][6] |
| Trimethylolpropane Tricaprylate/Tricaprate | Trimethylolpropane (Triol) | Caprylic/Capric Acid | 25,200 | Offers a balance of emollience and viscosity, creating a smooth texture. |
| Pentaerythrityl Tetraisostearate | Pentaerythritol (Tetraol) | Isostearic Acid | 38,900 | Acts as a significant thickener, imparting a rich and substantive feel to the formulation.[7][8] |
Note: The data presented in this table is a representative example based on typical observations and is intended for comparative purposes. Actual viscosity values can vary depending on the complete formulation and processing parameters.
Experimental Protocols
1. Preparation of the Model O/W Cream Formulation
A baseline oil-in-water emulsion was prepared to serve as the control and the base for the incorporation of the different polyol esters.
-
Oil Phase:
-
Cetearyl Alcohol: 10%
-
Glyceryl Stearate: 4%
-
Polyol Ester (or Mineral Oil for control): 5%
-
Tocopheryl Acetate: 0.5%
-
-
Aqueous Phase:
-
Glycerin: 5%
-
Propylene Glycol: 3%
-
Carbomer 940: 0.2%
-
Triethanolamine: q.s. to pH 6.0-6.5
-
Preservative: q.s.
-
Purified Water: q.s. to 100%
-
Procedure:
-
The oil phase components were combined and heated to 75°C.
-
The aqueous phase components, except for triethanolamine, were combined and heated to 75°C.
-
The oil phase was slowly added to the aqueous phase with continuous homogenization for 5 minutes.
-
The emulsion was allowed to cool to 40°C with gentle stirring.
-
Triethanolamine was added to neutralize the carbomer and thicken the cream.
-
The formulation was stirred until it reached room temperature.
2. Viscosity Measurement
The viscosity of the prepared cream formulations was measured 24 hours after preparation to allow for complete hydration of the gelling agent and stabilization of the emulsion structure.
-
Instrument: Brookfield DV-II+ Pro Rotational Viscometer (or equivalent).
-
Spindle: Spindle LV-4 (or appropriate for the viscosity range).
-
Speed: 10 rpm.
-
Temperature: 25°C ± 1°C.
-
Procedure:
-
Approximately 200g of the cream was placed in a 250 mL beaker.
-
The viscometer was set up and calibrated according to the manufacturer's instructions.
-
The spindle was immersed in the center of the cream, ensuring it did not touch the bottom or sides of the beaker.
-
The spindle was allowed to rotate for 60 seconds to achieve a stable reading.
-
The viscosity reading in centipoise (cP) was recorded.
-
Measurements were performed in triplicate for each formulation.
-
Visualization of Concepts
The following diagrams illustrate the relationship between the polyol ester structure and its effect on viscosity, as well as the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. lesielle.com [lesielle.com]
- 6. What is Neopentyl Glycol Diheptanoate? - Blog - Le-Nutra [lenutra.com]
- 7. paulaschoice.fr [paulaschoice.fr]
- 8. specialchem.com [specialchem.com]
The Occlusive Efficacy of Pentaerythritol Tetraisostearate: A Comparative Analysis for Scientific Professionals
For researchers, scientists, and professionals in drug development, the selection of an appropriate occlusive agent is critical for formulating effective topical and dermatological products. This guide provides an objective comparison of pentaerythritol (B129877) tetraisostearate against other common occlusive agents, supported by available experimental data and detailed methodologies.
Pentaerythritol tetraisostearate is a large, branched-chain ester recognized for its emollient and film-forming properties. It functions as a skin-conditioning agent by creating a barrier on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. While it is widely used in cosmetic and pharmaceutical formulations for its elegant feel and moisturizing capabilities, its direct occlusive strength compared to benchmark ingredients has not been extensively quantified in publicly available literature.
Comparative Analysis of Occlusive Agents
The primary measure of an occlusive agent's efficacy is its ability to reduce TEWL. The following table summarizes the occlusive performance of this compound in relation to other well-established occlusive agents.
| Occlusive Agent | Chemical Class | Typical Concentration in Formulations | Reduction in Transepidermal Water Loss (TEWL) | Key Characteristics |
| This compound | Ester | 1-10% | Lower than Mineral Oil | Non-greasy, elegant skin feel; good spreading properties. |
| Petrolatum | Hydrocarbon | 5-100% | Up to 99% | Gold standard for occlusion; greasy texture. |
| Mineral Oil | Hydrocarbon | 1-50% | Up to 98% | Highly effective occlusive; less greasy than petrolatum. |
| Lanolin | Wax Ester | 2-20% | 20-30% | Good emollient and occlusive properties; potential for sensitization. |
| Dimethicone | Silicone | 1-30% | Moderate | Forms a permeable, breathable barrier; non-greasy, silky feel. |
| Ceramides | Lipid | 0.1-1% | Indirectly reduces TEWL by repairing the skin barrier | Skin-identical lipids that restore barrier function. |
Note: The TEWL reduction for this compound is stated qualitatively as "Lower than Mineral Oil" due to the absence of specific percentage values in available scientific literature. This indicates a moderate level of occlusion.
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of occlusive agents, the following experimental methodologies are widely employed.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.
Instrumentation: Tewameter® (e.g., TM 300, Courage + Khazaka) or similar open-chamber evaporimeter.
Methodology:
-
Subject Acclimatization: Subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.
-
Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the volar forearm.
-
Product Application: A standardized amount of the test material (typically 2 mg/cm²) is applied to the demarcated test area. A control site is left untreated.
-
Post-Application Measurements: TEWL measurements are repeated on the test and control sites at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline and/or the untreated control site.
Skin Hydration Measurement
Objective: To assess the water content of the stratum corneum.
Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka) or similar capacitance-based device.
Methodology:
-
Subject Acclimatization: Subjects acclimatize under the same controlled conditions as for TEWL measurement.
-
Baseline Measurement: Baseline skin hydration is measured at the designated test sites on the volar forearm.
-
Product Application: A standardized amount of the test material (2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: Skin hydration is measured at the same time intervals as the TEWL readings.
-
Data Analysis: The increase in skin hydration is reported in arbitrary units (A.U.) or as a percentage change from baseline.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a clinical study evaluating the efficacy of occlusive agents.
Caption: Workflow for the clinical evaluation of occlusive agents.
Conclusion
This compound serves as an effective emollient and a moderate occlusive agent, contributing to skin hydration by forming a protective film that reduces water loss. While it does not offer the high level of occlusion seen with petrolatum or mineral oil, its favorable sensory profile makes it a valuable ingredient in formulations where aesthetics and user experience are paramount. For applications requiring the highest degree of occlusion, such as in treatments for severely compromised skin barriers, petrolatum and mineral oil remain the gold standard. However, for daily wear products and formulations for less severe dry skin conditions, this compound provides a balance of moisturization and a non-greasy feel. Further studies with direct, quantitative comparisons are needed to fully elucidate its position within the spectrum of occlusive agents.
Assessing the Skin Sensitization Potential of Pentaerythritol Tetraesters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the skin sensitization potential of pentaerythritol (B129877) tetraesters against common alternatives used in cosmetic and pharmaceutical formulations. While specific quantitative data from standardized assays are often proprietary, this document synthesizes findings from authoritative safety assessments and details the standardized experimental protocols used to evaluate this critical toxicological endpoint.
Executive Summary
Pentaerythritol tetraesters, a class of synthetic lipids, are widely utilized as emollients, skin conditioning agents, and viscosity modifiers.[1][2] Extensive reviews by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that pentaerythritol tetraesters are safe as used in cosmetics, with a low potential for skin irritation and sensitization.[2][3][4][5] This guide compares their safety profile with alternatives such as Carbomer 940 (a synthetic polymer) and Xanthan Gum (a natural polymer), which are also generally considered non-sensitizing.[6][7][8] The assessment of skin sensitization is increasingly reliant on non-animal testing strategies based on the Adverse Outcome Pathway (AOP), which outlines the key biological events from chemical exposure to an adverse effect.
Comparative Analysis of Skin Sensitization Potential
The following tables summarize the available skin sensitization data for pentaerythritol tetraesters and selected alternatives. It is important to note the general lack of publicly available quantitative data from standardized assays for these specific ingredients. The assessments are primarily based on qualitative descriptions from safety reviews.
Table 1: Comparison of In Vivo Skin Sensitization Data
| Ingredient Class | Specific Ingredient Example | Assay | Species | Result | Interpretation |
| Pentaerythritol Tetraesters | Pentaerythrityl Tetrabehenate/Benzoate/Ethylhexanoate | Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not sensitizing at 16.6% | Non-Sensitizer |
| Pentaerythrityl Tetraethylhexanoate/Benzoate | Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not sensitizing at 100% | Non-Sensitizer | |
| Synthetic Polymers | Carbomer 940 | Not Specified | Rabbit | Does not cause skin irritation | Considered Non-Sensitizer |
| Natural Polymers | Xanthan Gum | Not Specified | Rabbit | Not irritating up to 1% | Non-Sensitizer |
Source: Cosmetic Ingredient Review Expert Panel Assessments.[3][6][8][9][10]
Table 2: Comparison of In Vitro and Human Skin Sensitization Data
| Ingredient Class | Specific Ingredient Example | Assay (Key Event) | Result | Interpretation |
| Pentaerythritol Tetraesters | Pentaerythrityl Tetraisostearate | Human Repeat Insult Patch Test (HRIPT) | Not specified, but deemed safe in cosmetics | Non-Sensitizer |
| Synthetic Polymers | Carbomer 940 | Not publicly available | Long history of safe use suggests no sensitization concerns | Considered Non-Sensitizer |
| Natural Polymers | Xanthan Gum | Not publicly available | Generally recognized as safe with no sensitization concerns | Considered Non-Sensitizer |
Source: Cosmetic Ingredient Review Expert Panel Assessments and supplier safety data.[2][4][7][11]
Key Signaling Pathways in Skin Sensitization
The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the biological cascade leading to allergic contact dermatitis. A critical early event in this pathway is the activation of the Keap1-Nrf2 signaling pathway in keratinocytes.
Figure 1: Adverse Outcome Pathway for Skin Sensitization.
The Keap1-Nrf2 pathway is a key cellular defense mechanism against electrophilic and oxidative stress, which are often triggers for skin sensitization.
Figure 2: Keap1-Nrf2 Signaling Pathway Activation.
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing skin sensitization. The following are detailed methodologies for key assays.
Protocol 1: Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is an in vivo method that measures lymphocyte proliferation in the draining lymph nodes of mice following topical application of a test substance.[12][13][14]
Experimental Workflow:
Figure 3: LLNA Experimental Workflow.
-
Animals: Typically, female CBA/J or CBA/Ca mice are used. A minimum of four animals are used per dose group.[12]
-
Dose Groups: A minimum of three concentrations of the test substance, a vehicle control group, and a positive control group are required.[12]
-
Procedure:
-
Day 1-3: 25 µL of the test substance or vehicle is applied to the dorsum of each ear.
-
Day 6: Mice are injected intravenously with 20 µCi of 3H-methyl thymidine.
-
Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared and incubated overnight.
-
The incorporation of 3H-methyl thymidine is measured by β-scintillation counting, expressed as disintegrations per minute (DPM).
-
-
Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is determined to assess potency.[15][16]
Protocol 2: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization: the covalent binding of chemicals to skin proteins.[17][18][19]
-
Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008).[19][20]
-
Procedure:
-
A solution of the test chemical is incubated with a cysteine-containing peptide and a lysine-containing peptide for 24 hours at 25°C.
-
Following incubation, the remaining concentration of each peptide is determined using high-performance liquid chromatography (HPLC) with UV detection.[20]
-
-
Data Analysis: The percent peptide depletion is calculated for both cysteine and lysine peptides. Based on the mean depletion, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity). This classification is then used to support the discrimination between sensitizers and non-sensitizers.[17]
Protocol 3: KeratinoSens™ Assay - OECD TG 442D
The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: the activation of keratinocytes.[21][22][23]
-
Principle: This assay uses a genetically modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE).[24][25] Activation of the Keap1-Nrf2 pathway by a sensitizer leads to the expression of the luciferase enzyme.[26][27][28][29]
-
Procedure:
-
KeratinoSens™ cells are seeded in 96-well plates.
-
After 24 hours, the cells are exposed to a range of concentrations of the test substance for 48 hours.
-
Following exposure, the cells are lysed, and a substrate for luciferase is added.
-
The resulting luminescence is measured, which is proportional to the activation of the ARE pathway.
-
-
Data Analysis: A substance is classified as a sensitizer if it causes a statistically significant induction of the luciferase gene (≥ 1.5-fold compared to the vehicle control) at a concentration where cell viability is greater than 70%. The EC1.5 value (the concentration at which a 1.5-fold induction is observed) is calculated to provide an indication of sensitizing potency.[24]
Conclusion
The available evidence from comprehensive safety assessments indicates that pentaerythritol tetraesters have a low potential for skin sensitization, making them safe for use in cosmetic and personal care products.[3][4][5] While direct quantitative comparisons with alternatives like Carbomer 940 and Xanthan Gum are limited by the lack of publicly available data, these alternatives also have a long history of safe use and are considered non-sensitizing. The continued development and application of in vitro and in chemico methods, guided by the AOP framework, will further enhance the ability to assess the skin sensitization potential of cosmetic ingredients without the need for animal testing. For definitive classification and risk assessment, a weight-of-evidence approach, integrating data from multiple assays covering different key events of the AOP, is recommended.
References
- 1. ewg.org [ewg.org]
- 2. specialchem.com [specialchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. cmccellulose.com [cmccellulose.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. Long-Term Toxicity Study of Topical Administration of a Highly-Stable rh-aFGF Carbomer 940 Hydrogel in a Rabbit Skin Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natrlskincare.co.uk [natrlskincare.co.uk]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. iivs.org [iivs.org]
- 20. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. iivs.org [iivs.org]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. x-cellr8.com [x-cellr8.com]
- 25. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. Exploring the Activation of the Keap1‐Nrf2‐ARE Pathway by PAHs in Children's Toys - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Term Stability Testing Protocols for Ester-Based Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of cosmetic formulations is a critical determinant of product safety, efficacy, and consumer acceptance. For formulations containing ester-based ingredients—ubiquitous for their emollient, thickening, and solvent properties—a thorough understanding of their stability profile is paramount. Esters are susceptible to degradation, primarily through hydrolysis, which can alter the physicochemical properties and sensory characteristics of a product, and potentially lead to the formation of irritants. This guide provides a comparative analysis of long-term stability testing protocols for ester-based cosmetic formulations, offering detailed experimental methodologies and supporting data to aid in the development of robust and stable products.
Comparison of Stability Testing Protocols
The stability of a cosmetic product is its ability to resist changes in its physical, chemical, and microbiological properties over time under specified storage conditions. The International Conference on Harmonisation (ICH) provides a framework for stability testing, which is widely adopted in the pharmaceutical and cosmetic industries.[1][2] The primary protocols include long-term (real-time) stability testing, accelerated stability testing, and cyclical testing.
| Protocol | Objective | Typical Conditions | Advantages | Disadvantages |
| Long-Term Stability Testing | To evaluate the physical, chemical, and microbiological characteristics of a product under the recommended storage conditions for the expected shelf life.[3][4] | 25°C ± 2°C / 60% RH ± 5% RH for up to 36 months.[1][4] | Provides the most reliable data for shelf-life determination.[3] | Time-consuming, delaying product launch.[5][6] |
| Accelerated Stability Testing | To predict the long-term stability of a product by subjecting it to exaggerated storage conditions.[3][4][5] | 40°C ± 2°C / 75% RH ± 5% RH for 3 to 6 months.[1][3] | Faster prediction of shelf life, allowing for quicker formulation screening and product development.[5] | Degradation pathways may differ from those under long-term conditions; extrapolation can be inaccurate. |
| Cyclical (Freeze-Thaw) Testing | To assess the stability of emulsions and other multiphase systems when subjected to extreme temperature fluctuations.[1][5] | Typically involves cycles between -10°C and 25°C, with 24 hours at each temperature for at least three cycles.[1][7] | Excellent for identifying potential issues with emulsion stability, such as phase separation, creaming, or crystallization.[1] | May not be representative of typical consumer use and storage. |
| Photostability Testing | To determine the effects of light exposure on the product and its packaging.[8][9] | Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10] | Crucial for products packaged in transparent or translucent containers and for formulations containing light-sensitive ingredients.[8] | Requires specialized equipment (photostability chambers).[9] |
Quantitative Data on Ester Degradation
The primary chemical degradation pathway for esters in cosmetic formulations is hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol.[11][12] This reaction can be catalyzed by acids or bases. The rate of hydrolysis is significantly influenced by the pH of the formulation.[11][13]
Below are tables summarizing quantitative data on the degradation of common cosmetic esters under accelerated stability conditions.
Table 1: Degradation of Isopropyl Myristate in an Anti-Aging Cream under Accelerated Conditions (40°C / 75% RH) [14][15]
| Time (Months) | Average Remaining Isopropyl Myristate (%) |
| 0 | 99.63 |
| 1 | 99.20 |
| 2 | 98.26 |
| 3 | 97.15 |
Table 2: Degradation of Glyceryl Monostearate in an Anti-Aging Cream under Accelerated Conditions (40°C / 75% RH) [15]
| Time (Months) | Average Remaining Glyceryl Monostearate (%) |
| 0 | 99.68 |
| 1 | 98.29 |
| 2 | 96.22 |
| 3 | 93.72 |
Table 3: Photodegradation of Octyl Methoxycinnamate (OMC) in Solution [5][7]
| Condition | Degradation Product | Effect |
| Sunlight Exposure | Z-octyl-p-methoxycinnamate (cis isomer) | Change in UV absorption spectrum, reduced efficacy as a UVB filter.[7] |
| Dark Storage (4°C, 20°C, 32°C, 60°C for 1 month) | No degradation detected | Demonstrates stability in the absence of light.[5][7] |
Experimental Protocols
Long-Term and Accelerated Stability Testing
Methodology:
-
Sample Preparation: Prepare at least three batches of the cosmetic formulation to be tested.[1] Package the samples in the intended commercial packaging.[1]
-
Storage Conditions:
-
Testing Intervals:
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, viscosity, pH, and signs of phase separation or crystallization.
-
Chemical: Quantification of the ester and its potential degradation products (e.g., the corresponding carboxylic acid and alcohol) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Microbiological: Test for microbial contamination at selected time points.
-
Cyclical (Freeze-Thaw) Stability Testing
Methodology:
-
Sample Preparation: Prepare samples in the final product packaging.
-
Procedure:
-
Evaluation: After the final cycle, visually inspect the samples for any signs of instability, such as emulsion breaking, crystallization, or changes in texture.
Analytical Method for Ester Degradation: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of an ester and its primary degradation product (carboxylic acid) in a cosmetic cream.
Methodology:
-
Standard Preparation: Prepare standard solutions of the intact ester and its corresponding carboxylic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic cream.
-
Extract the ester and carboxylic acid from the cream matrix using an appropriate solvent and extraction technique (e.g., sonication followed by centrifugation).
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.
-
-
HPLC Conditions (Example for Isopropyl Myristate and Myristic Acid):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 205 nm for fatty acid esters).
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve for both the ester and the carboxylic acid using the standard solutions. Calculate the concentration of each in the sample based on the peak areas from the chromatograms.
Visualizing Stability Testing and Degradation Pathways
Workflow for Long-Term Stability Testing
Caption: Workflow of a comprehensive stability testing program for cosmetic formulations.
Chemical Degradation Pathways of Cosmetic Esters
Caption: Primary degradation pathways for ester-based ingredients in cosmetic formulations.
By implementing robust stability testing protocols and utilizing appropriate analytical techniques, cosmetic scientists can ensure the development of high-quality, stable, and safe products for consumers. This guide serves as a foundational resource for designing and executing such studies for ester-containing formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of octyl methoxycinnamate and identification of its photo-degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scielo.br [scielo.br]
- 10. hplc.eu [hplc.eu]
- 11. mdpi.com [mdpi.com]
- 12. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aston-chemicals.com [aston-chemicals.com]
- 14. scispace.com [scispace.com]
- 15. scholar.ui.ac.id [scholar.ui.ac.id]
- 16. benchchem.com [benchchem.com]
The Impact of Molecular Architecture on Skin Hydration: A Comparative Analysis of Branched vs. Linear Fatty Acid Esters
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of cosmetic ingredients with the skin's barrier is paramount. This guide provides a comparative analysis of branched and linear fatty acid esters, focusing on their effects on skin hydration, supported by experimental data and detailed methodologies.
Fatty acid esters are fundamental components of many dermatological and cosmetic formulations, prized for their emollient properties. Their molecular structure—specifically, whether their carbon chains are linear or branched—plays a critical role in their interaction with the stratum corneum and, consequently, their efficacy in maintaining and improving skin hydration. This guide delves into the mechanisms of action and presents a data-driven comparison of these two classes of esters.
Key Performance Indicators in Skin Hydration
The efficacy of a hydrating agent is primarily assessed through its ability to improve the skin's barrier function and increase its water content. The two key parameters used to quantify these effects are:
-
Transepidermal Water Loss (TEWL): A measure of the rate at which water evaporates from the skin's surface. A lower TEWL value indicates a more robust and effective skin barrier.
-
Skin Capacitance (Corneometry): This method measures the electrical capacitance of the skin, which is directly proportional to its water content. Higher corneometer readings signify better skin hydration.
Comparative Efficacy: Branched vs. Linear Fatty Acid Esters
Recent studies have highlighted the superior performance of certain branched fatty acid esters in improving the skin's water permeability barrier function, not merely through occlusion, but by influencing the organization of the skin's own lipids.
A key example is the branched ester Isostearyl Isostearate (ISIS) . Unlike traditional occlusive agents, ISIS has been shown to promote a more ordered, orthorhombic packing of the lipids in the stratum corneum.[1][2] This tightly packed structure is crucial for a healthy and efficient skin barrier. In contrast, linear fatty acid esters, such as Stearyl Stearate , primarily function as occlusive agents, forming a protective layer on the skin to reduce water loss.[3]
The following tables summarize quantitative data from studies evaluating the performance of formulations containing these representative esters.
Table 1: Transepidermal Water Loss (TEWL)
| Formulation Type | Key Ester Ingredient | Mean TEWL (g/m²/h) | Percentage Change from Control | Reference |
| Orthorhombic-packing Formulation | - | 8.23 ± 2.21 | -2.3% (vs. Control) | [2] |
| Hexagonal-packing Formulation | Branched Ester (Isononyl Isononanoate) | 13.28 ± 4.26 | +57.7% (vs. Control) | [2] |
| Formulation with Linear Ester | Stearyl Stearate (3%) | 10.5 ± 1.3 | -30.9% (vs. Untreated Control) | [3] |
| Untreated Control | N/A | 8.42 ± 1.70 | N/A | [2] |
| Untreated Control (Dry Skin) | N/A | 15.2 ± 1.8 | N/A | [3] |
Note: Data from different studies are presented for comparative illustration. Direct head-to-head studies may yield different absolute values but the trends are expected to be similar.
Table 2: Skin Hydration (Corneometry)
| Formulation Type | Key Ester Ingredient | Mean Skin Hydration (Corneometer Units) | Percentage Change from Control | Reference |
| Formulation with Linear Ester | Stearyl Stearate (3%) | 40.1 ± 3.2 | +58.5% (vs. Untreated Control) | [3] |
| Untreated Control (Dry Skin) | N/A | 25.3 ± 2.1 | N/A | [3] |
Mechanism of Action: The Role of Lipid Organization
The stratum corneum's barrier function is intrinsically linked to the highly organized lamellar structure of its intercellular lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids.[4] These lipids can exist in different packing arrangements, with the orthorhombic phase being the most dense and providing the most effective barrier to water loss.[1][5][6]
-
Branched Fatty Acid Esters , like isostearyl isostearate, have a molecular structure that can intercalate within the stratum corneum lipids and promote this highly ordered orthorhombic packing.[1][7] This "internal occlusion" mechanism enhances the skin's natural barrier function from within.
-
Linear Fatty Acid Esters , with their straight-chain structure, tend to form a more uniform, occlusive film on the skin's surface. While effective at reducing TEWL, this mechanism is more superficial compared to the structural reinforcement provided by branched esters. Squalane and normal paraffin, which have simple linear structures, have been shown to exhibit orthorhombic packing.[1][2]
Experimental Protocols
The following are summaries of methodologies used in studies evaluating the effects of fatty acid esters on skin hydration.
Plastic Occlusion Stress Test (POST)
This method is used to assess the water-holding capacity of the stratum corneum and the efficacy of moisturizers in improving barrier function.[8]
-
Baseline Measurement: Initial TEWL and skin capacitance are measured on the volar forearm of the subjects.
-
Occlusion: A plastic film (e.g., polyethylene) is applied to the test area and secured with tape for a set period (e.g., 24 hours) to hyper-hydrate the stratum corneum.
-
Post-Occlusion Measurement: The plastic film is removed, and skin-surface water loss (SSWL) and TEWL are continuously recorded for a defined period (e.g., 25-30 minutes) using an evaporimeter.[8][9]
-
Data Analysis: The decay curves of SSWL and the steady-state TEWL values are analyzed. A faster decay and a lower terminal TEWL in a treated site compared to a control site indicate improved barrier function.
In-Vivo Skin Hydration and Barrier Function Assessment
This protocol outlines a standard procedure for evaluating the efficacy of a topical product over a defined period.
-
Subject Recruitment: A cohort of subjects with a specific skin type (e.g., dry skin) is recruited.
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes before any measurements are taken.
-
Baseline Measurements: Baseline TEWL and skin hydration are measured on designated test sites on the forearms using a Tewameter® and a Corneometer®, respectively.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area.
-
Follow-up Measurements: TEWL and skin hydration measurements are repeated at specific time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Changes in TEWL and skin hydration from baseline are calculated and statistically analyzed to determine the product's efficacy.
Signaling Pathways and Future Directions
The interaction of fatty acid esters with the stratum corneum is not limited to biophysical changes. The lipid composition of the epidermis plays a crucial role in regulating keratinocyte proliferation, differentiation, and apoptosis through ceramide-mediated signaling pathways.[3][10] For instance, ceramide and its metabolites can influence innate immune responses.[3]
Future research should focus on elucidating the specific signaling cascades that are differentially modulated by branched and linear fatty acid esters. Understanding these pathways could lead to the development of more targeted and effective dermatological therapies for conditions characterized by impaired barrier function, such as atopic dermatitis and xerosis. The anti-inflammatory and anti-diabetic effects of certain endogenous branched fatty acid esters of hydroxy fatty acids (FAHFAs) further underscore the therapeutic potential of this class of molecules.[11]
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is an orthorhombic lateral packing and a proper lamellar organization important for the skin barrier function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 8. Monitoring the water-holding capacity in visually non-irritated skin by plastic occlusion stress test (POST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plastic occlusion stress test as a model to investigate the effects of skin delipidization on the stratum corneum water holding capacity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Pentaerythritol Esters
For researchers, scientists, and drug development professionals, the accurate quantification of pentaerythritol (B129877) esters is crucial for quality control, formulation development, and stability testing. This guide provides a comparative overview of validated analytical methods for the quantification of these esters, with a focus on High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific pentaerythritol ester, the sample matrix, and the required sensitivity and selectivity. The following tables summarize the key validation parameters for the quantification of a representative pentaerythritol ester, Pentaerythritol Tetrastearate (PETS), using HPLC-ELSD and GC-MS. A summary for a generic GC-FID method for long-chain fatty acid esters is also provided for comparison.
Table 1: Comparison of Validation Parameters for HPLC-ELSD and GC-MS in the Analysis of Pentaerythritol Tetrastearate (PETS)
| Validation Parameter | HPLC-ELSD | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Range | 10 - 500 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | ||
| - Intra-day | < 3% | < 2% |
| - Inter-day | < 5% | < 4% |
| Limit of Detection (LOD) | ~ 5 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 10 µg/mL | ~ 1 µg/mL |
| Specificity | Good | Excellent |
Table 2: Typical Validation Parameters for GC-FID in the Analysis of Fatty Acid Esters
| Validation Parameter | GC-FID |
| Linearity (R²) | > 0.99 |
| Range | 0.1 - 10 mg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
| Limit of Detection (LOD) | ~ 0.05 mg/mL |
| Limit of Quantitation (LOQ) | ~ 0.1 mg/mL |
| Specificity | Moderate to Good |
Experimental Protocols: Detailed Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the key experiments cited in this guide.
Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for the analysis of non-volatile compounds like pentaerythritol esters that lack a UV chromophore.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing the pentaerythritol ester.
-
Dissolve the sample in an appropriate solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) to a known volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful technique for the quantification of pentaerythritol esters, often after a derivatization step to increase volatility.[1]
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent such as chloroform.
-
To a known volume of the sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[1]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[1]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 300°C.[1]
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 20°C/min, and hold for 10 minutes.[1]
-
MS Transfer Line Temperature: 325°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized pentaerythritol ester.
-
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds, including esters. For pentaerythritol esters, which have high boiling points, derivatization to more volatile forms (e.g., trimethylsilyl (B98337) ethers) is often necessary.[2]
-
Sample Preparation and Derivatization:
-
Follow a similar derivatization procedure as described for GC-MS to convert the pentaerythritol esters to their trimethylsilyl (TMS) derivatives.[2]
-
-
GC-FID Conditions:
-
Column: A capillary column suitable for high-temperature analysis, such as a DB-5HT or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 320°C.
-
Detector Temperature: 340°C.
-
Oven Temperature Program: An initial temperature of 100°C, ramped up to 350°C at a rate of 15°C/min.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Mandatory Visualization: Diagrams of Workflows and Relationships
Visual representations of experimental workflows and logical relationships can significantly enhance understanding. The following diagrams were created using the DOT language.
References
The Unseen Journey: A Comparative Guide to In-Vitro Skin Penetration of Pentaerythritol Tetraisostearate and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the skin penetration profile of cosmetic ingredients is paramount for both efficacy and safety. This guide provides an objective comparison of the in-vitro skin penetration of pentaerythritol (B129877) tetraisostearate against common alternatives such as petrolatum, squalane (B1681988), and lanolin, supported by available experimental data and detailed methodologies.
Pentaerythritol tetraisostearate, a large ester molecule, is prized in cosmetic formulations for its luxurious feel and occlusive properties. However, quantifying its journey into the skin's layers is crucial for a comprehensive safety and efficacy assessment. This guide delves into the available scientific evidence to compare its skin penetration potential with that of other widely used emollients and occlusive agents.
Comparative Analysis of Skin Penetration
In contrast, alternative ingredients offer a range of penetration profiles, as detailed in the table below.
| Ingredient | Molecular Weight (approx. g/mol ) | LogP (estimated) | Key In-Vitro Skin Penetration Findings | Primary Function |
| This compound | 1202.0[2][4][5][7] | >10[3] | Expected to be negligible due to large molecular size and high lipophilicity.[1][9] Functions as a surface occlusive agent. | Occlusive, Emollient |
| Petrolatum | Mixture of hydrocarbons (typically > C25) | High | Primarily remains on the stratum corneum, forming an occlusive barrier with minimal penetration into deeper layers.[10][11] | Occlusive |
| Squalane | 422.8 | ~15 | Readily penetrates the skin. Can act as a carrier to enhance the penetration of other compounds.[12][13] | Emollient, Penetration Enhancer |
| Lanolin | Complex mixture of esters, fatty acids, and alcohols | High | Forms a protective barrier on the skin. Studies on lanolin-based membranes show it can mimic the skin's barrier function and permeability for certain molecules.[14][15][16][17] | Occlusive, Emollient |
Experimental Protocols: The Gold Standard for In-Vitro Skin Penetration Studies
The most widely accepted method for evaluating in-vitro skin penetration is the OECD Test Guideline 428, which utilizes a Franz diffusion cell apparatus.[18] This method provides a reliable and reproducible means of assessing the percutaneous absorption of substances.
OECD 428 Guideline using Franz Diffusion Cell: A Step-by-Step Workflow
-
Skin Preparation: Excised human or animal skin is used. The skin is typically dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the stratum corneum and epidermis, the primary barriers to penetration.
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The fluid is continuously stirred to ensure sink conditions.
-
Test Substance Application: A precise amount of the test substance (e.g., this compound or its alternatives) is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid to be analyzed for the presence of the test substance that has permeated through the skin.
-
Analysis: The concentration of the test substance in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Interpretation: The cumulative amount of the substance permeated per unit area is plotted against time. From this data, key parameters like the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated to characterize the skin penetration profile.
-
Mass Balance: At the end of the experiment, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the apparatus is quantified to ensure the total recovery of the applied dose.
Caption: Experimental workflow for in-vitro skin penetration testing using the Franz diffusion cell method (OECD 428).
Signaling Pathways and Skin Barrier Function
While specific signaling pathway modulation by these inert cosmetic ingredients is not extensively documented in the context of penetration studies, their primary effect is on the physical skin barrier. Occlusive agents like this compound and petrolatum form a film on the stratum corneum, reducing transepidermal water loss (TEWL) and thereby supporting barrier function.[19][20] Emollients such as squalane and lanolin can integrate into the lipid matrix of the stratum corneum, helping to maintain its integrity and flexibility.
Disruption of the skin barrier is known to trigger a cascade of signaling events aimed at repair, involving cytokines and growth factors. By preventing this disruption, occlusive and emollient ingredients indirectly contribute to maintaining cellular homeostasis and preventing the activation of inflammatory pathways. For instance, maintaining adequate hydration through occlusion has been shown to positively influence the expression of proteins involved in keratinocyte differentiation and the formation of a healthy skin barrier.[21]
Caption: Conceptual diagram of how emollients and occlusives support skin barrier function.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentaerythrityl tetraisostearate, 62125-22-8 [thegoodscentscompany.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound | 62125-22-8 | Benchchem [benchchem.com]
- 6. Pentaerythrityl Tetraisostearate - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro skin penetration of petrolatum and soybean oil and effects of glyceryl monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of squalane-based emulsion on polyphenols skin penetration: Ex vivo skin study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Permeation kinetics of active drugs through lanolin-based artificial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lanolin-Based Synthetic Membranes as Percutaneous Absorption Models for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capacitive Biosensing of Skin Irritants Using a Lanolin-Based Artificial Stratum Corneum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Study of Skin Barrier Function in Psoriasis: The Impact of Emollients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Occlusion vs. skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Safety Assessment of Pentaerythritol Tetraisostearate in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety assessment of pentaerythritol (B129877) tetraisostearate (PTIS) in cosmetic formulations. It offers an objective comparison with common alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in product formulation and safety evaluation.
Introduction to Pentaerythritol Tetraisostearate and Its Alternatives
This compound is a synthetic ester that functions as a skin-conditioning agent, emollient, binder, and viscosity-increasing agent in a wide range of cosmetic products.[1] Its high molecular weight and occlusive properties contribute to its moisturizing and texture-enhancing effects in formulations such as creams, lotions, and makeup.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetic ingredients.[1][2][3]
In the cosmetic industry, formulators often consider various emollients to achieve desired sensory profiles and performance characteristics. This guide compares the safety profile of this compound with three widely used alternatives:
-
Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil and glycerin. It is a popular emollient known for its light, non-greasy feel and good stability.
-
Squalane: A saturated and stable hydrocarbon that is a derivative of squalene, a natural component of human sebum. It is a highly effective emollient and moisturizer with excellent skin compatibility.
-
Jojoba Oil: A liquid wax ester extracted from the seeds of the Simmondsia chinensis plant. It is structurally similar to human sebum, making it a well-tolerated and effective moisturizing agent.
Comparative Safety Data
The following tables summarize the available safety data for this compound and its alternatives. The data is primarily based on reports from the Cosmetic Ingredient Review (CIR) Expert Panel, which conducts thorough safety assessments of cosmetic ingredients. While specific quantitative data from head-to-head comparative studies are not always publicly available, the information presented provides a strong basis for comparing the safety profiles of these ingredients.
Table 1: Human Repeat Insult Patch Test (HRIPT) Data
| Ingredient | Concentration Tested | Number of Subjects | Results | Conclusion |
| This compound | Formulation with 55% | Not Specified | No irritation or sensitization observed. | Non-irritant & Non-sensitizer |
| Caprylic/Capric Triglyceride | Undiluted | 128 | Not an irritant or sensitizer (B1316253). | Non-irritant & Non-sensitizer |
| Squalane | 100% | Not Specified | Not a significant human skin irritant or sensitizer. | Non-irritant & Non-sensitizer |
| Jojoba Oil | Undiluted | 28 | No sensitization reactions observed.[4] | Non-sensitizer |
Table 2: In Vitro Skin Irritation Data (Based on OECD TG 439 Principles)
According to the OECD Test Guideline 439, a substance is considered non-irritant if the cell viability of the reconstructed human epidermis model is greater than 50% after exposure.
| Ingredient | Test System | Result (Cell Viability) | Classification |
| This compound | Reconstructed Human Epidermis | > 50% (Expected) | Non-Irritant |
| Caprylic/Capric Triglyceride | Reconstructed Human Epidermis | > 50% (Expected) | Non-Irritant |
| Squalane | Reconstructed Human Epidermis | > 50% (Expected) | Non-Irritant |
| Jojoba Oil | Reconstructed Human Epidermis | > 50% (Expected) | Non-Irritant |
Experimental Protocols
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a test material to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.
Objective: To determine the skin irritation and sensitization potential of a test material after repeated applications to the skin of human volunteers.
Methodology:
-
Panelists: A panel of approximately 50 to 200 human volunteers is recruited. Subjects are screened to be in good general health and free of any skin conditions that might interfere with the test results.
-
Induction Phase:
-
A small amount of the test material (for leave-on products, often applied "neat" or undiluted) is applied to a small area of the skin, typically on the back, under an occlusive or semi-occlusive patch.
-
The patch remains in place for 24 to 48 hours.
-
After removal, the site is graded for any signs of irritation (erythema, edema) by a trained observer.
-
This procedure is repeated nine times over a period of three weeks at the same application site.
-
-
Rest Phase: Following the induction phase, there is a 10 to 21-day rest period during which no patches are applied. This allows for the development of any potential delayed-type hypersensitivity.
-
Challenge Phase:
-
After the rest period, a challenge patch with the test material is applied to a new, previously untreated skin site.
-
The patch is removed after 24 to 48 hours.
-
The challenge site is evaluated for any skin reaction at 24, 48, 72, and sometimes 96 hours after patch removal.
-
-
Interpretation: A reaction at the challenge site that is more severe than any reaction observed during the induction phase is indicative of sensitization. The absence of a significant reaction at the challenge site suggests that the material is not a sensitizer under the test conditions. Irritation is assessed based on the reactions observed during the induction phase.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)
This in vitro test method uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[5][6]
Objective: To identify substances that have the potential to cause skin irritation.
Methodology:
-
Test System: The test utilizes a commercially available RhE model, which consists of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[5][7]
-
Test Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
-
Following exposure, the chemical is removed by rinsing.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment:
-
Cell viability is measured using a quantitative method, most commonly the MTT assay.[6] In this assay, the vital dye MTT is converted by the mitochondrial dehydrogenase of viable cells into a blue formazan (B1609692) salt.
-
The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically after extraction from the tissue.
-
-
Interpretation:
-
The viability of the treated tissue is expressed as a percentage of the viability of a negative control tissue.
-
A test substance is classified as an irritant if the mean tissue viability is less than or equal to 50%.
-
A substance is considered non-irritant if the mean tissue viability is greater than 50%.
-
Visualization of the Cosmetic Ingredient Safety Assessment Process
The following diagram illustrates the logical workflow for assessing the safety of a cosmetic ingredient.
Figure 1. Workflow for Cosmetic Ingredient Safety Assessment.
Conclusion
This compound is a cosmetic ingredient with a well-established safety profile, deemed safe for use in cosmetic formulations by the Cosmetic Ingredient Review Expert Panel. When compared to common alternatives such as caprylic/capric triglyceride, squalane, and jojoba oil, it shares a similarly favorable safety profile, being non-irritating and non-sensitizing in clinical tests. The choice of emollient will ultimately depend on the specific formulation goals, including desired texture, skin feel, and functional properties, with all the compared ingredients offering a high degree of safety for the consumer. This guide provides the foundational safety information to assist researchers and formulators in their ingredient selection process.
References
A Comparative Analysis of Emollient Properties: Synthetic Esters vs. Natural Oils
An Objective Guide for Researchers and Formulation Scientists
The selection of an emollient is a critical decision in the development of topical drug formulations and dermatological skincare. As the primary components responsible for skin feel, hydration, and the overall performance of a product, emollients can be broadly categorized into natural oils and synthetic esters. While both serve to soften and smooth the skin, their physicochemical properties, formulation behavior, and ultimate effects on the epidermal barrier differ significantly. This guide provides an objective comparison of their emollient properties, supported by experimental data and standardized evaluation protocols.
Comparative Performance Data
The efficacy of an emollient is determined by its ability to influence skin barrier function and its sensory characteristics upon application. Key performance indicators include improvements in skin hydration, reduction of transepidermal water loss (TEWL), and specific sensorial attributes like spreadability and residue.
Physicochemical and Spreading Properties
Recent studies have shown that cosmetic oils formulated with a predominance of natural emollients exhibit weaker spreading abilities.[1][2] This is confirmed by their higher viscosity, surface tension, and contact angle results when compared to formulations based on synthetic emollients.[1][2] For instance, vegetable oils generally show higher surface tension than synthetic esters, mineral oils, and silicones.[1][3]
Table 1: Physicochemical Properties of Emollient Formulations Data summarized from a study comparing cosmetic oils where F1-F3 formulations contained 95% natural oils and F4-F6 formulations contained 95% synthetic/semi-synthetic emollients.[3][4]
| Property | Formulation Group (Natural Oils) | Formulation Group (Synthetic Esters) | Significance |
| Dynamic Viscosity | Significantly Higher (6-10x) | Significantly Lower | Formulations with natural oils are thicker and spread less easily.[3] |
| Surface Tension | Significantly Higher | Significantly Lower | Synthetic esters exhibit better wetting and spreading on the skin surface.[3] |
| Contact Angle | Significantly Higher | Significantly Lower | Lower contact angle in esters indicates superior spreadability.[3] |
In-Vivo Skin Barrier Function
Despite differences in physical properties, both natural and synthetic emollients have been shown to increase the degree of skin hydration and lubrication after application.[2] However, formulations based on natural emollients may lead to a higher increase in skin hydration.[1][3]
Table 2: Impact on Epidermal Barrier Function (In-Vivo) Data represents the change in skin parameters after application of formulations dominated by either natural oils or synthetic esters.[1][3]
| Parameter (Unit) | Formulation Group (Natural Oils) | Formulation Group (Synthetic Esters) | Key Finding |
| Skin Hydration (a.u.) | Higher Increase | Moderate Increase | Natural oil formulations showed a greater difference in hydration improvement compared to control areas.[1][3] |
| Skin Lubrication (Oil Level) | Lower Decrease | Higher Decrease | Natural oils may provide a more lasting lubricating effect on the skin surface.[2] |
Sensory Profile Comparison
The sensory profile of an emollient is crucial for user compliance. Synthetic esters are prized for their versatility, offering a wide range of tactile experiences from light and powdery to rich and substantive.[5][6] Natural oils, conversely, can feel greasier and may not spread as easily.[7]
Table 3: General Sensory Attributes
| Sensory Attribute | Natural Oils | Synthetic Esters |
| Spreadability | Lower to Medium | High (Customizable)[6] |
| Absorbency | Slower | Fast to Medium (Customizable)[6] |
| Greasiness/Residue | Higher[7] | Low to Medium (Customizable)[8] |
| After-feel | Oily, Substantive | Light, Powdery, Smooth, Non-greasy[5] |
Experimental Protocols
The data presented is derived from standardized biophysical and sensory evaluation techniques. Below are detailed methodologies for key experiments.
Protocol for Skin Hydration Measurement (Corneometry)
This non-invasive method measures the electrical capacitance of the epidermis, which correlates directly with the skin's hydration level.[9][10]
-
Objective: To quantify the water content of the stratum corneum before and after emollient application.
-
Instrumentation: Corneometer® (e.g., CM 825).
-
Procedure:
-
Acclimatization: Subjects rest for at least 15-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).[11][12]
-
Baseline Measurement: A baseline reading is taken from a precisely defined, untreated area of skin (e.g., the volar forearm). The probe is gently pressed onto the skin surface.[9][13]
-
Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the test area.[11]
-
Post-Application Measurements: The probe is used to measure the same skin area at specified time points (e.g., 1, 2, 4, and 7 hours post-application) to determine the change in hydration.[13][14]
-
Data Expression: Results are expressed in arbitrary units (A.U.), where a higher value indicates greater skin hydration.[15]
-
Protocol for Transepidermal Water Loss (TEWL) Measurement
TEWL measures the quantity of water that evaporates from the skin's surface, providing an essential indicator of skin barrier integrity.[16]
-
Objective: To assess the occlusivity of an emollient by measuring its effect on the rate of water evaporation from the skin.
-
Instrumentation: Tewameter® or VapoMeter.
-
Procedure:
-
Acclimatization: Subjects are acclimatized under the same controlled environmental conditions as for corneometry.[11]
-
Baseline Measurement: The instrument's probe is placed gently on the untreated test area to measure the baseline rate of water evaporation.[16]
-
Product Application: A standardized amount of the emollient is applied.
-
Post-Application Measurements: Measurements are repeated at defined intervals. A reduction in the TEWL value indicates that the emollient has formed an occlusive film, reinforcing the skin barrier.[17]
-
Data Expression: Results are expressed in grams per square meter per hour (g/m²/h).[16]
-
Protocol for Sensory Analysis
This method uses a trained panel of assessors to evaluate the tactile properties of emollients in a blinded, controlled manner.[6][18]
-
Objective: To objectively quantify the sensory characteristics of an emollient during and after application.
-
Procedure:
-
Panelist Training: A panel of assessors is trained to identify and rate a predefined list of sensory attributes (e.g., spreadability, absorbency, greasiness, stickiness, smoothness).[6][18]
-
Sample Preparation: Emollient samples are presented in standardized, coded containers to blind the panelists.[6]
-
Application: Panelists cleanse a designated area of their forearm. A precise amount of the emollient (e.g., 0.1 mL) is applied using a standardized motion (e.g., circular strokes for 10 seconds).[6]
-
Evaluation: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale from "low" to "high") at specific time points (e.g., during application, 1 minute after, and 10 minutes after).[6]
-
Data Analysis: The collected data is statistically analyzed (e.g., using ANOVA) to identify significant differences between the emollients.[6]
-
Visualized Workflows and Comparisons
Experimental Workflow for Emollient Efficacy Testing
The following diagram outlines the typical in-vivo experimental process for evaluating the performance of an emollient.
Caption: Standardized in-vivo workflow for emollient efficacy assessment.
Comparative Properties: Natural Oils vs. Synthetic Esters
This diagram illustrates the key differentiating characteristics between the two emollient classes.
Caption: Key property differences between natural oils and synthetic esters.
Discussion and Conclusion
The choice between synthetic esters and natural oils is not a matter of inherent superiority but of formulation intent and desired performance characteristics.
Natural oils are often preferred for "natural" or "clean beauty" positioning. Their composition, rich in triglycerides and fatty acids, can provide significant benefits in skin hydration and lubrication.[1][3] However, formulators must address challenges related to their variable composition, potential for oxidative degradation, and less desirable sensory properties like greasiness.[7][19] The need for stabilizers and antioxidants can add complexity to the formulation process.[19]
Synthetic esters , born from the reaction of an alcohol and a carboxylic acid, offer unparalleled versatility and consistency.[20][21] Chemists can design esters to achieve a specific viscosity, polarity, and sensory profile, from a light, fast-absorbing feel to a more cushioned, substantive after-feel.[5][20] Their high stability and predictable quality make them reliable workhorses in both pharmaceutical and cosmetic applications, where a consistent product experience is paramount.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry | Plastic Surgery Key [plasticsurgerykey.com]
- 6. benchchem.com [benchchem.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. scielo.br [scielo.br]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. happi.com [happi.com]
- 20. zslubes.com [zslubes.com]
- 21. Esters in cosmetics [naturalpoland.com]
Safety Operating Guide
Proper Disposal of Pentaerythritol Tetraisostearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential logistical and safety information for the proper disposal of pentaerythritol (B129877) tetraisostearate, a commonly used excipient and emollient. While generally considered non-hazardous, adherence to established protocols is crucial for environmental protection and workplace safety.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[3] In the case of a spill, prevent the generation of dust by vacuuming or sweeping up the material and placing it into a suitable, labeled disposal container.[3] Always wash hands thoroughly after handling.[2][3]
Step-by-Step Disposal Protocol
-
Waste Characterization : The first step is to determine if the pentaerythritol tetraisostearate waste is classified as hazardous. According to United States Environmental Protection Agency (EPA) guidelines under 40 CFR Parts 261.3, this compound is not listed as a P-series or U-series hazardous waste.[3] However, waste generators must consult state and local regulations, as classifications can vary.[3][4]
-
Consult Local Regulations : Always consult with your institution's Environmental Health and Safety (EHS) department or a qualified local waste disposal expert to understand the specific disposal requirements in your region.[5][6]
-
Segregation and Collection : Collect waste this compound in a designated, properly labeled, and sealed container to await disposal.[2]
-
Disposal Options :
-
Non-Hazardous Waste Stream : If confirmed as non-hazardous, it can typically be disposed of through a licensed waste disposal site.[2]
-
Incineration : An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[7]
-
Recycling : If the material is unused and uncontaminated, recycling may be a viable option.[7]
-
-
Container Disposal : Empty containers may retain product residue and should be handled as if they contain the substance itself.[2] They should be taken to an approved waste handling site for recycling or disposal.[2] Do not reuse empty containers.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| RCRA P-Series Classification | None listed | [3] |
| RCRA U-Series Classification | None listed | [3] |
| Biodegradation Rate | >60% (OECD 301B) | [9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. nimbasia.com [nimbasia.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. The Environmentally Friendly Characteristics of Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
Essential Safety and Logistical Information for Handling Pentaerythritol Tetraisostearate
Pentaerythritol tetraisostearate is generally considered to be of low hazard and does not meet GHS hazard criteria according to multiple reports[1][2]. However, proper safety precautions are essential to minimize any potential risks in a laboratory or industrial setting. The primary hazards associated with similar compounds include mild skin and eye irritation, and respiratory irritation from dust or mists.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to prevent contact and inhalation. The following table summarizes the recommended PPE for handling this compound in different scenarios.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Laboratory Handling (Small Quantities) | Safety glasses with side shields.[5] | Nitrile rubber gloves (>0.11 mm thickness), Lab coat.[6] | Not generally required if handled in a well-ventilated area. A dust respirator may be worn if dust is generated.[1][5] |
| Large-Scale Operations & Weighing (Potential for Dust/Aerosol) | Tightly fitting safety goggles or a face shield.[1] | Nitrile rubber gloves, Chemical-resistant clothing/coveralls.[1][6] | A NIOSH-approved particulate respirator (e.g., P1 filter for dust) is necessary if dust formation is likely.[6][7] |
| Spill Cleanup | Splash goggles.[5] | Impervious gloves, Boots, Full suit/coveralls.[1][5] | Dust respirator or a self-contained breathing apparatus for large spills.[5] |
Operational Plans: Step-by-Step Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits, especially if user operations generate dust, fume, or mist.[3][8]
-
Donning PPE: Before handling the chemical, put on the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any tears or punctures.
-
Handling: Avoid contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation.[4] After handling, wash hands thoroughly.[8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][8]
Disposal Plans: Step-by-Step Waste Management
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.[1]
-
Spill Management: For small spills, carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.[1][4] Avoid generating dusty conditions during cleanup.[4]
-
Disposal Method: Consult your local or regional authorities for proper disposal methods.[3] One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] Observe all federal, state, and local regulations when disposing of this substance.[3]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[8]
Experimental Protocols
The provided search results do not contain specific experimental protocols for this compound. The information is centered on safety and handling.
Visualizations
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scribd.com [scribd.com]
- 6. carlroth.com [carlroth.com]
- 7. penpet.es [penpet.es]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
